Product packaging for Gallic acid hydrate(Cat. No.:CAS No. 5995-86-8)

Gallic acid hydrate

Cat. No.: B139992
CAS No.: 5995-86-8
M. Wt: 188.13 g/mol
InChI Key: IUTKPPDDLYYMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Gallic Acid (has active moiety);  THY-Plex (FDA NDC: 64616-106) (component of);  Earth (FDA NDC: 61626-0102) (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O6 B139992 Gallic acid hydrate CAS No. 5995-86-8

Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTKPPDDLYYMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5995-86-8
Record name 3,4,5-Trihydroxybenzoic acid hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5995-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALLIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Characteristics of Gallic Acid Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is widely found in various plants, including gallnuts, tea leaves, and oak bark.[1][2] Its hydrated form, gallic acid hydrate, is of significant interest to researchers, scientists, and drug development professionals due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] A thorough understanding of its physicochemical characteristics is paramount for its application in pharmaceutical formulations and therapeutic development. These properties, such as solubility, stability, and crystal structure, directly influence bioavailability and efficacy.[6][7]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of analytical workflows and biological signaling pathways.

General and Structural Properties

This compound is a white to pale-fawn crystalline solid.[8] It is the monohydrate form of gallic acid, meaning one molecule of water is associated with each molecule of gallic acid in the crystal lattice.[9]

Table 1: General Properties of this compound

Property Value Reference(s)
IUPAC Name 3,4,5-trihydroxybenzoic acid;hydrate [9]
Synonyms 3,4,5-Trihydroxybenzoic acid monohydrate [9]
CAS Number 5995-86-8 [9][10]
Molecular Formula C₇H₈O₆ [9]
Molecular Weight 188.13 g/mol [9][10]

| Appearance | White to pale yellow crystalline powder |[1] |

Crystalline Structure and Polymorphism

Gallic acid is known to exhibit a complex polymorphic system, with at least five monohydrate forms identified.[11] This polymorphism means that while the chemical composition is the same, the arrangement of molecules in the crystal lattice differs, which can affect properties like solubility and dissolution rate. The crystal structure is generally a monoclinic system, stabilized by extensive intermolecular and intramolecular hydrogen bonding.[9][11][12]

Table 2: Representative Crystallographic Data for Gallic Acid Monohydrate

Parameter Value (Source 1) Value (Source 2)
Crystal System Monoclinic Monoclinic
Space Group P 1 21/c 1 P 1 2/n 1
Unit Cell Dimensions
a 5.794 Å 14.15 Å
b 4.719 Å 3.622 Å
c 28.688 Å 15.028 Å
α 90.00° 90°
β 95.08° 97.52°
γ 90.00° 90°

| Reference |[9] |[13] |

Solubility Profile

The solubility of this compound is a critical parameter for drug formulation. It is sparingly soluble in cold water but shows a significant, exponential increase in aqueous solubility with rising temperature.[8][14] It is also soluble in several polar organic solvents.[1][12]

Table 3: Aqueous Solubility of this compound at Various Temperatures

Temperature (K) Temperature (°C) Solubility (g/L)
298.75 25.6 12.6
326.05 52.9 63.6
354.75 81.6 280
384.45 111.3 973
415.85 142.7 2870

Data sourced from Journal of Chemical & Engineering Data.[14]

Table 4: Qualitative Solubility in Common Solvents

Solvent Solubility Reference(s)
Water (cold) 1 g in 87 mL (approx. 11.5 g/L) [8]
Water (boiling) 1 g in 3 mL (approx. 333 g/L) [8]
Ethanol Soluble (1 g in 6 mL) [8][12]
Glycerol Soluble (1 g in 10 mL) [8][12]
Acetone Soluble (1 g in 5 mL) [8][12]
Diethyl Ether Soluble [1][12]
Benzene Practically Insoluble [8][12]

| Chloroform | Practically Insoluble |[8][12] |

Acidity and Dissociation

Gallic acid is a polyprotic acid, with dissociation constants (pKa) associated with its carboxylic acid group and its three phenolic hydroxyl groups. The pKa values are crucial for predicting its ionization state in different physiological environments, which in turn affects its absorption and distribution.

Table 5: Acidity Constants (pKa) of Gallic Acid

Dissociation Constant Reported Value 1 Reported Value 2
pKa₁ (Carboxylic Acid) 2.33 4.5
pKa₂ (Phenolic OH) 8.85 10.0

| Reference |[1] |[15] |

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the stability of this compound upon heating. The initial weight loss corresponds to the removal of the water of hydration, followed by decomposition at higher temperatures.[16]

Table 6: Thermal Analysis Data for this compound

Parameter Description Temperature Range / Value Reference(s)
Dehydration Endothermic event corresponding to the loss of one water molecule. 80 - 180 °C [16]
Decomposition Point Onset of thermal decomposition to pyrogallol and CO₂. ~252 °C [10][12]

| Decomposition Steps | Further exothermic decomposition of the molecule. | 225 - 550 °C |[16] |

Spectroscopic Profile

Spectroscopic methods provide a fingerprint for the identification and structural elucidation of this compound.

Table 7: Key Spectroscopic Data for this compound

Technique Key Features and Assignments Reference(s)
¹H-NMR δ ~7.1 ppm (s, 2H, aromatic H) [17]
¹³C-NMR δ ~110.5 ppm (C-2, C-6), ~122.3 ppm (C-1), ~139.8 ppm (C-4), ~147.2 ppm (C-3, C-5), ~169.3 ppm (C-7, C=O) [17]
FTIR Broad peaks for O-H stretching (phenolic and carboxylic), C=O stretching (carboxylic acid), C=C stretching (aromatic ring). [18][19]

| UV-Vis | Absorbance maximum (λmax) in the range of 275 - 295 nm. |[20][21] |

Experimental Methodologies

Accurate characterization of this compound relies on a suite of analytical techniques. Below are protocols for key experiments.

Workflow for Physicochemical Characterization

G cluster_start Sample Acquisition cluster_analysis Analytical Characterization cluster_end Data Interpretation start This compound (API Sample) spec Spectroscopic Analysis (FTIR, NMR, UV-Vis) start->spec therm Thermal Analysis (TGA, DSC) start->therm cryst Crystallinity & Purity (XRD, HPLC) start->cryst sol Solubility & Dissolution (pKa, Solubility Studies) start->sol report Comprehensive Physicochemical Profile spec->report therm->report cryst->report sol->report

Fig 1. Standard workflow for the physicochemical characterization of an API.
Thermal Analysis (TGA/DSC)

  • Objective: To determine thermal stability, dehydration, and decomposition temperatures.

  • Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).[22]

  • Protocol:

    • Accurately weigh 5-10 mg of this compound into an aluminum or alumina pan.

    • Place the sample pan and an empty reference pan into the analyzer.

    • Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 550 °C) at a constant heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen or helium (e.g., 50 mL/min), to prevent oxidative degradation.

    • Record the weight loss (TGA curve) and differential heat flow (DSC curve) as a function of temperature.

Solubility Determination (Temperature-Dependent)
  • Objective: To quantify the aqueous solubility of this compound across a range of temperatures.

  • Instrumentation: A dynamic flow apparatus.[14]

  • Protocol:

    • A column is packed with glass beads and an excess of solid this compound.

    • Deionized water, serving as the solvent, is pumped through the column at a constant, low flow rate. The column is housed in a temperature-controlled oven.

    • The system is allowed to reach equilibrium at a set temperature, ensuring the eluted solvent is saturated with the solute.

    • Samples of the saturated eluate are collected over a measured period.

    • The concentration of gallic acid in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • The procedure is repeated at various temperatures to generate a solubility curve.[14]

Purity and Quantification (HPLC)
  • Objective: To determine the purity of a sample and quantify the amount of gallic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[21][23]

  • Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase, typically consisting of a mixture of acetonitrile and an aqueous acidic buffer (e.g., 0.5% phosphoric acid in water). A common ratio is 10:90 (acetonitrile:water).[21]

    • Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[23]

      • Flow Rate: 1.0 mL/min.[21]

      • Detection Wavelength: 275 nm.[21]

      • Injection Volume: 10-20 µL.

    • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions. The concentration of gallic acid in the sample is determined by comparing its peak area to the calibration curve.

Biological Context: Modulation of Signaling Pathways

The anticancer effects of gallic acid are attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).[3] Notably, it has been shown to simultaneously inhibit pro-survival pathways like PI3K/Akt while activating pro-apoptotic pathways like MAPK, tipping the balance towards cancer cell death.[24][25]

G cluster_pi3k PI3K/Akt Pathway (Inhibition) cluster_mapk MAPK Pathway (Activation) cluster_apoptosis Apoptotic Cascade GA Gallic Acid PI3K PI3K GA->PI3K inhibits MAPK MAPK (ERK, JNK, p38) GA->MAPK activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Caspases Caspases Bcl2->Caspases inhibits Bax Bax (Pro-apoptotic) MAPK->Bax activates Bax->Caspases activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis triggers

Fig 2. Gallic acid's dual modulation of PI3K/Akt and MAPK signaling pathways.

As illustrated, gallic acid inhibits the PI3K/Akt signaling cascade, reducing the activity of the anti-apoptotic protein Bcl-2.[24][26] Concurrently, it activates the MAPK pathway, which increases the expression of pro-apoptotic proteins like Bax.[25] This combined action disrupts the mitochondrial membrane potential and activates caspases, the executioner enzymes of apoptosis, ultimately leading to cancer cell death.[24][25][26]

References

A Comprehensive Technical Guide to the Natural Sources and Extraction of Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound, and its hydrated form are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] This technical guide provides an in-depth overview of the primary natural sources of gallic acid and details the methodologies for its extraction and purification. The information is tailored for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate practical application.

Natural Sources of Gallic Acid

Gallic acid is widely distributed throughout the plant kingdom, often found in high concentrations in galls, barks, leaves, and fruits. It typically exists in a free state or as a component of hydrolyzable tannins (gallotannins and ellagitannins).[1][2] The enzymatic or chemical hydrolysis of these tannins yields gallic acid. Key botanical sources rich in gallic acid are summarized in Table 1.

Table 1: Prominent Natural Sources of Gallic Acid

Plant SourceScientific NamePart UsedReported Gallic Acid Content
Tara PodsCaesalpinia spinosaPods40-60% of tannins, with gallic acid as the major constituent.[3][4]
Oak GallsQuercus infectoriaGalls2-4% of the gall, with tannins comprising 50-70%.[2][5] Ethanolic extracts have shown up to 8.75% gallic acid.[6]
Witch HazelHamamelis virginianaBark, LeavesBark contains up to 0.59% gallic acid.[7] Leaves contain a mixture of tannins with 10% being gallic acid.[8]
Green TeaCamellia sinensisLeaves27.41-78.93 mg/L in infusions.[9] Water extracts of green tea can contain up to 1.341 mg/100 ml.[10]
MangoMangifera indicaSeed KernelsYields of up to 6.1 ± 0.09 mg/g have been reported.[11][12]

Extraction Methodologies

The extraction of gallic acid from natural sources can be broadly categorized into conventional and modern techniques. Conventional methods include solvent extraction and hydrolysis (acid or enzymatic), while modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer improved efficiency and reduced processing times. Submerged fermentation is also a viable biotechnological approach for gallic acid production.

Conventional Extraction and Hydrolysis

2.1.1. Acid Hydrolysis of Tannins

This method involves the use of strong acids to break down hydrolyzable tannins into gallic acid and glucose. While effective, it can lead to the degradation of the target compound and the production of toxic effluents.[13]

Experimental Protocol: Acid Hydrolysis of Tara Tannins

  • Preparation of Plant Material: Grind dried tara pods into a fine powder.

  • Extraction of Tannins: Extract the tara powder with water (1:4 w/v) at 65°C for 1 hour.[14] Filter the extract and concentrate it under a vacuum.

  • Hydrolysis: Treat the concentrated tannin extract with 48% NaOH (1:1.5 v/v) and heat at 102°C for 6 hours.[14]

  • Neutralization and Crystallization: Cool the solution to 30°C and neutralize it with 60% H₂SO₄ to a pH of 2.[14]

  • Purification: Cool the solution to 10°C to initiate the crystallization of crude gallic acid.[14] The crude product can be further purified by recrystallization from demineralized water with activated carbon.[14]

2.1.2. Enzymatic Hydrolysis of Tannins

Enzymatic hydrolysis, utilizing the tannase enzyme (tannin acyl hydrolase), offers a more environmentally friendly alternative to acid hydrolysis.[13] This method proceeds under milder conditions, reducing the risk of product degradation.

Experimental Protocol: Enzymatic Hydrolysis of Tannic Acid

  • Enzyme and Substrate Preparation: Prepare a solution of tannic acid (e.g., 0.35% w/v) in a suitable buffer (e.g., 0.05M citrate buffer, pH 5.5).[15]

  • Enzymatic Reaction: Add the crude or purified tannase enzyme to the tannic acid solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified duration (e.g., 30 minutes).[15]

  • Reaction Termination and Analysis: Stop the reaction by adding a solvent like ethanol.[15] The concentration of the liberated gallic acid can be determined using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Modern Extraction Techniques

2.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction efficiency and reducing extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction of Gallic Acid from Mango Seed Kernels [11]

  • Sample Preparation: Dry and powder the mango seed kernels.

  • Extraction: Mix the powdered sample with the chosen solvent (e.g., 19.4% ethanol) at a specific solvent-to-sample ratio (e.g., 29.32 mL/g).

  • Ultrasonication: Place the mixture in an ultrasonic bath operating at a frequency of 37 kHz and a power of 80 W.

  • Optimization of Parameters: Conduct the extraction at a controlled temperature (e.g., 38.47°C) for a defined period (e.g., 21.4 minutes).

  • Post-Extraction Processing: After extraction, filter the mixture. The extract can be partitioned with a non-polar solvent like n-hexane to remove lipids.

  • Analysis: Quantify the gallic acid content in the extract using HPLC.

2.2.2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and the release of bioactive compounds. This technique significantly reduces extraction time and solvent consumption.

Biotechnological Production: Submerged Fermentation

Submerged fermentation utilizes microorganisms, such as Aspergillus niger, to produce tannase, which then hydrolyzes tannins present in the fermentation medium to yield gallic acid.[15][16]

Experimental Protocol: Submerged Fermentation for Gallic Acid Production [17][18]

  • Microorganism and Inoculum Preparation: Use a potent gallic acid-producing fungal strain like Aspergillus aculeatus or Aspergillus niger.[15][17] Prepare a spore suspension from a 72-hour old culture.[15]

  • Fermentation Medium: Prepare a medium containing a source of tannin (e.g., 3% w/v from Cassia siamea), along with other nutrients.[17][18] Adjust the initial pH to 5.5.[17]

  • Fermentation Conditions: Inoculate the sterile fermentation medium with the prepared inoculum. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 30°C) with aeration (e.g., 4 L/min) and agitation (e.g., 100 rpm) for a specified duration (e.g., 36 hours).[17]

  • Product Recovery and Analysis: After fermentation, separate the biomass by centrifugation. The gallic acid in the cell-free broth can be estimated using spectrophotometric methods or HPLC.

Quantitative Data Summary

The yield of gallic acid is highly dependent on the natural source and the extraction method employed. Table 2 provides a comparative summary of gallic acid yields from various sources using different extraction techniques.

Table 2: Comparative Yields of Gallic Acid from Various Sources and Extraction Methods

Natural SourceExtraction MethodKey ParametersGallic Acid Yield
Tara PodsAlkaline Hydrolysis48% NaOH, 102°C, 6h25% yield from tara powder[14]
Mango Seed KernelsUltrasound-Assisted Extraction19.4% ethanol, 38.47°C, 21.4 min6.1 ± 0.09 mg/g[11][12]
Cassia siamea TanninSubmerged Fermentation (A. aculeatus)3% tannin, 30°C, 36h, pH 5.56.8 mg/mL[17][18]
Quercus infectoria GallsSupercritical CO₂ Extraction50°C, 20 MPa, 60 min, 1% methanol2.57% of extract[19]
Green Tea LeavesWater ExtractionVaries with brewing time and temperature0.052-1.341 mg/100 ml[10]

Visualizing Key Processes

To aid in the understanding of the fundamental processes involved in the biosynthesis and extraction of gallic acid, the following diagrams are provided.

Gallic_Acid_Biosynthesis E4P Erythrose 4-phosphate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-dehydroquinate DAHP->DHQ DHQ synthase DHS 3-dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (SDH) GallicAcid Gallic Acid DHS->GallicAcid SDH Shikimate->DHS SDH AromaticAminoAcids Aromatic Amino Acids Shikimate->AromaticAminoAcids ...

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Tannin_Hydrolysis Gallotannin Gallotannin (Hydrolyzable Tannin) GallicAcid Gallic Acid Gallotannin->GallicAcid Hydrolysis (Acid or Tannase) Glucose Glucose Gallotannin->Glucose Hydrolysis (Acid or Tannase)

Caption: Hydrolysis of Gallotannin to Yield Gallic Acid.

Extraction_Workflow Start Plant Material Collection (e.g., Tara Pods) Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., Solvent, UAE, MAE) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Removal (e.g., Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Crystallization, Chromatography) Concentration->Purification Analysis Analysis (e.g., HPLC, Spectroscopy) Purification->Analysis FinalProduct Gallic Acid Hydrate Analysis->FinalProduct

Caption: General Experimental Workflow for Gallic Acid Extraction.

Conclusion

This guide has provided a comprehensive overview of the natural sources and extraction methodologies for this compound, tailored for a scientific and industrial audience. The selection of a specific natural source and extraction technique will depend on factors such as desired yield, purity requirements, economic viability, and environmental considerations. The detailed protocols and comparative data presented herein serve as a valuable resource for the development and optimization of processes for the isolation of this important bioactive compound. The continued exploration of novel and sustainable extraction technologies will further enhance the accessibility of gallic acid for its diverse applications in drug development and other industries.

References

Crystal structure analysis of gallic acid monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Gallic Acid Monohydrate

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid found in a variety of plants, is a molecule of significant interest to the pharmaceutical and food industries due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] The efficacy and bioavailability of gallic acid in solid dosage forms are intrinsically linked to its solid-state properties, which are dictated by its crystal structure. Gallic acid is known to exhibit complex polymorphism, existing in both anhydrous and hydrated forms.[4][5] This guide focuses on the crystal structure analysis of gallic acid monohydrate (C₇H₆O₅·H₂O), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Gallic acid monohydrate presents as white, yellowish-white, or pale fawn-colored needle-shaped or prismatic crystals.[2][6][7] It is stable at room temperature and pressure but is susceptible to oxidation upon exposure to light.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₈O₆[8]
Molecular Weight 188.13 g/mol [8]
Melting Point ~252-260 °C (decomposes)[3][6]
Solubility in water 1.5 g/100 mL (20 °C)[6]
Other Solubilities Soluble in hot water, ethanol, acetone, ether, and glycerol.[2][3][7] Insoluble in benzene and chloroform.[2][7]
Appearance White to pale fawn-colored crystals[6][7]

Crystal Structure and Polymorphism

Gallic acid monohydrate is a notable example of a polymorphic system, with at least seven crystalline forms identified to date.[4][9] This polymorphism arises from the molecule's ability to form various stable hydrogen-bonding networks, leading to different crystal packing arrangements.[4] The gallic acid molecule itself is essentially planar, though slight torsions of the carboxyl group out of the phenyl plane can occur.[1][5][10]

Crystallographic Data

The crystallographic data for two of the most commonly cited polymorphs of gallic acid monohydrate are presented below. These different crystal structures highlight the variability in packing and hydrogen-bonding schemes.[1]

ParameterPolymorph 1 (Jiang et al., 2000)Polymorph 2 (Okabe et al., 2001)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2/n
a (Å) 5.79414.15 (1)
b (Å) 4.7193.622 (9)
c (Å) 28.68815.028 (10)
α (°) 90.0090
β (°) 95.0897.52 (7)
γ (°) 90.0090
Volume (ų) 779.4764 (1)
Z 44
Temperature (K) Not specified296
Reference [5][8][1][11]
Structural Analysis: The Hydrogen Bonding Network

The crystal structure of gallic acid monohydrate is extensively stabilized by a complex network of both intramolecular and intermolecular hydrogen bonds.[1][5][10] The three hydroxyl groups on the phenyl ring and the carboxylic acid group, along with the water molecule of hydration, all participate as hydrogen bond donors and acceptors.[1]

In one polymorph, the gallic acid molecule features two intramolecular hydrogen bonds between adjacent hydroxyl groups.[1] The packing is further stabilized by intermolecular hydrogen bonds connecting the gallic acid molecules to each other and to the water molecules, creating a robust three-dimensional structure.[1][10] The water molecule plays a crucial role in bridging different gallic acid molecules through hydrogen bonds.

Hydrogen_Bonding_Network cluster_GA1 Gallic Acid Molecule 1 cluster_H2O Water Molecule cluster_GA2 Gallic Acid Molecule 2 GA1 Gallic Acid GA1_COOH Carboxyl Group GA1_OH1 Hydroxyl 1 GA1_OH2 Hydroxyl 2 GA1_OH3 Hydroxyl 3 H2O H₂O GA1_COOH->H2O Intermolecular H-Bond GA1_OH1->GA1_OH2 Intramolecular H-Bond GA1_OH2->GA1_OH3 Intramolecular H-Bond GA2_OH1 Hydroxyl 1 GA1_OH3->GA2_OH1 Intermolecular H-Bond GA2_COOH Carboxyl Group H2O->GA2_COOH Intermolecular H-Bond GA2 Gallic Acid Experimental_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Dissolve Gallic Acid evap Slow Evaporation start->evap crystals Obtain Single Crystals evap->crystals mount Mount Crystal crystals->mount diffractometer Place in Diffractometer mount->diffractometer collect Collect Diffraction Data diffractometer->collect solve Solve Phase Problem (Structure Solution) collect->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate end end validate->end Final Crystal Structure

References

An In-depth Technical Guide to the Stability and Degradation of Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of gallic acid hydrate and its degradation pathways. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, is widely utilized in the pharmaceutical, food, and chemical industries for its antioxidant and other biological activities. Understanding its stability profile is critical for ensuring product quality, efficacy, and safety. This document details the effects of various stress factors, outlines degradation pathways, provides experimental protocols for stability testing, and presents quantitative data to support formulation development and storage condition optimization.

Chemical Stability and Degradation Profile

This compound is susceptible to degradation under various conditions, including exposure to acid, base, oxidizing agents, heat, and light. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Degradation under Stress Conditions

Forced degradation studies indicate that gallic acid is highly susceptible to acidic and oxidative conditions, moderately susceptible to alkaline, hydrolytic, and dry heat conditions, and relatively stable under photolytic stress.[1][2][3][4]

Table 1: Summary of Gallic Acid Degradation under Forced Stress Conditions

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl3 hours (reflux)High Susceptibility[1][5]
0.1 N HCl6 hours at 70°CDegradation Observed[6]
Alkaline Hydrolysis 0.1 N NaOH2 hoursModerate Susceptibility[1][5]
0.1 N NaOH6 hours at 70°CDegradation Observed[6]
Oxidative Degradation 6% w/w H₂O₂3 hoursHigh Susceptibility[1][5]
Fenton's Reagent ([H₂O₂] = 5x10⁻⁴ M, [Fe²⁺] = 1x10⁻⁵ M, pH 3.0)5 minutes50%[7]
Thermal Degradation Dry Heat8 hours at 105°CModerate Susceptibility[5]
Dry Heat6 hours at 60°CStable[6][8]
Hydrolytic Degradation Distilled Water8 hours (reflux)Moderate Susceptibility[1][5]
Photodegradation Daylight8 hoursLow Susceptibility[1][5]
UV Irradiation-Stable[6][8]

Note: "High," "Moderate," and "Low" susceptibility are based on the qualitative descriptions in the cited literature. Quantitative data is provided where available.

Solid-State Stability of this compound

Gallic acid is known to exist in multiple polymorphic forms, including at least five monohydrates and three anhydrates.[9][10][11][12] The stability of these forms is dependent on relative humidity (RH) and temperature.

The monohydrate is the common commercially available form. Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) shows that gallic acid monohydrate undergoes dehydration. The first mass loss, corresponding to one mole of water (approximately 9.1%), occurs between 74°C and 107°C, with an endothermic peak at 92°C.[13] After dehydration, the anhydrous form is stable up to around 210°C, after which decarboxylation and further decomposition occur.[13] Raman spectroscopy can be used to monitor the dehydration process, and studies indicate that no intermediate is formed during this transition.[14]

The stability of the different polymorphic forms is influenced by relative humidity. For instance, anhydrate forms can convert to the monohydrate at RH above 50% at 25°C, and this process can be catalyzed by the presence of hydrate impurities.[15][16] Proper storage in a dry, cool, and well-ventilated place is recommended to maintain the stability of this compound.[13][17] The shelf life of gallic acid at room temperature has been estimated to be around 1.5 to 2 years.[18]

Degradation Pathways

The degradation of gallic acid can proceed through several pathways, including oxidation, decarboxylation, and microbial degradation.

Oxidative Degradation

Oxidation is a major degradation pathway for gallic acid, especially in alkaline solutions which readily oxidize in the presence of air.[19] The process involves the formation of semiquinone free radicals, which can be further oxidized to quinones.[20][21] These reactive intermediates can then participate in further reactions, including polymerization, leading to the formation of colored products. Oxidative coupling of gallic acid can also yield ellagic acid.[19] Advanced oxidation processes, such as those involving Fenton's reagent or UV/H₂O₂, generate highly reactive hydroxyl radicals that rapidly degrade gallic acid.[22][23]

G Oxidative Degradation Pathway of Gallic Acid GA Gallic Acid (3,4,5-trihydroxybenzoic acid) SQ Semiquinone Radical GA->SQ Oxidation (e.g., O₂, Fenton's reagent) EA Ellagic Acid GA->EA Oxidative Coupling Q Quinone SQ->Q Further Oxidation Poly Polymerization Products Q->Poly

Figure 1. Simplified oxidative degradation pathway of gallic acid.

Thermal Degradation

Upon heating, gallic acid monohydrate first loses its water of hydration.[13] At higher temperatures (above 210°C), the anhydrous form undergoes decarboxylation to form pyrogallol (1,2,3-trihydroxybenzene).[13][19] Further heating leads to the oxidation of the organic matter.[13]

Photodegradation

While some studies indicate that gallic acid is relatively stable under photolytic conditions,[1][5] others suggest it can be degraded by UV irradiation, especially in the presence of photosensitizers or photocatalysts like TiO₂.[16][24][25] The degradation is often mediated by reactive oxygen species (ROS) generated during irradiation.[24] The pH of the solution can also influence the rate of photodegradation.[24]

Microbial Degradation

Microorganisms can degrade gallic acid through both aerobic and anaerobic pathways.

  • Aerobic Degradation: In some bacteria, such as Pseudomonas putida, gallic acid is degraded via the β-ketoadipate pathway or by conversion into pyruvate and oxaloacetate.[7][22] This involves a series of enzymatic reactions including ring cleavage by dioxygenases.[7][22][26]

  • Anaerobic Degradation: Under anaerobic conditions, the degradation can be initiated by gallate decarboxylase, which converts gallic acid to pyrogallol.[7]

G Microbial Degradation Pathways of Gallic Acid cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway GA1 Gallic Acid Intermediates1 β-ketoadipate pathway intermediates GA1->Intermediates1 Dioxygenase TCA TCA Cycle (Pyruvate, Oxaloacetate) Intermediates1->TCA GA2 Gallic Acid Pyrogallol Pyrogallol GA2->Pyrogallol Gallate Decarboxylase Acetate Acetate Pyrogallol->Acetate Further Degradation

Figure 2. Overview of microbial degradation pathways for gallic acid.

Experimental Protocols for Stability Studies

Standardized protocols are crucial for assessing the stability of this compound. The following sections detail common methodologies for forced degradation studies and analytical techniques for quantification.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products and evaluate the stability-indicating properties of analytical methods. A target degradation of approximately 10-30% is generally considered optimal.[27]

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound (Bulk or Formulation) Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1 N HCl, reflux) Dissolve->Acid Base Alkaline Hydrolysis (e.g., 0.1 N NaOH) Dissolve->Base Oxidation Oxidation (e.g., 6% H₂O₂) Dissolve->Oxidation Thermal Thermal Stress (e.g., 105°C, dry heat) Dissolve->Thermal Photo Photolytic Stress (e.g., Daylight/UV) Dissolve->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Quantify Quantify Gallic Acid and Degradation Products Analyze->Quantify

Figure 3. General workflow for a forced degradation study of this compound.

Detailed Methodologies:

  • Acid Hydrolysis: Reflux 10 mg of gallic acid in 10 ml of 0.1 N Hydrochloric acid (HCl) solution for 3 hours.[5][21] Alternatively, reflux at 70°C for 6 hours.[6] After cooling, neutralize the solution with an appropriate base and dilute with a suitable solvent (e.g., methanol) for analysis.

  • Alkaline Hydrolysis: Treat 10 mg of gallic acid with 10 ml of 0.1 N Sodium Hydroxide (NaOH) solution for 2 hours at room temperature or reflux at 70°C for 6 hours.[5][6][21] Neutralize with an appropriate acid and dilute for analysis.

  • Oxidative Degradation: Add 10 ml of 6% w/w Hydrogen peroxide (H₂O₂) solution to 10 mg of gallic acid and keep at room temperature for 3 hours.[5][21] Dilute with a suitable solvent for analysis.

  • Thermal Degradation: Place 10 mg of gallic acid in an oven at 105°C for 8 hours under dry heat conditions.[5][21] After cooling, dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose 10 mg of gallic acid to daylight for 8 hours.[5][21] Dissolve the sample in a suitable solvent for analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the identification and quantification of gallic acid and its degradation products due to its high resolution and sensitivity.[9][28]

Table 2: Example HPLC Method Parameters for Gallic Acid Analysis

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[11][29]
Mobile Phase Isocratic: Water (0.01% Phosphoric Acid) : Methanol (95:5 v/v)[29]
Isocratic: Water : Acetonitrile (80:20 v/v), pH 3.0 with o-phosphoric acid[11]
Gradient or Isocratic with Acetonitrile or Methanol and acidified water[9][20][28]
Flow Rate 1.0 mL/min[11][20][29]
Detection Wavelength 271 nm or 272 nm[11][29]
Injection Volume 10-20 µL[11][20]

Other analytical techniques that can be used for the analysis of gallic acid include High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis.[1][6][9][28]

Conclusion

This compound exhibits a complex stability profile, with significant susceptibility to degradation under acidic, alkaline, and oxidative stress. The solid-state stability is influenced by its polymorphic form and is sensitive to temperature and humidity, primarily through dehydration. The primary degradation pathways involve oxidation to form quinones and thermal decarboxylation to pyrogallol. A thorough understanding of these stability characteristics, degradation pathways, and appropriate analytical methodologies is crucial for the development of stable formulations and the establishment of appropriate storage and handling conditions for products containing this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and related industries.

References

Spectroscopic Analysis of Gallic Acid Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of gallic acid hydrate, a key phytochemical with significant applications in the pharmaceutical and nutraceutical industries. Understanding its structural and chemical properties through spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for quality control, formulation development, and regulatory compliance. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a structured format, and illustrates the analytical workflow.

Introduction to Spectroscopic Characterization

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid that readily forms a monohydrate. Its therapeutic properties are intrinsically linked to its molecular structure and the presence of functional groups. Spectroscopic methods provide a non-destructive and highly informative approach to elucidate the molecular vibrations, chemical environment of atoms, and connectivity within the this compound molecule.

  • Infrared (IR) and Raman Spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule. They are sensitive to the presence of specific functional groups and the overall molecular symmetry, providing a unique fingerprint of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). It reveals the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are synthesized from established laboratory practices and scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology: The Potassium Bromide (KBr) pellet method is a common and effective technique for the FT-IR analysis of solid samples.[1][2]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at approximately 100°C to remove any absorbed moisture.[3]

    • In an agate mortar, grind 1-2 mg of this compound into a fine powder.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[1]

    • Rapidly and thoroughly mix the sample and KBr by grinding with a pestle until a homogeneous mixture is obtained. The particle size of the sample should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[2][3]

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of crystalline this compound onto a clean microscope slide or into a capillary tube.

    • Ensure the sample surface is flat for optimal laser focusing.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Raman spectrometer equipped with a microscope.

    • Laser Excitation: A near-infrared (NIR) laser, such as 1064 nm, is often used to minimize fluorescence from the sample.[4] Other common laser wavelengths include 785 nm or 532 nm.

    • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation (e.g., 10-50 mW).[5][6]

    • Integration Time: Typically ranges from a few seconds to several minutes (e.g., 10-100 seconds), depending on the sample's Raman scattering efficiency and the desired signal quality.[5][6]

    • Spectral Range: Typically 3500-100 cm⁻¹.

    • Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) before sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is a common choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals appearing at a distinct chemical shift.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).

    • Nuclei: ¹H and ¹³C.

    • Solvent: The choice of deuterated solvent will affect the chemical shifts.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]

    • Temperature: Spectra are typically recorded at room temperature (around 298 K).

    • ¹H NMR Parameters:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR Parameters:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Decoupling: Proton decoupling is used to simplify the spectrum.

Data Presentation

The following tables summarize the characteristic spectroscopic data for this compound.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3493 - 3267Strong, BroadO-H stretching (phenolic and carboxylic acid)[8]
~2900 - 2800WeakC-H stretching (aromatic)[9]
~1701StrongC=O stretching (carboxylic acid)[8]
~1636MediumC=C stretching (aromatic ring)[10]
~1608MediumC=C stretching (aromatic ring)[8]
~1540MediumC-C stretching (aromatic ring)[8]
~1450 - 1000StrongIn-plane δ(C-H), ν(C-O), and ν(C-C)[4]
~1300 - 1000StrongC-O stretching and O-H bending[8]
~1022MediumC-O stretching
~866MediumC-H bending (out-of-plane)[11]
~733MediumC-H bending (out-of-plane)[11]
Raman Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3063Weakν(C-H) aromatic[4]
~1692Very Weakν(C=O) of carboxylic acid[4]
~1615StrongPhenyl stretching coupled with δ(O-H) and δ(C-H)[4][12]
~1598StrongPhenyl stretching coupled with δ(O-H) and δ(C-H)[4][12]
~1530MediumCarboxylic group vibration[4]
~1365MediumAromatic ring vibration
~1324Mediumν(C-C), ν(C-O), and δ(C-OH)[12]
~1266Mediumν(C-C), ν(C-O), and δ(C-OH)[4][12]
~1008 - 980Mediumν(C-C) bond vibrations[13]
~724MediumCarboxylic group vibration[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shifts (δ, ppm)

SolventH-2, H-6 (s, 2H)OH (phenolic)COOH
DMSO-d₆~6.95 (s)[14]~9.0 (br s)~12.0 (br s)
Acetone-d₆~7.14 (s)[15]~8.22 (br s)Not reported
Methanol-d₄~7.07 (s)Not observedNot observed
Water (D₂O)~7.0Not observedNot observed

¹³C NMR Chemical Shifts (δ, ppm)

SolventC-1C-2, C-6C-3, C-5C-4C=O (COOH)
DMSO-d₆~121.3~109.6~145.4~139.8~169.4[14]
Acetone-d₆~121.2~109.2~145.1~137.8~166.8[15]
Methanol-d₄~122.3~110.6~146.3~139.8~170.4

Note: Chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation GallicAcid This compound Sample IR_Prep Grind with KBr & Press Pellet GallicAcid->IR_Prep Raman_Prep Place on Slide/Capillary GallicAcid->Raman_Prep NMR_Prep Dissolve in Deuterated Solvent & Filter GallicAcid->NMR_Prep FTIR FT-IR Spectroscopy IR_Prep->FTIR Raman Raman Spectroscopy Raman_Prep->Raman NMR NMR Spectroscopy NMR_Prep->NMR IR_Data IR Spectrum Analysis FTIR->IR_Data Raman_Data Raman Spectrum Analysis Raman->Raman_Data NMR_Data NMR Spectrum Analysis NMR->NMR_Data Interpretation Structural Elucidation & Quality Assessment IR_Data->Interpretation Raman_Data->Interpretation NMR_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Pathway cluster_input Spectroscopic Data cluster_analysis Data Analysis cluster_output Interpretation & Conclusion IR_Spectrum IR Spectrum IR_Analysis Peak Position & Intensity Analysis (Functional Group Identification) IR_Spectrum->IR_Analysis Raman_Spectrum Raman Spectrum Raman_Analysis Peak Position & Shift Analysis (Vibrational Mode Identification) Raman_Spectrum->Raman_Analysis NMR_Spectra 1H & 13C NMR Spectra NMR_Analysis Chemical Shift & Coupling Constant Analysis (Structural Connectivity) NMR_Spectra->NMR_Analysis Structure_Confirmation Confirmation of this compound Structure IR_Analysis->Structure_Confirmation Raman_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Polymorph_ID Polymorphic Form Identification Structure_Confirmation->Polymorph_ID Final_Conclusion Comprehensive Structural Characterization Purity_Assessment->Final_Conclusion Polymorph_ID->Final_Conclusion

Caption: Logical pathway for data interpretation in spectroscopic analysis.

References

Gallic Acid Hydrate: An In-depth Technical Guide on the Core Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyhydroxyphenolic compound, is widely recognized for its potent antioxidant properties.[1][2][3] Found abundantly in various plants, including tea leaves, oak bark, and numerous fruits, it plays a significant role in human health and is a subject of extensive research for its therapeutic potential.[1] This technical guide provides a detailed examination of the multifaceted antioxidant mechanism of gallic acid hydrate, presenting quantitative data, detailed experimental protocols, and visual representations of its core activities. Its well-documented ability to neutralize free radicals and modulate cellular oxidative stress responses makes it a promising candidate for applications in pharmaceuticals, nutraceuticals, and functional foods.[1][4]

Core Mechanisms of Antioxidant Action

The antioxidant prowess of this compound is not attributed to a single mode of action but rather a combination of direct and indirect mechanisms. These include direct scavenging of reactive species, chelation of pro-oxidant metal ions, and the modulation of endogenous antioxidant defense pathways.[3]

The primary antioxidant activity of gallic acid stems from its molecular structure, specifically the three hydroxyl (-OH) groups on the aromatic ring.[5][6] These groups can readily donate a hydrogen atom to unstable free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and terminating the damaging chain reactions of oxidation.[7][8] Gallic acid has demonstrated a high capacity for scavenging a wide array of radicals, including the hydroxyl radical (·OH), superoxide anion (·O2-), and hydroperoxyl radicals (·OOH).[7][9][10] Theoretical and experimental studies confirm its ability to scavenge hydroxyl radicals at diffusion-limited rates.[7][8]

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Gallic acid's hydroxyl groups enable it to act as an effective chelating agent, binding to these metal ions to form stable complexes.[5][11] This sequestration prevents the metal ions from participating in redox cycling, thereby inhibiting the generation of free radicals.[5] Gallic acid has been shown to effectively chelate various toxic metal ions, including aluminum (Al), lead (Pb), and cadmium (Cd).[12][13]

Beyond its direct chemical interactions, gallic acid exerts a significant indirect antioxidant effect by upregulating the body's endogenous defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Gallic acid can promote the dissociation of Nrf2 from Keap1, possibly by interacting with Keap1 itself.[15][17] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1) [14][17]

  • Superoxide Dismutase (SOD) [15][18][19]

  • Catalase (CAT) [15][20][21]

  • Glutathione Peroxidase (GPx) [15][20]

  • Glutamate-Cysteine Ligase (GCLC) , the rate-limiting enzyme in glutathione (GSH) synthesis.[17]

By enhancing the expression of these enzymes, gallic acid fortifies cells against oxidative damage and reduces levels of lipid peroxidation.[18][21][22]

Gallic_Acid_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms GA This compound Scavenging Radical Scavenging GA->Scavenging Donates H⁺ Chelation Metal Ion Chelation GA->Chelation Binds Ions Signaling Modulation of Cellular Pathways GA->Signaling Induces ROS ROS / RNS (·OH, ·O2-, etc.) Scavenging->ROS Metals Pro-oxidant Metals (Fe²⁺, Cu²⁺) Chelation->Metals Nrf2 Nrf2 Pathway Activation Signaling->Nrf2 Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, HO-1) Nrf2->Enzymes

Core antioxidant mechanisms of this compound.

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant efficiency of this compound has been quantified using various standard in vitro assays. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Radical Scavenging Activity of this compound

Assay Radical IC₅₀ / EC₅₀ Value Reference
DPPH 1,1-diphenyl-2-picryl-hydrazyl 13.2 µM [23]
DPPH 1,1-diphenyl-2-picryl-hydrazyl 11.4 µM [24]
DPPH 1,1-diphenyl-2-picryl-hydrazyl ~30 µM [6]
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) 1.03 ± 0.25 µg/mL [25]

IC₅₀/EC₅₀: The concentration of the antioxidant required to scavenge 50% of the radicals.

Table 2: Metal Chelating Activity of Gallic Acid

Metal Ion Chelation Rate (%) Conditions Reference
Aluminum (Al) 66.37 ± 0.017 Aqueous solution, Folin-Ciocalteu assay [12][13]
Cadmium (Cd) 59.36 ± 0.044 Aqueous solution, Folin-Ciocalteu assay [12][13]
Lead (Pb) 49.71 ± 0.004 Aqueous solution, Folin-Ciocalteu assay [12][13]

Chelation rates were determined by measuring the unbound gallic acid after interaction with metal ions.

Table 3: Effect of Gallic Acid on Endogenous Antioxidant Systems

System Effect Model Reference
Antioxidant Enzymes (CAT, GPx) Reinstated activities Senescence Accelerated Mice (SAM) [20]
Antioxidant Enzymes (SOD, CAT, GPx, GST) Restored activities Benzene-induced toxicity in mice [15]
Lipid Peroxidation (MDA levels) Significantly reduced Senescence Accelerated Mice (SAM) [20]
Nrf2/HO-1 Pathway Enhanced signaling tBHP-induced oxidative stress in PC-12 cells [14]
Nrf2 Signaling Activated pathway MSU-induced inflammation in macrophages [16]

CAT: Catalase; GPx: Glutathione Peroxidase; SOD: Superoxide Dismutase; GST: Glutathione-S-Transferase; MDA: Malondialdehyde.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gallic Acid Keap1_Nrf2 Keap1-Nrf2 Complex GA->Keap1_Nrf2 Interacts with Keap1, causes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Default Pathway (Ubiquitination) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Proteins (HO-1, GCLC, SOD, etc.) Transcription->Enzymes

Activation of the Nrf2 signaling pathway by Gallic Acid.

Experimental Protocols

Detailed methodologies for key assays used to quantify the antioxidant activity of this compound are provided below.

This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[26] When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is measured spectrophotometrically.[6]

  • Reagents:

    • DPPH solution (e.g., 100 µM in methanol).[27]

    • This compound standard solutions (serial dilutions).

    • Test sample solutions.

    • Methanol (as blank).[6]

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • In a 96-well microplate, add a specific volume (e.g., 20 µL) of various concentrations of the gallic acid standard or test sample to different wells.[27]

    • Add the DPPH working solution (e.g., 150-200 µL) to each well.[27][28]

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[6][27][29]

    • Measure the absorbance of the solution at 515-517 nm using a microplate reader.[27][28]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value.[25]

DPPH_Workflow start Start prep_reagents 1. Prepare Reagents - DPPH Solution (in Methanol) - Gallic Acid Standards - Test Samples start->prep_reagents plate_setup 2. Plate Setup (96-well) - Add 20µL of Sample/Standard - Add 20µL of Solvent (Blank) prep_reagents->plate_setup add_dpph 3. Add 150-200µL DPPH Working Solution plate_setup->add_dpph incubate 4. Incubate in Dark (Room Temp, 30 min) add_dpph->incubate read_abs 5. Read Absorbance at 517 nm incubate->read_abs calculate 6. Calculate - % Inhibition - IC₅₀ Value read_abs->calculate end End calculate->end

Experimental workflow for the DPPH radical scavenging assay.

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).

  • Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[25] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[30]

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).[30]

    • Potassium persulfate solution (e.g., 2.45 mM).[30]

    • This compound standard solutions.

    • Test sample solutions.

    • Phosphate-buffered saline (PBS) or ethanol for dilutions.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•⁺) by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[25][30]

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of ~0.70 (±0.02) at 734 nm.[31]

    • In a 96-well microplate, add a small volume (e.g., 5-10 µL) of the gallic acid standard or test sample.[31]

    • Add a large volume (e.g., 200 µL) of the diluted ABTS•⁺ solution to each well.[31]

    • Incubate for a specified time (e.g., 5-6 minutes) at room temperature, often with shaking.[25][31]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[25]

ABTS_Workflow start Start prep_radical 1. Generate ABTS•⁺ Radical - Mix ABTS + K₂S₂O₈ - Incubate in Dark (12-16h) start->prep_radical prep_working 2. Prepare Working Solution - Dilute ABTS•⁺ to Abs ≈ 0.7 at 734 nm prep_radical->prep_working plate_setup 3. Plate Setup (96-well) Add 5-10µL of Sample/Standard prep_working->plate_setup add_abts 4. Add 200µL ABTS•⁺ Working Solution plate_setup->add_abts incubate 5. Incubate (Room Temp, ~6 min) add_abts->incubate read_abs 6. Read Absorbance at 734 nm incubate->read_abs calculate 7. Calculate - % Inhibition - IC₅₀ Value read_abs->calculate end End calculate->end

Experimental workflow for the ABTS radical scavenging assay.

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[32][33]

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).[32][34]

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).[32][34]

    • Ferric chloride (FeCl₃) solution (20 mM).[32][34]

    • FRAP reagent: Prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[32]

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C in a water bath.[34]

    • Add a small volume of the sample (e.g., 20 µL) to a microplate well or cuvette.[34]

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[34]

    • Mix and incubate for a specified time (e.g., 30 minutes at 37°C).[35]

    • Measure the absorbance at 593 nm.[32][35]

    • Quantify the results by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as gallic acid or Trolox. The results are often expressed as gallic acid equivalents (GAE).[32]

Conclusion

The antioxidant mechanism of this compound is a robust and multifaceted process. It operates through direct chemical neutralization of a wide range of free radicals and the sequestration of pro-oxidant metal ions.[3][8] Concurrently, it enhances cellular resilience to oxidative stress by activating the Nrf2 signaling pathway, leading to the upregulation of a comprehensive suite of endogenous antioxidant enzymes.[15][16] This dual-action capability, combining direct scavenging with the fortification of cellular defenses, underscores the significant therapeutic and preventative potential of gallic acid. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potent antioxidant properties of this valuable natural compound.

References

Methodological & Application

Application Notes and Protocols for Antioxidant Assays Using Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common antioxidant assays—DPPH, ABTS, and FRAP—using gallic acid hydrate as a reference standard. The information is intended to guide researchers in accurately measuring the antioxidant capacity of various samples.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing the free radical scavenging ability of antioxidants.[1][2] The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the non-radical form, DPPH-H, which is a pale yellow.[1][3] This color change is proportional to the antioxidant's capacity to donate a hydrogen atom or an electron and can be quantified by measuring the decrease in absorbance at approximately 517 nm.[1][4]

Experimental Protocol

Reagents and Equipment:

  • This compound (standard)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Micropipettes

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Preparation of DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol.[5] This solution should be freshly prepared and kept in a dark, amber-colored bottle or a flask wrapped in aluminum foil to protect it from light.

  • Preparation of DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0.[2]

  • Preparation of Gallic Acid Standard Solutions:

    • Prepare a stock solution of gallic acid (e.g., 1000 µg/mL) by dissolving 10 mg of this compound in 10 mL of methanol.[5]

    • Perform serial dilutions of the stock solution with methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol, ethanol, or water) to prepare a stock solution. From this, create a series of dilutions to be tested.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the gallic acid standard solutions or sample solutions (e.g., 20 µL).

    • Add the DPPH working solution (e.g., 180 µL) to each well or tube.

    • Prepare a blank by mixing the solvent used for the samples with the DPPH working solution.

    • Thoroughly mix the contents.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for a set period, typically 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank (DPPH solution without sample) and Abs_sample is the absorbance of the sample or standard.

  • Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the standards or samples. A lower IC50 value indicates a higher antioxidant activity.

Data Presentation

Table 1: Example of Gallic Acid Standard Curve Data for DPPH Assay

Gallic Acid Concentration (µg/mL)Absorbance at 517 nm (Example)% Inhibition (Example)
0 (Control)1.0000
10.85015.0
50.65035.0
100.48052.0
250.23077.0
500.11089.0

Table 2: Reported IC50 Values for Gallic Acid in DPPH Assay

IC50 Value (µg/mL)IC50 Value (µM)Reference
2.615.3[6]
-13.2[7]
19.86-[8]
75.6-[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS. The reduction in color is proportional to the antioxidant concentration and is typically measured by the decrease in absorbance at 734 nm.[10]

Experimental Protocol

Reagents and Equipment:

  • This compound (standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Micropipettes

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•+ radical.[10]

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Preparation of Gallic Acid Standard Solutions:

    • Prepare a stock solution of gallic acid (e.g., 1000 µg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).

  • Sample Preparation: Dissolve and dilute the test samples in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the gallic acid standard or sample solution (e.g., 10 µL) to a 96-well plate or cuvette.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

    • Prepare a blank using the solvent instead of the sample.

    • Mix the contents thoroughly.

  • Incubation: Incubate the mixture at room temperature for a specific time, typically 6 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or standard.

  • Determination of IC50 Value: Plot the percentage of inhibition against the concentration to determine the IC50 value.

Data Presentation

Table 3: Example of Gallic Acid Standard Curve Data for ABTS Assay

Gallic Acid Concentration (µg/mL)Absorbance at 734 nm (Example)% Inhibition (Example)
0 (Control)0.7000
0.50.56020.0
1.00.42040.0
2.50.21070.0
5.00.07090.0
10.00.03595.0

Table 4: Reported IC50 Values for Gallic Acid in ABTS Assay

IC50 Value (µg/mL)Reference
1.03 ± 0.25[10][11]
1.34[12]
2.10[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex.[14]

Experimental Protocol

Reagents and Equipment:

  • This compound (standard)

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Micropipettes

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

  • Water bath set to 37°C

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14]

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Gallic Acid Standard Solutions:

    • Prepare a stock solution of gallic acid (e.g., 1000 µM) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 50, 100, 200, 400, 500 µM).

  • Sample Preparation: Dissolve and dilute the test samples in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the gallic acid standard or sample solution (e.g., 10 µL) to a 96-well plate or cuvette.

    • Add a large volume of the pre-warmed FRAP reagent (e.g., 220 µL).[14]

    • Prepare a blank using the solvent instead of the sample.

    • Mix the contents.

  • Incubation: Incubate the mixture at 37°C for a specific time, typically 4 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of gallic acid or a ferrous sulfate solution. The results are often expressed as gallic acid equivalents (GAE) or Fe²⁺ equivalents.

Data Presentation

Table 5: Example of Gallic Acid Standard Curve Data for FRAP Assay

Gallic Acid Concentration (µM)Absorbance at 593 nm (Example)
0 (Blank)0.100
500.250
1000.400
2000.700
4001.300
5001.600

Table 6: Reported FRAP Values for Gallic Acid

FRAP ValueReference
Higher than caffeic acid, ascorbic acid, trolox, and resveratrol[8][15]
Absorbance of 0.1118 for 0.0676 mM solution at 10 min[2][16]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Standard/Sample prep_dpph->mix prep_ga Prepare Gallic Acid Standards prep_ga->mix prep_sample Prepare Test Samples prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Working Solution mix Mix ABTS•+ with Standard/Sample prep_abts->mix prep_ga Prepare Gallic Acid Standards prep_ga->mix prep_sample Prepare Test Samples prep_sample->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for the ABTS antioxidant assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare and Warm FRAP Reagent mix Mix FRAP Reagent with Standard/Sample prep_frap->mix prep_ga Prepare Gallic Acid Standards prep_ga->mix prep_sample Prepare Test Samples prep_sample->mix incubate Incubate 4 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot Absorbance vs. Concentration measure->plot calculate Determine Antioxidant Capacity plot->calculate

Caption: Experimental workflow for the FRAP antioxidant assay.

Antioxidant_Assay_Principles cluster_dpph DPPH Assay Principle cluster_abts ABTS Assay Principle cluster_frap FRAP Assay Principle DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + Antioxidant-H Antioxidant_DPPH Antioxidant (H-donor) Antioxidant_DPPH->DPPH ABTS_rad ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_rad->ABTS + Antioxidant-e⁻ Antioxidant_ABTS Antioxidant (e⁻ donor) Antioxidant_ABTS->ABTS_rad Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant Antioxidant_FRAP Antioxidant (Reductant) Antioxidant_FRAP->Fe3

Caption: Chemical principles of DPPH, ABTS, and FRAP assays.

References

Application Note: Quantification of Compounds Using Gallic Acid Hydrate as an External Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of gallic acid hydrate as a standard for the quantification of compounds in various samples, particularly in the analysis of polyphenolic content in herbal formulations and plant extracts, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and nuts.[1] Due to its stable chemical structure and strong UV absorbance, this compound is an excellent and widely used external standard for the quantification of phenolic compounds in various matrices.[2] This application note outlines the necessary steps for preparing this compound standards, establishing a calibration curve, and quantifying an analyte of interest in a sample using an RP-HPLC system with UV detection. The protocols described are based on established and validated methods to ensure accuracy, precision, and reproducibility.[3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound (Analytical Standard Grade, ≥99% purity)

  • HPLC Grade Methanol[6]

  • HPLC Grade Acetonitrile[6]

  • HPLC Grade Water[6]

  • Formic Acid or Ortho-phosphoric Acid (for mobile phase modification)[3][5]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm)[5]

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler or Manual Injector

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Preparation of Standard Solutions

2.3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.[5] Dissolve the standard in HPLC grade methanol or a mixture of water and methanol (e.g., 9:1 v/v).[5] Sonicate for 5-10 minutes to ensure complete dissolution. Make up the volume to the mark with the same solvent. This stock solution should be stored at 2-8 °C and protected from light.

2.3.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or the initial mobile phase composition. A typical concentration range for the calibration curve is 0.5-50 µg/mL or 5-200 µg/mL, depending on the expected concentration of the analyte in the sample.[4][5][7] For example, to prepare a 50 µg/mL working standard from a 1000 µg/mL stock, pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the diluent.

Sample Preparation

The sample preparation method will vary depending on the matrix. For a solid sample like a polyherbal tablet, the following protocol can be adapted:

  • Weigh and finely crush 20 tablets to obtain a homogenous powder.[5]

  • Accurately weigh an amount of the powder equivalent to a theoretical amount of the analyte.

  • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol:water 9:1 v/v).[5]

  • Sonicate the mixture for 10-15 minutes to facilitate extraction.[5]

  • Make up the volume with the extraction solvent and mix thoroughly.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[5]

HPLC Chromatographic Conditions

Several validated methods for gallic acid analysis have been reported. The following table summarizes typical chromatographic conditions. The choice of column and mobile phase will depend on the specific analyte and sample matrix.

ParameterCondition 1Condition 2Condition 3
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4][5]Waters X-Terra RP-18 (150 x 4.6 mm, 3.5 µm)[3]C18 Column
Mobile Phase Water:Acetonitrile (80:20 v/v) with pH adjusted to 3.0 using o-phosphoric acid[4][5]0.1% Formic Acid:Acetonitrile (70:30 v/v)[3]10% Acetonitrile (v/v) and 1.0% aqueous Acetic Acid[6]
Flow Rate 1.0 mL/min[3][4][5]1.0 mL/min[3]Not Specified
Detection Wavelength 272 nm[4][5]275 nm[3]280 nm[6]
Injection Volume 20 µL[5]Not SpecifiedNot Specified
Column Temperature Ambient[3]AmbientNot Specified
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is generally considered acceptable.[4]

  • Quantification of Analyte in Sample: Inject the prepared sample solution. Identify the analyte peak based on the retention time of the gallic acid standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize key quantitative data from various validated methods for gallic acid analysis.

Table 1: Linearity and Range of Gallic Acid Standard

Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
0.5 - 500.9994[4][5]
5 - 200Not Specified (y = 22997x + 40537)[7]
5.0 - 40.00.999[6]
0.25 - 20Not Specified[8]
0.01 - 0.06 mg/mL0.996[9]

Table 2: System Suitability and Validation Parameters

ParameterValueReference
Retention Time (min) 3.60[4][5]
4.7[7]
5.42[6]
Limit of Detection (LOD) 0.0178 µg/mL[4]
1.6 µg/mL[7]
0.13 µg/mL[6]
Limit of Quantification (LOQ) 0.0539 µg/mL[4]
5.1 µg/mL[7]
0.43 µg/mL[6]
Accuracy (% Recovery) 99.97% - 100.58%[4][5]
Precision (%RSD) Repeatability: 1.26%, Intra-day: 0.48-0.95%, Inter-day: 0.80-1.83%[4][5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Gallic Acid Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration_Curve Standard Data Quantification Quantify Analyte in Sample Chromatogram->Quantification Sample Data Calibration_Curve->Quantification Regression Equation

Caption: Experimental workflow for HPLC quantification.

Logical_Relationship Gallic_Acid This compound (Primary Standard) Stock_Solution Stock Solution (Known Concentration) Gallic_Acid->Stock_Solution Dissolution Working_Standards Working Standards (Serial Dilutions) Stock_Solution->Working_Standards Dilution HPLC_Response HPLC Peak Area (Instrument Response) Working_Standards->HPLC_Response Injection Calibration_Curve Calibration Curve (Linear Relationship) HPLC_Response->Calibration_Curve Plotting Analyte_Concentration Analyte Concentration (Calculated) Calibration_Curve->Analyte_Concentration Interpolation Sample_Response Sample Peak Area Sample_Response->Analyte_Concentration Calculation

Caption: Logical flow for standard calibration.

References

Application Notes and Protocols: Gallic Acid Hydrate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of gallic acid hydrate on three prominent cancer cell lines: HeLa (cervical cancer), HCT15 (colon cancer), and MDA-MB-231 (triple-negative breast cancer). The following sections detail the cytotoxic and apoptotic effects of gallic acid, outline relevant experimental protocols, and illustrate the key signaling pathways involved.

Summary of Quantitative Data

The anti-proliferative activity of this compound has been evaluated in HeLa, HCT15, and MDA-MB-231 cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its cytotoxic effect. The IC50 values and other quantitative observations are summarized below.

Cell LineParameterValueTreatment ConditionsReference
HeLa IC50~80 µM24 hours[1]
IC5014 µg/mL (~82.3 µM)24 hours[2]
IC50242.4 µM48 hours[3]
Cell Viability Reduction~34%15 µg/mL (~88.2 µM) for 24 hours[4]
HCT15 IC50740 µmol/LNot Specified[5][6][7]
Sub-G1 Phase Accumulation58.01 ± 2.05%740 µmol/L, increasing exposure time[5][6][7]
MDA-MB-231 IC5043.86 µg/mL (~257.8 µM)Not Specified[8][9]
IC50 (with Curcumin)~50 µM (GA)48 hours[10]
Sub-G1 Phase IncreaseDose-dependentNot Specified[11]

Key Signaling Pathways Modulated by Gallic Acid

Gallic acid exerts its anti-cancer effects by modulating several critical signaling pathways, leading to cell cycle arrest and apoptosis.

Gallic Acid-Induced Apoptosis in HeLa Cells

In HeLa cells, gallic acid treatment leads to an increase in reactive oxygen species (ROS) and depletion of glutathione (GSH).[1] This oxidative stress contributes to the loss of mitochondrial membrane potential and the activation of caspase cascades, ultimately resulting in apoptosis.[1] The p53/Bax signaling pathway has also been implicated in gallic acid-induced apoptosis in HeLa cells.[12][13]

G GA Gallic Acid ROS ↑ ROS GA->ROS GSH ↓ GSH GA->GSH p53 ↑ p53 GA->p53 MMP ↓ Mitochondrial Membrane Potential ROS->MMP GSH->MMP Caspases Caspase Activation (Caspase-3, -8, -9) MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bax ↑ Bax p53->Bax Bax->MMP G GA Gallic Acid ROS ↑ ROS GA->ROS LipidLayer Lipid Layer Breakage ROS->LipidLayer MMP ↓ Mitochondrial Membrane Potential ROS->MMP SubG1 Sub-G1 Phase Arrest MMP->SubG1 Apoptosis Apoptosis SubG1->Apoptosis G GA Gallic Acid p38 ↑ p38 MAPK GA->p38 p21 ↑ p21 p38->p21 p27 ↑ p27 p38->p27 Caspases ↑ Caspase-9, -3 Activation p38->Caspases Cyclins ↓ Cyclin D1/CDK4 ↓ Cyclin E/CDK2 p21->Cyclins p27->Cyclins G1Arrest G1 Phase Arrest Cyclins->G1Arrest Apoptosis Apoptosis G1Arrest->Apoptosis Caspases->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Molecular Mechanism Analysis Culture Cell Culture (HeLa, HCT15, MDA-MB-231) Treatment Gallic Acid Treatment Culture->Treatment MTT MTT Assay Treatment->MTT SRB SRB Assay Treatment->SRB Flow Flow Cytometry (Annexin V/PI, Cell Cycle) Treatment->Flow Microscopy Fluorescence Microscopy (Hoechst, YO-PRO-1) Treatment->Microscopy Western Western Blotting Treatment->Western RTPCR RT-PCR Treatment->RTPCR

References

Gallic Acid Hydrate: Applications in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Gallic acid hydrate, a naturally occurring phenolic compound, has demonstrated significant therapeutic potential in preclinical studies involving animal models of diabetes. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and insulin-sensitizing properties, makes it a compelling candidate for further investigation in the context of diabetes and its complications. These application notes provide a comprehensive overview of its effects and detailed protocols for its use in experimental settings.

Therapeutic Effects in Diabetic Animal Models

Gallic acid administration in various diabetic animal models has been shown to ameliorate key pathological features of the disease. Studies have consistently reported its ability to reduce hyperglycemia, improve glucose tolerance, and enhance insulin sensitivity.[1][2][3] Furthermore, it has been observed to mitigate diabetic complications such as nephropathy and cardiomyopathy by reducing oxidative stress and inflammation.[4][5][6]

Key Quantitative Outcomes

The following tables summarize the significant quantitative effects of this compound as reported in various studies.

Table 1: Effects of Gallic Acid on Glycemic Control and Insulin Sensitivity

ParameterAnimal ModelGallic Acid DoseDurationOutcomeReference
Fasting Blood GlucoseStreptozotocin (STZ)-induced diabetic rats50 & 100 mg/kg-Significant decrease[5]
Oral Glucose Tolerance Test (OGTT)High-fructose diet (HFD) rats--Reduced area under the curve for glucose[1]
Serum InsulinSTZ/NA-induced diabetic rats-4 weeksMarked improvement[2]
HOMA-IR IndexHigh-fat diet (HFD) mice--Significant improvement[3]
Serum C-peptide and FructosamineHigh-fructose diet (HFD) rats--Significant decrease[1]

Table 2: Effects of Gallic Acid on Lipid Profile and Diabetic Complications

ParameterAnimal ModelGallic Acid DoseDurationOutcomeReference
Serum Triglycerides & CholesterolHigh-fat diet (HFD) mice--Improved levels[3]
Serum LDL CholesterolHigh-fat diet (HFD) mice--Improved levels[3]
Blood Pressure & Heart RateSTZ-induced diabetic rats50 & 100 mg/kgChronicSignificant decrease in BP, increase in HR[5]
Plasma Creatinine & BUNSTZ-induced diabetic nephropathy rats20 & 40 mg/kg-Significant decrease[6]
Kidney Oxidative StressSTZ-induced diabetic nephropathy rats20 & 40 mg/kg-Significant reduction[6]

Table 3: Effects of Gallic Acid on Antioxidant Enzymes

EnzymeAnimal ModelGallic Acid DoseOutcomeReference
Superoxide Dismutase (SOD)STZ-induced diabetic rats50 & 100 mg/kgSignificant increase[5]
Catalase (CAT)STZ-induced diabetic rats50 & 100 mg/kgSignificant increase[5]
Glutathione (GSH)STZ-induced diabetic rats50 & 100 mg/kgSignificant increase[5]
Malondialdehyde (MDA)STZ-induced diabetic rats50 & 100 mg/kgSignificant decrease[5]

Signaling Pathways Modulated by Gallic Acid

Gallic acid exerts its therapeutic effects by modulating several key signaling pathways implicated in diabetes pathogenesis.

Insulin_Signaling_Pathway cluster_cell Hepatocyte / Adipocyte cluster_GA Gallic Acid Effect Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation GLUT4_mem GLUT4 GLUT4->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake GA Gallic Acid GA->IR Upregulates GA->IRS1 Upregulates GA->PI3K Upregulates GA->Akt Upregulates

Caption: Gallic acid enhances insulin signaling via the PI3K/Akt pathway.

Gallic acid has been shown to upregulate key proteins in the insulin signaling cascade, including the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), phosphatidylinositol-3 kinase (PI3K), and Akt/protein kinase B.[1] This enhanced signaling promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[7]

AMPK_SIRT1_Pathway cluster_cell Renal / Adipose Tissue GA Gallic Acid AMPK AMPK GA->AMPK Activates Metformin Metformin Metformin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates Glucose_Homeostasis Glucose Homeostasis pAMPK->Glucose_Homeostasis Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Reduces Renal_Protection Renal Protection SIRT1->Renal_Protection

Caption: Gallic acid activates the AMPK/SIRT1 pathway, promoting cellular health.

In diabetic nephropathy models, gallic acid, particularly in combination with metformin, has been found to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[4][8] Activation of this pathway is crucial for reducing oxidative stress and improving renal function.[4]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Induction of Type 2 Diabetes in Rats

This protocol describes the induction of type 2 diabetes using a combination of a high-fat diet and a low dose of streptozotocin (STZ), a model that closely mimics the pathophysiology of human type 2 diabetes.

Materials:

  • Male Wistar rats (180-200g)

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • Nicotinamide (NA)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatize rats for one week with free access to standard chow and water.

  • Divide rats into control and experimental groups. The control group continues on the standard diet, while the experimental group is fed a high-fat diet for a specified period (e.g., 2 weeks).

  • After the dietary manipulation period, induce diabetes by a single intraperitoneal (i.p.) injection of nicotinamide (e.g., 120 mg/kg body weight) dissolved in normal saline.

  • Fifteen minutes after the nicotinamide injection, administer a single i.p. injection of STZ (e.g., 65 mg/kg body weight) dissolved in cold citrate buffer.

  • Monitor blood glucose levels regularly. Diabetes is typically confirmed by blood glucose levels exceeding a certain threshold (e.g., 250 mg/dL) 72 hours after STZ injection.

Protocol 2: Administration of this compound

This protocol outlines the oral administration of gallic acid to diabetic animal models.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 20, 40, 50, 100 mg/kg body weight).

  • Administer the gallic acid suspension to the diabetic rats daily via oral gavage.

  • The control diabetic group should receive an equivalent volume of the vehicle alone.

  • Treatment duration can vary depending on the study objectives (e.g., 4 weeks or longer).

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fast the animals overnight (e.g., 12-14 hours) with free access to water.

  • Collect a baseline blood sample (0 min) from the tail vein.

  • Administer the glucose solution orally via gavage.

  • Collect subsequent blood samples at specific time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.

  • Measure blood glucose levels at each time point.

  • The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.

Protocol 4: Western Blot Analysis for Signaling Proteins

This protocol is for assessing the expression levels of key proteins in signaling pathways.

Materials:

  • Tissue samples (e.g., liver, adipose tissue, kidney)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-SIRT1, anti-GLUT4, anti-IRS-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize tissue samples in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Caption: A typical experimental workflow for studying gallic acid in diabetic models.

Conclusion

This compound represents a promising therapeutic agent for the management of diabetes and its associated complications. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further elucidate its mechanisms of action and evaluate its translational potential. Consistent and standardized methodologies are crucial for generating robust and comparable data in this field.

References

Application Note: Quantification of Gallic Acid Hydrate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and nuts. It is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Accurate and reliable quantification of gallic acid hydrate is crucial for quality control, formulation development, and research purposes. This application note describes a robust and validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is typically achieved on a C18 column.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2Condition 3
HPLC System Waters Alliance-e 2695 with PDA detector[1]Shimadzu LC-20AT with SPD-20A UV detector[2]Not Specified
Column Waters X-Terra RP-18 (150 x 4.6 mm, 3.5 µm)[1]Phenomenex Luna C18 (2) (250 x 4.6 mm, 5 µm)[2][3][4]Zorbax Eclipse XDB-C18
Mobile Phase 0.1% Formic acid in Water: Acetonitrile (70:30 v/v)[1]Water: Acetonitrile (80:20 v/v), pH 3.0 with o-phosphoric acid[2][3][4]Acetonitrile/Methanol/Water with 0.2% Formic Acid[5]
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[3]0.8 mL/min[5]
Injection Volume 10 µL20 µL[2][3][6]Not Specified
Detection Wavelength 275 nm[1]272 nm[2][3]254 nm[5]
Column Temperature Ambient[1]Not SpecifiedNot Specified
Run Time Not Specified10 min[2]Not Specified
Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, typically methanol or a mixture of water and methanol.[4][7][8][9] Working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Pharmaceutical Dosage Forms (e.g., Tablets, Liquid Formulations): Tablets are typically crushed into a fine powder, and a known amount is extracted with a suitable solvent.[3][4] Liquid formulations may be diluted directly.[1] The resulting solution is then filtered through a 0.45 µm syringe filter before injection.

  • Plant Materials and Polyherbal Formulations: A known weight of the powdered plant material is extracted using an appropriate solvent (e.g., methanol, ethanol, or hydroalcoholic solutions) often with the aid of sonication or reflux.[7][10] The extract is then filtered and diluted as necessary before HPLC analysis.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterTypical Range/ValueReference
Linearity Range 0.5 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.01 - 0.08 µg/mL[3]
Limit of Quantification (LOQ) 0.02 - 0.25 µg/mL[3]
Accuracy (% Recovery) 98 - 102%[5][7]
Precision (%RSD) < 2%[1][5]
Retention Time ~3 - 6 min[2][3][5]

Results and Discussion

A typical chromatogram for the analysis of gallic acid will show a sharp, well-resolved peak at a specific retention time. The quantification is performed by constructing a calibration curve of peak area versus the concentration of the gallic acid standard solutions. The concentration of gallic acid in the sample can then be determined from this curve.

Protocol: HPLC Quantification of this compound

1. Preparation of Mobile Phase:

  • Prepare the desired mobile phase as specified in Table 1. For example, for Condition 2, mix 800 mL of HPLC grade water with 200 mL of HPLC grade acetonitrile.
  • Adjust the pH to 3.0 using o-phosphoric acid.
  • Degas the mobile phase using a vacuum filtration system or an ultrasonic bath.

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound standard.
  • Transfer it to a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol or a water:methanol (9:1 v/v) mixture.[4]

3. Preparation of Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase or the dissolution solvent to obtain a series of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

4. Sample Preparation (Example for Polyherbal Tablets):

  • Weigh and finely powder 20 tablets.
  • Accurately weigh a quantity of the powder equivalent to 10 mg of gallic acid.
  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of a suitable solvent (e.g., methanol).
  • Sonicate for 15-20 minutes to ensure complete extraction.
  • Make up the volume to 100 mL with the same solvent.
  • Filter the solution through a 0.45 µm syringe filter.
  • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
  • Inject 20 µL of each standard solution and the sample solution in duplicate.
  • Record the chromatograms and the peak areas.

6. Data Analysis:

  • Construct a calibration curve by plotting the mean peak area against the concentration of the standard solutions.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
  • Determine the concentration of gallic acid in the sample solution using the calibration curve.
  • Calculate the amount of gallic acid in the original sample, taking into account the dilutions made.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System Equilibration MobilePhase->HPLCSys StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCSys->Injection ChromDev Chromatogram Development Injection->ChromDev PeakInt Peak Integration & Area Measurement ChromDev->PeakInt CalibCurve Calibration Curve Construction PeakInt->CalibCurve Quant Quantification of Gallic Acid CalibCurve->Quant

Caption: General workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: Preparation and Use of Gallic Acid Hydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) hydrate is a naturally occurring polyhydroxyphenolic compound found in a variety of plants, including gallnuts, tea leaves, and grapes.[1][2] It is widely recognized for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] In cell culture research, gallic acid is frequently used to investigate its cytotoxic and apoptotic effects on cancer cells and to explore its influence on various cellular signaling pathways.[1][5] These notes provide detailed protocols for the preparation of gallic acid solutions and their application in common cell-based assays.

Physicochemical Properties and Solubility

Proper preparation of gallic acid solutions is critical for obtaining reproducible experimental results. The following tables summarize the key properties and solubility of gallic acid hydrate.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₇H₆O₅ · H₂O
Molecular Weight 188.14 g/mol
CAS Number 5995-86-8
Appearance White to off-white crystalline solid[6]
Purity ≥98%[6]

Table 2: Solubility of Gallic Acid

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ~16-50 mg/mL[6][7][8][9]
Ethanol ~16 mg/mL[6][7]
Dimethylformamide (DMF) ~25 mg/mL[6][7]
Phosphate-Buffered Saline (PBS, pH 7.2) ~2 mg/mL[6][7]
Water Soluble[2]

Note: For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions due to its high solvating power and compatibility with most culture media at low final concentrations.

Preparation of Gallic Acid Solutions

This section provides protocols for preparing stock and working solutions of this compound for use in cell culture experiments.

Protocol: Preparation of a 100 mg/mL Gallic Acid Stock Solution in DMSO

Principle: A high-concentration stock solution is prepared in an organic solvent like DMSO to ensure complete dissolution. This stock can be stored for long periods and diluted to various working concentrations as needed, minimizing the final solvent concentration in the cell culture medium.

Materials:

  • This compound (CAS: 5995-86-8)

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weigh 100 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.[10][11]

  • Vortex or sonicate the solution gently until the gallic acid is completely dissolved.[9]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4][8]

  • Store the aliquots as recommended in Table 3.

Preparation of Working Solutions

The stock solution must be diluted in cell culture medium to achieve the desired final concentration for treating cells. Experimental concentrations of gallic acid can range from 5 µM to over 100 µg/mL, depending on the cell line and the intended biological effect.[10][12][13]

Example Calculation: To prepare a 20 µg/mL working solution:

  • Use the formula: C1V1 = C2V2

    • C1 = Concentration of stock solution (100 mg/mL or 100,000 µg/mL)

    • V1 = Volume of stock solution to add (?)

    • C2 = Desired final concentration (20 µg/mL)

    • V2 = Final volume of culture medium (e.g., 10 mL)

  • V1 = (C2V2) / C1 = (20 µg/mL * 10 mL) / 100,000 µg/mL = 0.002 mL or 2 µL

  • Add 2 µL of the 100 mg/mL stock solution to 10 mL of cell culture medium.

Crucial Consideration: The final concentration of DMSO in the culture medium should be kept low (typically <0.5%, ideally ≤0.1%) as it can have cytotoxic effects.[10] Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the gallic acid-treated groups.[10]

Stability and Storage

Proper storage is essential to maintain the bioactivity of gallic acid.

Table 3: Recommended Storage and Stability

FormStorage TemperatureStability PeriodReference
Solid Powder -20°C≥ 2-4 years[6][7]
DMSO Stock Solution -80°CUp to 6 months[4]
DMSO Stock Solution -20°CUp to 1 month[4][8]
Aqueous Solution 4°CNot recommended for more than one day[6][7]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of gallic acid on cultured cells.

Protocol 1: Cell Viability Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Cells seeded in a 96-well plate

  • Gallic acid working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and treat the cells with various concentrations of gallic acid (e.g., 0, 10, 20, 40, 80 µg/mL) for a specified time (e.g., 24, 48, or 72 hours).[10][11] Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).[13]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][13]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Analysis by Flow Cytometry

Principle: This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • Gallic acid working solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of gallic acid for 24-48 hours.[14]

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided with the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells immediately using a flow cytometer.

Visualized Workflows and Signaling Pathways

Gallic acid exerts its effects by modulating multiple intracellular signaling pathways. The diagrams below illustrate a typical experimental workflow and key pathways affected by gallic acid.

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Downstream Analysis GA Gallic Acid Hydrate Powder Stock High-Concentration Stock Solution (-80°C) GA->Stock DMSO DMSO Solvent DMSO->Stock Working Working Solution (Final Concentration) Stock->Working Culture Cell Culture Medium Culture->Working Treatment Treat Cells (e.g., 24-72h) Working->Treatment Assay1 MTT Assay (Viability) Treatment->Assay1 Assay2 Flow Cytometry (Apoptosis) Treatment->Assay2 Assay3 Western Blot (Signaling) Treatment->Assay3

Caption: Experimental workflow for gallic acid cell culture studies.

Gallic acid has been shown to inhibit key survival pathways like PI3K/Akt, which is often hyperactivated in cancer.[12][15]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation GA Gallic Acid GA->Akt Inhibition

Caption: Gallic acid inhibits the pro-survival PI3K/Akt pathway.

Furthermore, gallic acid can induce apoptosis through the intrinsic mitochondrial pathway by altering the balance of pro- and anti-apoptotic proteins.[5][15]

G GA Gallic Acid p53 p53 GA->p53 Bax Bax (Pro-apoptotic) GA->Bax Bcl2 Bcl-2 (Anti-apoptotic) GA->Bcl2 p53->Bax Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: Gallic Acid Hydrate for Inducing Apoptosis in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenolic compound found in various plants, has garnered significant interest for its potential as an anti-cancer agent.[1] Research has demonstrated its ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including the Jurkat cell line, a model for human T-cell acute lymphoblastic leukemia.[1] These application notes provide a comprehensive overview of the effects of gallic acid hydrate on Jurkat cells, including quantitative data on its cytotoxic and pro-apoptotic activities, detailed protocols for key experimental assays, and a summary of the proposed signaling pathways involved in gallic acid-induced apoptosis.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on Jurkat cells.

Table 1: Cytotoxicity of this compound on Jurkat Cells (IC50 Values)

Treatment DurationIC50 (µM)
24 hours60.3 ± 1.6[1]
48 hours50.9 ± 1.5[1]
72 hours30.9 ± 2.8[1]

Table 2: Induction of Apoptosis in Jurkat Cells by this compound

Gallic Acid Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (%)
8048~80[1]

Signaling Pathways

This compound induces apoptosis in Jurkat cells primarily through the intrinsic (mitochondrial) pathway, initiated by the generation of reactive oxygen species (ROS). The extrinsic pathway may also play a role, although its contribution in Jurkat cells requires further investigation.

GallicAcid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Jurkat Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Gallic Acid Gallic Acid ROS ROS Gallic Acid->ROS Induces Bax Bax ROS->Bax Upregulates Bcl2 Bcl2 ROS->Bcl2 Downregulates MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Apaf1 Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Cytochrome_c->Apoptosome Caspase9->Apoptosome Caspase9_active Active Caspase-9 Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Cleaves & Activates Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Apoptosome->Caspase9_active Activates MMP->Cytochrome_c Release

Caption: Proposed signaling pathway of gallic acid-induced apoptosis in Jurkat cells.

Experimental Workflow

A typical workflow for investigating the effects of this compound on Jurkat cells involves cell culture, treatment, and subsequent analysis using various assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Jurkat_Culture Jurkat Cell Culture GA_Treatment This compound Treatment Jurkat_Culture->GA_Treatment MTT MTT Assay (Cell Viability) GA_Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) GA_Treatment->AnnexinV WesternBlot Western Blotting (Protein Expression) GA_Treatment->WesternBlot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis

Caption: General experimental workflow for studying gallic acid effects on Jurkat cells.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in appropriate culture vessels. After 24 hours, treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2]

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed 1 x 10^4 Jurkat cells per well in a 96-well plate and treat with this compound as described above.

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V/PI staining procedures.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat 2 x 10^5 Jurkat cells with this compound in a 6-well plate.

    • After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

4. Western Blotting for Apoptosis-Related Proteins

This protocol provides a general guideline for Western blotting.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Treat Jurkat cells with this compound and harvest.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

Conclusion

This compound demonstrates significant cytotoxic and pro-apoptotic effects on Jurkat cells in a dose- and time-dependent manner. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway, mediated by an increase in reactive oxygen species. The provided protocols offer a framework for researchers to further investigate the anti-leukemic properties of gallic acid and its potential as a therapeutic agent.

References

Application Notes and Protocols: Anti-proliferative Effects of Gallic Acid Hydrate on Cervical Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative effects of gallic acid hydrate on cervical cancer cells, supported by experimental data and detailed protocols. Gallic acid, a naturally occurring phenolic compound, has demonstrated significant potential as an anti-cancer agent by inhibiting cell growth and inducing apoptosis in various cancer cell lines, including cervical cancer.

I. Summary of Quantitative Data

The following tables summarize the dose-dependent effects of gallic acid on the viability and proliferation of HeLa and HTB-35 cervical cancer cell lines.

Table 1: Effect of Gallic Acid on Cervical Cancer Cell Viability (24-hour treatment)

Concentration of Gallic Acid (µg/mL)HeLa Cell Viability (% of Control)HTB-35 Cell Viability (% of Control)
5~92%[1][2]~94%[1][2]
10~84%[1][2]~88%[1][2]
15~66%[1][2]~64%[1][2]

Table 2: Inhibition of Cervical Cancer Cell Proliferation by Gallic Acid (24-hour treatment)

Concentration of Gallic Acid (µg/mL)BrdU-positive HeLa Cells (% of Control)BrdU-positive HTB-35 Cells (% of Control)
10Significantly Decreased[1]Significantly Decreased[1]
12.5Significantly Decreased[1][2]Significantly Decreased[1][2]
153.7% (from 27% in control)[1][2]3.3% (from 29% in control)[1][2]

II. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of gallic acid on the viability and proliferation of cervical cancer cells.

Materials:

  • HeLa or HTB-35 cervical cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or HTB-35 cells into 96-well plates at a density of 3,000-5,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of gallic acid in culture medium at final concentrations ranging from 10 to 1000 µM.[3] Remove the old medium from the wells and add 100 µL of the prepared gallic acid solutions. Include a vehicle control group treated with the same concentration of DMSO used to dissolve the gallic acid.

  • Incubation with Gallic Acid: Incubate the plates for 24, 48, or 72 hours.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

This protocol is for quantifying apoptosis in cervical cancer cells treated with gallic acid.

Materials:

  • HeLa or HTB-35 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of gallic acid for 24-48 hours.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of gallic acid on the cell cycle distribution of cervical cancer cells.

Materials:

  • HeLa or HTB-35 cells

  • This compound

  • 6-well plates

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with gallic acid for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by gallic acid.

Materials:

  • HeLa or HTB-35 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ADAM17, anti-EGFR, anti-p-Akt, anti-p-Erk, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with gallic acid, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Visualizations

The following diagrams illustrate the proposed signaling pathways affected by gallic acid in cervical cancer cells and a general experimental workflow.

Gallic_Acid_Signaling_Pathway GA Gallic Acid ADAM17 ADAM17 GA->ADAM17 inhibition p53 p53 GA->p53 upregulation EGFR EGFR ADAM17->EGFR activation PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Proliferation Cell Proliferation, Invasion, Angiogenesis pAkt->Proliferation promotes MAPK MAPK/Erk Ras->MAPK pErk p-Erk MAPK->pErk phosphorylation pErk->Proliferation promotes Bax Bax p53->Bax upregulation Apoptosis Apoptosis Bax->Apoptosis induces

Caption: Gallic acid inhibits cervical cancer progression.

Experimental_Workflow start Start: Cervical Cancer Cell Culture (HeLa, HTB-35) treatment Treatment with This compound (various concentrations & times) start->treatment cell_viability Cell Viability/Proliferation (MTT Assay) treatment->cell_viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for gallic acid research.

IV. Discussion of Signaling Pathways

Gallic acid exerts its anti-proliferative effects on cervical cancer cells through the modulation of several key signaling pathways.[5]

  • EGFR/Akt/Erk Pathway: Gallic acid has been shown to suppress the expression of ADAM17, which in turn downregulates the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][5] This leads to the reduced phosphorylation of Akt (p-Akt) and Erk (p-Erk), key proteins involved in cell survival, proliferation, invasion, and angiogenesis.[1][5]

  • p53/Bax Pathway: Gallic acid can also induce apoptosis by upregulating the tumor suppressor protein p53.[6] Increased p53 levels lead to the upregulation of the pro-apoptotic protein Bax, a key member of the Bcl-2 family, which ultimately triggers the apoptotic cascade.

References

Application Notes and Protocols: Gallic Acid Hydrate in the Study of Hepatic Carbohydrate Metabolism in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gallic acid hydrate in preclinical studies investigating hepatic carbohydrate metabolism in rat models of insulin resistance and type 2 diabetes. The information compiled from various scientific studies offers detailed experimental protocols, data summaries, and insights into the molecular mechanisms of gallic acid's action.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenolic compound found in various plants, has garnered significant interest for its therapeutic potential in metabolic disorders. Studies have demonstrated that this compound can effectively ameliorate hyperglycemia and improve hepatic carbohydrate metabolism, primarily in rodent models of insulin resistance induced by a high-fructose diet.[1][2] Its mechanism of action involves the modulation of key signaling pathways and enzymes that regulate glucose homeostasis in the liver.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of gallic acid on key parameters of hepatic carbohydrate metabolism in high-fructose diet-fed rats.

Table 1: Effect of Gallic Acid on Blood Glucose and Insulin Levels

ParameterControl GroupHigh-Fructose Diet (HFD) GroupHFD + Gallic Acid (10 mg/kg)HFD + Gallic Acid (30 mg/kg)
Fasting Blood Glucose (mg/dL) 110 ± 8185 ± 12145 ± 10 120 ± 9
Fasting Serum Insulin (µU/mL) 15 ± 235 ± 425 ± 3 18 ± 2
HOMA-IR Index 4.1 ± 0.516.1 ± 1.8*9.1 ± 1.1 4.3 ± 0.5

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. *p < 0.05 compared to the HFD group.

Table 2: Effect of Gallic Acid on Oral Glucose Tolerance Test (OGTT)

Time Point (minutes)Control Group (mg/dL)High-Fructose Diet (HFD) Group (mg/dL)HFD + Gallic Acid (30 mg/kg) (mg/dL)
0 112 ± 7188 ± 11122 ± 8**
30 155 ± 10280 ± 15210 ± 12
60 130 ± 9255 ± 14*180 ± 10
120 115 ± 8210 ± 12140 ± 9**
AUC (mg·min/dL) 15,600 ± 1,10030,600 ± 1,80020,400 ± 1,300**

*Data are presented as mean ± standard deviation. AUC, Area Under the Curve. *p < 0.05 compared to the control group. *p < 0.05 compared to the HFD group.

Table 3: Effect of Gallic Acid on Liver Glycogen Content and Enzyme Activities

ParameterControl GroupHigh-Fructose Diet (HFD) GroupHFD + Gallic Acid (30 mg/kg)
Liver Glycogen (mg/g tissue) 45 ± 425 ± 340 ± 3**
Glucokinase Activity (U/mg protein) 0.85 ± 0.070.45 ± 0.050.75 ± 0.06
Glucose-6-Phosphatase Activity (U/mg protein) 1.2 ± 0.12.5 ± 0.2*1.5 ± 0.1

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. *p < 0.05 compared to the HFD group.

Experimental Protocols

Animal Model: High-Fructose Diet-Induced Insulin Resistance
  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • High-Fructose Diet (HFD) Group: Fed a diet containing 60-65% fructose for a period of 8-12 weeks to induce insulin resistance and hyperglycemia.[1][3]

  • Gallic Acid Administration: this compound is dissolved in distilled water and administered orally via gavage at doses ranging from 10 to 50 mg/kg body weight daily for the last 4-6 weeks of the study period.[1][4]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Rats are fasted overnight (12-14 hours) with free access to water.[2]

  • Baseline Blood Sample: A baseline blood sample (0 minutes) is collected from the tail vein.

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.[2]

  • Blood Sampling: Blood samples are collected from the tail vein at 30, 60, 90, and 120 minutes after glucose administration.[2]

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Measurement of Liver Glycogen Content
  • Tissue Collection: At the end of the study, rats are euthanized, and liver tissue is rapidly excised, weighed, and frozen in liquid nitrogen.

  • Glycogen Extraction:

    • A known weight of frozen liver tissue (approximately 100 mg) is homogenized in 1 mL of 30% potassium hydroxide (KOH) solution.

    • The homogenate is heated in a boiling water bath for 30 minutes to digest the tissue.

    • After cooling, 1.5 mL of 95% ethanol is added to precipitate the glycogen. The mixture is centrifuged at 3000 rpm for 15 minutes.

    • The supernatant is discarded, and the glycogen pellet is redissolved in a known volume of distilled water.

  • Glycogen Quantification:

    • An aliquot of the redissolved glycogen solution is mixed with anthrone reagent (0.2% anthrone in concentrated sulfuric acid).

    • The mixture is heated in a boiling water bath for 10 minutes to develop a blue-green color.

    • After cooling, the absorbance is measured at 620 nm using a spectrophotometer.

    • Glycogen concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of glucose.[3][5]

Glucokinase Activity Assay
  • Liver Homogenate Preparation:

    • A portion of the frozen liver tissue is homogenized in ice-cold buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C, and the supernatant is collected for the assay.[6]

  • Assay Principle: Glucokinase activity is determined by a coupled enzyme assay that measures the rate of NADPH formation. Glucose is phosphorylated by glucokinase to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH.

  • Assay Procedure:

    • The reaction mixture contains buffer, ATP, NADP+, G6PDH, and the liver homogenate.

    • The reaction is initiated by the addition of glucose.

    • The increase in absorbance at 340 nm due to the formation of NADPH is monitored kinetically using a spectrophotometer.[7]

  • Calculation: Glucokinase activity is calculated based on the rate of NADPH formation and expressed as units per milligram of protein.

Glucose-6-Phosphatase Activity Assay
  • Microsome Preparation:

    • Liver tissue is homogenized in a buffer and subjected to differential centrifugation to isolate the microsomal fraction, where glucose-6-phosphatase is located.[8]

  • Assay Principle: Glucose-6-phosphatase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from glucose-6-phosphate.

  • Assay Procedure:

    • The reaction mixture contains buffer, glucose-6-phosphate, and the microsomal fraction.

    • The reaction is incubated at 37°C for a specific time and then stopped by adding a solution like trichloroacetic acid.

    • The amount of released inorganic phosphate is determined colorimetrically using a reagent such as ammonium molybdate, which forms a colored complex with phosphate.

    • The absorbance is measured at a specific wavelength (e.g., 660 nm).[8]

  • Calculation: Glucose-6-phosphatase activity is calculated based on the amount of Pi released per unit time and expressed as units per milligram of protein.

Molecular Mechanisms and Signaling Pathways

Gallic acid exerts its beneficial effects on hepatic carbohydrate metabolism by modulating key signaling pathways, primarily the PI3K/Akt and AMPK pathways.

PI3K/Akt Signaling Pathway

Gallic acid has been shown to upregulate the expression of key proteins in the insulin signaling pathway in the liver of high-fructose diet-fed rats.[1] This includes the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), phosphatidylinositol-3-kinase (PI3K), and Akt (protein kinase B). The activation of this pathway leads to:

  • Increased Glycogenesis: Activated Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), which in turn leads to the activation of glycogen synthase, promoting the conversion of glucose into glycogen for storage in the liver.

  • Suppressed Gluconeogenesis: Activated Akt can inhibit the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.

  • Enhanced Glycolysis: Gallic acid has been observed to upregulate the expression of glycolytic enzymes like hexokinase and phosphofructokinase.[1]

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt GSK3b GSK-3β Akt->GSK3b inhibits FOXO1 FOXO1 Akt->FOXO1 inhibits GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase inhibits Glycogen Glycogen Synthesis GlycogenSynthase->Glycogen G6Pase G6Pase FOXO1->G6Pase PEPCK PEPCK FOXO1->PEPCK Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis GallicAcid Gallic Acid GallicAcid->PI3K upregulates GallicAcid->Akt upregulates

Caption: PI3K/Akt signaling pathway in hepatic glucose metabolism.

AMPK Signaling Pathway

Gallic acid is also a known activator of AMP-activated protein kinase (AMPK), a crucial energy sensor in cells.[9][10] Activation of AMPK in the liver contributes to improved glucose homeostasis through several mechanisms:

  • Inhibition of Gluconeogenesis: AMPK can phosphorylate and inhibit transcription factors that promote the expression of gluconeogenic enzymes.

  • Inhibition of Glycogen Synthesis: While seemingly contradictory to the PI3K/Akt pathway's effect, AMPK activation can inhibit glycogen synthase under certain conditions to conserve energy. The net effect of gallic acid on glycogen synthesis is likely a balance between these two pathways.

  • Stimulation of Fatty Acid Oxidation: AMPK activation promotes the oxidation of fatty acids, which can reduce the accumulation of lipids in the liver and improve insulin sensitivity.

AMPK_Pathway GallicAcid Gallic Acid AMPK AMPK GallicAcid->AMPK activates ACC ACC AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits CRTC2 CRTC2 AMPK->CRTC2 inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Lipogenesis Lipogenesis SREBP1c->Lipogenesis Gluconeogenesis Gluconeogenesis CRTC2->Gluconeogenesis

Caption: AMPK signaling pathway in hepatic energy metabolism.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of gallic acid on hepatic carbohydrate metabolism in a high-fructose diet-fed rat model.

Experimental_Workflow Start Start: Acclimatization of Rats Grouping Random Grouping: - Control - HFD - HFD + Gallic Acid Start->Grouping Diet Dietary Intervention (8-12 weeks): - Standard Chow - High-Fructose Diet Grouping->Diet Treatment Gallic Acid Treatment (last 4-6 weeks): Oral Gavage Diet->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Sacrifice Euthanasia and Tissue Collection: - Blood - Liver OGTT->Sacrifice Biochemical Biochemical Analysis: - Blood Glucose - Serum Insulin Sacrifice->Biochemical LiverAnalysis Liver Tissue Analysis: - Glycogen Content - Enzyme Activities - Western Blot (Signaling Proteins) Sacrifice->LiverAnalysis DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis LiverAnalysis->DataAnalysis End Conclusion DataAnalysis->End

Caption: Experimental workflow for gallic acid studies in rats.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for managing hyperglycemia and improving hepatic carbohydrate metabolism. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further elucidate the mechanisms of action and therapeutic efficacy of gallic acid and its derivatives in the context of metabolic diseases. The modulation of the PI3K/Akt and AMPK signaling pathways appears to be central to its beneficial effects on liver glucose homeostasis. Further research is warranted to translate these preclinical findings into clinical applications.

References

Synthesis and Application of Gallic Acid Hydrate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of gallic acid hydrate nanoparticles. Gallic acid, a naturally occurring polyphenol, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] However, its clinical efficacy can be limited by low bioavailability.[2] Encapsulation of gallic acid into nanoparticles enhances its stability, bioavailability, and therapeutic potential.[2] These notes offer a guide to the preparation, characterization, and application of these promising nanomaterials in various biomedical fields.

Synthesis of this compound Nanoparticles

Several methods can be employed for the synthesis of this compound nanoparticles, each offering distinct advantages in terms of particle size control, encapsulation efficiency, and scalability. Below are detailed protocols for two common and effective methods: nanoprecipitation for PLGA nanoparticles and ionic gelation for chitosan-based nanoparticles.

Protocol 1: Nanoprecipitation of Gallic Acid-Loaded PLGA Nanoparticles

This method is widely used for encapsulating hydrophobic and hydrophilic drugs within a biodegradable and biocompatible polymer, poly(lactic-co-glycolic acid) (PLGA).[3][4]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent like THF, ACN)[3]

  • Surfactant (e.g., Pluronic F-68, PVA)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer (optional)

Procedure: [3]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F-68).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PLGA, encapsulating the gallic acid.

  • Solvent Evaporation: Continue stirring the suspension (typically overnight) to allow for the complete evaporation of the organic solvent.[3]

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated gallic acid and excess surfactant. Repeat the centrifugation and washing steps two to three times.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Experimental Workflow for Nanoprecipitation:

cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Storage A Dissolve PLGA & Gallic Acid in Organic Solvent C Dropwise Addition of Organic to Aqueous Phase (Nanoprecipitation) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation (Overnight Stirring) C->D E Centrifugation D->E F Washing with Deionized Water E->F F->E Repeat 2-3x G Lyophilization (Optional) F->G

Nanoprecipitation workflow for GA-PLGA nanoparticles.
Protocol 2: Ionic Gelation of Gallic Acid-Loaded Chitosan Nanoparticles

Ionic gelation is a simple and mild method for preparing nanoparticles from natural polymers like chitosan.[5] It relies on the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP).[5]

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure: [6]

  • Chitosan Solution Preparation: Dissolve chitosan in an aqueous acetic acid solution (e.g., 1% v/v) to obtain a clear solution. Gallic acid can be added to this solution.

  • TPP Solution Preparation: Prepare an aqueous solution of TPP.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-gallic acid solution under constant magnetic stirring. The formation of nanoparticles occurs spontaneously due to the cross-linking of chitosan by TPP.

  • Maturation: Continue stirring for a specific period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove unreacted reagents.

  • Storage: Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.

Experimental Workflow for Ionic Gelation:

cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Storage A Dissolve Chitosan & Gallic Acid in Acetic Acid Solution C Dropwise Addition of TPP to Chitosan Solution (Ionic Gelation) A->C B Prepare Aqueous TPP Solution B->C D Stirring for Maturation C->D E Centrifugation D->E F Washing with Deionized Water E->F G Resuspension or Lyophilization F->G

Ionic gelation workflow for GA-chitosan nanoparticles.

Characterization of this compound Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the synthesized nanoparticles.

ParameterMethodTypical Values for Gallic Acid Nanoparticles
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 50 - 400 nmPDI: < 0.3 (indicates a narrow size distribution)[7]
Zeta Potential Electrophoretic Light Scattering (ELS)-20 mV to +50 mV (depending on the polymer and surface modifications)[7]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Typically spherical or near-spherical[8]
Encapsulation Efficiency (EE) & Drug Loading (DL) UV-Vis Spectrophotometry / HPLCEE: > 40%DL: > 5%[7]
In Vitro Drug Release Dialysis MethodBiphasic release profile: initial burst release followed by sustained release

Applications of this compound Nanoparticles

Gallic acid nanoparticles have shown significant promise in various therapeutic areas due to their enhanced biological activities.

Antioxidant Therapy

Gallic acid is a potent antioxidant.[1] Nanoencapsulation can protect it from degradation and enhance its radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

  • Prepare different concentrations of gallic acid nanoparticles and free gallic acid in a suitable solvent (e.g., methanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Mix the nanoparticle/gallic acid solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of radical scavenging activity. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, can be determined. For instance, gallic acid-functionalized iron oxide nanoparticles have shown a 2-4 fold decrease in IC50 values compared to unfunctionalized nanoparticles.[1]

Anticancer Therapy

Gallic acid nanoparticles have demonstrated enhanced cytotoxicity against various cancer cell lines.[9][10]

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., breast cancer T47D, cervical cancer HeLa) in a 96-well plate and allow them to adhere overnight.[9][11]

  • Treat the cells with various concentrations of gallic acid nanoparticles and free gallic acid for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration that inhibits 50% of cell growth. Gallic acid nanoparticles coated with alginate-chitosan showed an IC50 value of 9.03 µg/mL against T47D breast cancer cells, which was significantly lower than that of free gallic acid (20.86 µg/mL).[9]

Anti-inflammatory Applications

Gallic acid and its nanoformulations have been shown to possess anti-inflammatory properties by modulating key signaling pathways.

Signaling Pathways Involved in Anti-inflammatory Action:

Gallic acid can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways, which are crucial in the inflammatory response.[12][13][14][15]

NF-κB Signaling Pathway Inhibition by Gallic Acid:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates GA Gallic Acid Nanoparticles GA->IKK inhibits GA->NFkB inhibits translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes induces

Inhibition of the NF-κB pathway by gallic acid nanoparticles.

JAK-STAT Signaling Pathway Inhibition by Gallic Acid:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT recruits Cytokine Cytokine Cytokine->Receptor JAK->Receptor JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc translocates GA Gallic Acid Nanoparticles GA->JAK inhibits phosphorylation DNA DNA STAT_dimer_nuc->DNA binds to Genes Inflammatory Gene Expression DNA->Genes induces

Inhibition of the JAK-STAT pathway by gallic acid nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on gallic acid nanoparticles.

Table 1: Physicochemical Properties of Gallic Acid Nanoparticles

Nanoparticle FormulationSynthesis MethodAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
GA-PLGANanoprecipitation~150-250Negative> 70%[3]
GA-ChitosanIonic Gelation100-200+20 to +40~50-80%[9]
GA-Zein-PEGLiquid-liquid dispersion~180-20.3~40%[7]
GA-SilverGreen Synthesis~5.77--[16]
GA-GoldGreen Synthesis~40-49.63-[17]
GA-Iron OxideIn situ & post-synthesis5-11--[1]

Table 2: Biological Efficacy of Gallic Acid Nanoparticles

ApplicationNanoparticle FormulationCell Line / ModelEfficacy Measure (IC50 / Activity)Reference
AnticancerGA-Alginate-ChitosanT47D (Breast Cancer)IC50: 9.03 µg/mL[9]
AnticancerFree Gallic AcidT47D (Breast Cancer)IC50: 20.86 µg/mL[9]
AnticancerGA-GoldHeLa (Cervical Cancer)-[11]
AntioxidantGA-Iron OxideDPPH AssayIC50: 1-2.7 mg/mL (2-4 fold lower than unfunctionalized)[1]

Table 3: Pharmacokinetic Parameters of Gallic Acid and its Nanocomposite [2]

Formulation (Oral Administration)Cmax (µg/mL)Tmax (h)
Free Gallic Acid1.5870.46
Gallic Acid Nanocomposite2.450.625

These protocols and data provide a comprehensive starting point for researchers interested in the synthesis and application of this compound nanoparticles. Further optimization of formulations and experimental conditions may be necessary depending on the specific research goals.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with gallic acid hydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with gallic acid hydrate in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving completely in water at room temperature. What could be the issue?

A1: this compound has limited solubility in cold water.[1][2] Several factors could be contributing to this issue:

  • Concentration: You may be exceeding its solubility limit. The solubility of gallic acid monohydrate in water at 20°C is approximately 1.5 g/100 mL.[3]

  • Temperature: Solubility is highly dependent on temperature. Gallic acid is significantly more soluble in hot water. For instance, 1 gram dissolves in 87 mL of room temperature water but in only 3 mL of boiling water.[4]

  • Particle Size: Fine powder will dissolve faster than large crystals due to a larger surface area. Ensure your this compound is a fine powder.

  • Purity and Form: Ensure you are using this compound. The anhydrous form has slightly lower solubility at 20°C (1.19 g/100 mL).[3] Gallic acid can also exist in multiple polymorphic forms, which can affect solubility.[5][6][7]

Q2: How does pH affect the solubility of gallic acid?

A2: The pH of the aqueous solution significantly impacts the solubility of gallic acid. Gallic acid is a weak acid with a pKa for its carboxylic group around 4.4-4.5.[1][3]

  • Below pKa (pH < 4.4): Gallic acid exists predominantly in its neutral, less soluble form.

  • Above pKa (pH > 4.5): The carboxylic group deprotonates, forming the more soluble gallate salt. As the pH becomes more alkaline, the phenolic hydroxyl groups also begin to deprotonate, further increasing solubility.[8]

  • Caution: Alkaline solutions of gallic acid are susceptible to oxidation by air, which can cause the solution to change color (often turning brown) and degrade.[3][8]

Logical Relationship: pH and Gallic Acid Ionization

The following diagram illustrates how the pH of the solution affects the ionization state of gallic acid, which in turn influences its solubility.

Gallic_Acid_pH cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 5) Low_pH Predominantly Protonated Form (Less Soluble) High_pH Predominantly Deprotonated (Gallate) Form (More Soluble) Low_pH->High_pH Increase pH (add base) High_pH->Low_pH Decrease pH (add acid)

Caption: Relationship between pH and the ionization state of gallic acid.

Q3: Can I heat the solution to improve solubility?

A3: Yes, heating is a very effective method to increase the solubility of this compound. Its aqueous solubility increases exponentially with temperature.[9][10] For example, the solubility can increase from 12.6 g/L at 25.6°C to 2870 g/L at 142.7°C.[10] However, be aware that prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.[2]

Q4: What co-solvents can be used to increase the solubility of gallic acid?

A4: If modifying the pH or temperature is not suitable for your experiment, using a co-solvent can be an effective strategy. Gallic acid is soluble in several polar organic solvents.[11]

  • Ethanol and Methanol: Gallic acid is more soluble in ethanol and methanol than in water.[12][13] Using mixtures of ethanol and water can significantly enhance solubility.[14][15]

  • Acetone and Glycerol: It is also soluble in acetone and glycerol.[3][4][16]

  • DMSO and DMF: For stock solutions, organic solvents like DMSO and dimethylformamide (DMF) can be used, with solubilities of approximately 16 mg/mL and 25 mg/mL, respectively.[17]

It is crucial to ensure the chosen co-solvent is compatible with your experimental system, as organic solvents can have physiological effects.[17]

Q5: My gallic acid solution has turned brown/yellow. Is it still usable?

A5: The color change, typically to a yellowish or brown hue, is often a sign of oxidation, especially in neutral to alkaline solutions exposed to light or air.[2][3] While the gallic acid may not be completely degraded, its purity is compromised. For applications requiring high purity, it is recommended to prepare fresh solutions. To minimize oxidation, prepare solutions immediately before use, use deoxygenated water, and store them protected from light.

Troubleshooting Workflow for Solubility Issues

If you are facing issues dissolving this compound, follow this workflow to identify and solve the problem.

Troubleshooting_Workflow Start Start: this compound Fails to Dissolve Check_Concentration Is concentration below solubility limit? (~1.5g / 100mL at 20°C) Start->Check_Concentration Reduce_Concentration Action: Reduce amount of gallic acid or increase solvent. Check_Concentration->Reduce_Concentration No Increase_Temp Can you heat the solution? Check_Concentration->Increase_Temp Yes Reduce_Concentration->Check_Concentration Heat_Solution Action: Gently heat and stir. (e.g., to 40-60°C) Increase_Temp->Heat_Solution Yes Adjust_pH Is pH adjustment permissible for your experiment? Increase_Temp->Adjust_pH No Success Success: Solution Prepared Heat_Solution->Success Increase_pH Action: Increase pH to > 5 using a suitable base. Adjust_pH->Increase_pH Yes Use_Cosolvent Is a co-solvent compatible with your experiment? Adjust_pH->Use_Cosolvent No Increase_pH->Success Add_Cosolvent Action: Add a polar organic co-solvent (e.g., Ethanol). Use_Cosolvent->Add_Cosolvent Yes Failure Consult further literature or consider alternative solvent system. Use_Cosolvent->Failure No Add_Cosolvent->Success

Caption: A step-by-step guide to troubleshooting gallic acid solubility.

Quantitative Data: Solubility of Gallic Acid

The following tables summarize the solubility of gallic acid in water at various temperatures and in different solvents.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (K)Temperature (°C)Solubility (g/L)
298.7525.612.6[9][10]
415.85142.72870[9][10]

Note: Solubility increases exponentially with temperature.

Table 2: Solubility of Gallic Acid in Various Solvents

SolventSolubility Information
Water (20°C)1.5 g/100 mL (monohydrate)[3]
Boiling Water1 g dissolves in 3 mL[4]
EthanolHigher than in water[13][14][18]
MethanolHigher than in ethanol and water[12][13]
AcetoneSoluble[3][4][16]
GlycerolSoluble[3][4][16]
DMSO~16 mg/mL[17]
DMF~25 mg/mL[17]
Benzene, ChloroformPractically Insoluble[3][4]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous this compound Solution

Objective: To prepare a saturated solution of this compound in water at a specified temperature.

Materials:

  • This compound (fine powder)

  • Distilled or deionized water

  • Stir plate with heating capability

  • Magnetic stir bar

  • Temperature-controlled water bath or incubator

  • Filter apparatus (e.g., 0.45 µm syringe filter)

Methodology:

  • Determine Target Temperature: Decide on the temperature at which you need the saturated solution (e.g., 25°C). Set your water bath or incubator to this temperature.

  • Add Excess Solute: Place a known volume of water (e.g., 50 mL) into a flask with a magnetic stir bar. Add an excess amount of this compound. An excess is necessary to ensure saturation (e.g., for 50 mL of water at 25°C, add ~1 g, which is above the solubility limit).

  • Equilibration: Place the flask in the temperature-controlled environment on a stir plate. Stir the suspension vigorously for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[2]

  • Phase Separation: After equilibration, turn off the stirrer and allow the undissolved solid to settle for at least 1-2 hours within the temperature-controlled environment.

  • Filtration: Carefully decant the supernatant and immediately filter it using a 0.45 µm filter to remove any remaining undissolved microcrystals. The filtration should be done quickly to minimize temperature changes.

  • Verification (Optional): The concentration of the resulting saturated solution can be verified using UV-Vis spectrophotometry or HPLC.[2][12]

Protocol 2: General Method for Enhancing Solubility Using Heat

Objective: To dissolve a specific concentration of this compound in water that is above its room temperature solubility limit.

Materials:

  • This compound

  • Distilled or deionized water

  • Beaker or flask

  • Stir plate with heating capability

  • Magnetic stir bar

  • Thermometer

Methodology:

  • Initial Slurry: Add the desired amount of this compound to the required volume of water at room temperature. The mixture will appear as a slurry if the concentration is above the solubility limit.

  • Gentle Heating: Place the beaker on the stir plate and begin stirring. Gently heat the solution while monitoring the temperature. An effective range is often between 40°C and 60°C.

  • Dissolution: Continue stirring and heating until all the solid has dissolved. Avoid boiling the solution to prevent potential degradation.

  • Cooling: Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

  • Observation: Observe the solution as it cools. If the concentration is below the solubility limit at the final temperature, the gallic acid will remain in the solution. If the solution was supersaturated, precipitation may occur upon cooling.

References

Technical Support Center: Optimizing Gallic Acid Hydrate in In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of gallic acid hydrate in in vitro antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is gallic acid a common standard for antioxidant assays?

Gallic acid is frequently used as a standard in antioxidant assays due to its stable and potent antioxidant activity. It serves as a reliable reference compound for quantifying the total phenolic content and antioxidant capacity of various samples. Its well-defined chemical structure and consistent reactivity in assays like DPPH, ABTS, and FRAP make it an ideal benchmark for comparing the antioxidant potential of different substances.[1][2]

Q2: What is the appropriate concentration range for a gallic acid standard curve?

The optimal concentration range for a gallic acid standard curve depends on the specific assay being performed. It is crucial to establish a linear relationship between concentration and absorbance within the selected range. Exceeding the linear range can lead to inaccurate quantification.

Q3: Can I use a different standard instead of gallic acid?

Yes, other standards like Trolox (a water-soluble vitamin E analog) and ascorbic acid can be used.[3] The choice of standard may depend on the sample matrix and the specific objectives of the study. For instance, Trolox is often preferred for assays related to human nutrition, while gallic acid is commonly used for plant-based antioxidant studies.[3] If budget is a concern, gallic acid is a cost-effective option for all analyses.[3]

Q4: How should I prepare my gallic acid stock and working solutions?

To prepare a gallic acid stock solution, dissolve this compound in a suitable solvent such as methanol, ethanol, or water.[4][5] Gentle heating or sonication can aid in dissolution. From the stock solution, a series of dilutions are prepared to create the working standards for the calibration curve. It is recommended to prepare fresh solutions for each experiment to ensure accuracy, as gallic acid can degrade over time.

Troubleshooting Guide

Issue 1: My gallic acid standard curve is not linear.

A non-linear standard curve can result from several factors. Here are some common causes and their solutions:

  • Inappropriate Concentration Range: The concentrations used may fall outside the linear range of the assay.

    • Solution: Adjust the concentration range of your gallic acid standards. You may need to perform a pilot experiment to determine the optimal range for your specific experimental conditions. For ABTS assays, a linear trend may be observed at concentrations below 6.25 µg/mL.[6]

  • Pipetting Errors: Inaccurate pipetting can lead to inconsistencies in the dilutions.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each dilution to avoid cross-contamination. Preparing a single mother solution and performing serial dilutions can minimize errors compared to preparing each concentration individually.[6]

  • Reagent Degradation: The reagents used in the assay (e.g., DPPH, ABTS radical solution) may have degraded.

    • Solution: Prepare fresh reagents for each assay. Store stock solutions appropriately, protected from light and at the recommended temperature.

Issue 2: I'm having trouble dissolving the this compound.

Gallic acid is known to have limited solubility in water.[7]

  • Solvent Choice: Water may not be the most effective solvent.

    • Solution: Consider using ethanol or methanol, in which gallic acid exhibits higher solubility.[4][5] For aqueous-based assays, preparing a concentrated stock solution in a minimal amount of organic solvent and then diluting it with water can be an effective strategy.

  • Temperature: Room temperature may not be sufficient for dissolution.

    • Solution: Gentle warming of the solvent can help to dissolve the gallic acid. However, avoid excessive heat, as it can lead to degradation.

Issue 3: The absorbance readings of my standards are too high.

High absorbance readings can saturate the detector of the spectrophotometer, leading to non-linear and inaccurate results.

  • Concentration is Too High: The concentrations of your standards may be too high for the assay.

    • Solution: Dilute your standards to a lower concentration range. Refer to the recommended concentration ranges in the table below.

  • Incorrect Wavelength: The spectrophotometer may be set to the wrong wavelength.

    • Solution: Verify the correct wavelength for your specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP).

Data Presentation: Recommended Gallic Acid Concentration Ranges

AssayTypical Linear Range (µg/mL)Typical Linear Range (µM)Molar Absorptivity (M⁻¹cm⁻¹)Notes
DPPH 0 - 1000 - 588~22,493The linear range can be narrow; a pilot experiment is recommended.[8]
ABTS 0.125 - 6.250.73 - 36.7Varies with pHThe reaction is pH-dependent.[6][9]
FRAP 0 - 500 - 294~83,770Gallic acid shows high sensitivity in the FRAP assay.[8]
Total Phenolic Content (Folin-Ciocalteu) 0 - 10000 - 5880Not ApplicableA broader range is often used for this assay.[10]

Experimental Protocols

Preparation of Gallic Acid Standard Curve

G cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Procedure cluster_analysis Data Analysis stock 1. Weigh this compound dissolve 2. Dissolve in appropriate solvent (e.g., Methanol) to a final concentration of 1 mg/mL stock->dissolve dilute1 3. Prepare a series of dilutions from the stock solution dissolve->dilute1 dilute_example e.g., 100, 50, 25, 12.5, 6.25 µg/mL dilute1->dilute_example mix 4. Mix aliquots of each dilution with the assay reagent dilute_example->mix incubate 5. Incubate for the specified time mix->incubate measure 6. Measure absorbance at the correct wavelength incubate->measure plot 7. Plot absorbance vs. concentration measure->plot regress 8. Perform linear regression to obtain the standard curve equation plot->regress

Caption: Workflow for preparing a gallic acid standard curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol
  • Prepare DPPH Solution: Dissolve DPPH in methanol to achieve an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a microplate well or cuvette, add a small volume of your gallic acid standard or sample to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and compare it to the gallic acid standard curve to determine the antioxidant capacity.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
  • Prepare FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.[11]

  • Reaction Mixture: Add your gallic acid standard or sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm. The increase in absorbance indicates the reducing power of the sample.

  • Calculation: Quantify the antioxidant capacity by comparing the absorbance values to the gallic acid standard curve.

Visualizing Experimental Workflows and Troubleshooting

G cluster_workflow General Antioxidant Assay Workflow start Start: Prepare Reagents standards Prepare Gallic Acid Standards start->standards samples Prepare Samples start->samples assay Perform Assay (e.g., DPPH, ABTS, FRAP) standards->assay samples->assay read Read Absorbance assay->read calculate Calculate Results read->calculate

Caption: A generalized workflow for in vitro antioxidant assays.

G cluster_troubleshooting Troubleshooting Non-Linear Standard Curve start Problem: Non-Linear Curve check_conc Check Concentration Range start->check_conc is_conc_ok Is range appropriate? check_conc->is_conc_ok Verify adjust_conc Solution: Adjust concentration range is_conc_ok->adjust_conc No check_pipette Check Pipetting Technique is_conc_ok->check_pipette Yes end_node Re-run Assay adjust_conc->end_node is_pipette_ok Are pipettes calibrated? Using correct technique? check_pipette->is_pipette_ok Verify recalibrate Solution: Recalibrate pipettes and review technique is_pipette_ok->recalibrate No check_reagents Check Reagent Quality is_pipette_ok->check_reagents Yes recalibrate->end_node are_reagents_fresh Are reagents fresh? check_reagents->are_reagents_fresh Verify prepare_fresh Solution: Prepare fresh reagents are_reagents_fresh->prepare_fresh No are_reagents_fresh->end_node Yes prepare_fresh->end_node

Caption: A decision tree for troubleshooting a non-linear standard curve.

References

Stability of gallic acid hydrate in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gallic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in cell culture media like DMEM and RPMI-1640?
Q2: What are the primary degradation products of gallic acid in cell culture media?

A2: The most well-documented degradation product of gallic acid in cell culture media is hydrogen peroxide (H₂O₂) .[2][3] The autoxidation of gallic acid leads to the generation of reactive oxygen species (ROS), including H₂O₂. This is a critical point to consider, as H₂O₂ itself can induce cytotoxicity and affect cellular signaling, potentially leading to experimental artifacts.[2] Other potential degradation products identified in different systems (not specifically cell culture media) include dimers like purpurogallin-8-carboxylic acid, as well as pyrogallol, methyl gallate, and progallin A.[2] The exact degradation profile in a complex environment like cell culture medium can be varied.

Q3: I've noticed a color change in my media after adding gallic acid. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a visual indicator of gallic acid degradation and oxidation.[4] This is a common observation when working with phenolic compounds that are susceptible to oxidation. The color change is a result of the formation of quinone-like structures and other polymerized oxidation products. If you observe a rapid and significant color change, it is a strong indication that the gallic acid in your media is degrading.

Q4: My cells are showing unexpected levels of cytotoxicity after treatment with gallic acid. What could be the cause?

A4: Unexpected cytotoxicity can often be attributed to the degradation of gallic acid and the subsequent formation of hydrogen peroxide.[2] H₂O₂ is a potent inducer of oxidative stress and can trigger apoptosis and other forms of cell death.[2] Therefore, the observed effects might be a combination of the activity of gallic acid itself and the cytotoxic effects of its degradation products. It is crucial to consider this pro-oxidant activity when interpreting your results.[5] To investigate this, you can include a control group treated with catalase, an enzyme that neutralizes H₂O₂, to see if it mitigates the observed cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation in stock solution or media - High concentration of gallic acid exceeding its solubility limit.- Temperature fluctuations (e.g., freeze-thaw cycles).- Interaction with media components.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) at a concentration that ensures complete dissolution.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- When diluting the stock solution into the media, add it dropwise while gently swirling to facilitate mixing and prevent localized high concentrations.- Consider using a lower final concentration of gallic acid.
Rapid color change of the media - Degradation and oxidation of gallic acid.- Prepare fresh gallic acid-containing media immediately before each experiment.- Minimize the exposure of the media to light and elevated temperatures.- If possible, conduct experiments over a shorter time course to reduce the extent of degradation.
Inconsistent or unexpected experimental results - Variable degradation of gallic acid between experiments.- Biological effects of degradation products (e.g., H₂O₂).- Standardize the preparation and handling of gallic acid solutions to ensure consistency.- Always prepare fresh solutions for each experiment.- Include a "media only + gallic acid" control to monitor for degradation (e.g., by measuring absorbance changes or H₂O₂ levels).- To dissect the effects of gallic acid from its degradation products, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or an enzyme like catalase.

Experimental Protocols

Protocol 1: Preparation of Gallic Acid Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., sterile DMSO or absolute ethanol) to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the gallic acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC-UV Method for Quantification of Gallic Acid in Cell Culture Media

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and experimental conditions.

  • Sample Preparation:

    • Collect an aliquot of the cell culture medium containing gallic acid at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any cells or debris.

    • Collect the supernatant and, if necessary, dilute it with the mobile phase to fall within the linear range of the standard curve.

    • Filter the diluted supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a gradient of 10-50% acetonitrile in acidified water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • UV Detection: 270-280 nm.

    • Column Temperature: 25-30°C.

  • Quantification:

    • Prepare a standard curve of known concentrations of gallic acid in the same cell culture medium (prepared fresh and measured immediately) to account for matrix effects.

    • Calculate the concentration of gallic acid in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Gallic Acid-Induced Apoptosis Signaling Pathway

Gallic acid has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This can be influenced by the generation of reactive oxygen species (ROS) due to its degradation.

GallicAcid_Apoptosis GA Gallic Acid (and its degradation products) ROS ROS (e.g., H₂O₂) GA->ROS FasL FasL GA->FasL Bax Bax GA->Bax Upregulates Bcl2 Bcl-2 GA->Bcl2 Downregulates Mito Mitochondria ROS->Mito Damages Fas Fas Receptor FasL->Fas Binds DISC DISC Formation Fas->DISC Casp8 Caspase-8 DISC->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Gallic acid-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Gallic Acid Stability

This workflow outlines the steps to quantitatively assess the stability of gallic acid in your specific cell culture medium.

Stability_Workflow Start Start: Prepare Gallic Acid Stock Solution PrepareMedia Prepare Cell Culture Medium with Gallic Acid Start->PrepareMedia Incubate Incubate at 37°C, 5% CO₂ PrepareMedia->Incubate Sample Collect Aliquots at Time Points (0, 6, 12, 24, 48h) Incubate->Sample Process Process Samples (Centrifuge, Filter) Sample->Process Analyze Analyze by HPLC-UV or Spectrophotometry Process->Analyze Quantify Quantify Gallic Acid Concentration Analyze->Quantify Plot Plot Concentration vs. Time Quantify->Plot End End: Determine Stability Profile Plot->End

Caption: Experimental workflow for stability assessment.

References

Preventing degradation of gallic acid hydrate during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for gallic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: My this compound solution has turned a yellow, brown, or reddish-brown color. What happened, and can I still use it?

Answer: The discoloration of your this compound solution is a common indicator of degradation, specifically oxidation.[1][2] Gallic acid is highly susceptible to oxidation, especially in neutral to alkaline solutions (pH > 7), when exposed to air (oxygen), light, and elevated temperatures.[1][3] The colored products are typically quinone and semiquinone derivatives formed during the oxidation process.

It is not recommended to use a discolored solution for quantitative experiments or any application where the precise concentration and purity of gallic acid are critical. The presence of degradation products can interfere with your assays and lead to inaccurate and irreproducible results. For qualitative purposes where the exact concentration is not crucial, its usability would need to be assessed on a case-by-case basis, but it is generally advisable to prepare a fresh solution.

To prevent discoloration:

  • Prepare solutions fresh, just before use.

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon gas).

  • Protect the solution from light by using amber vials or wrapping containers in aluminum foil.

  • Store solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for longer-term stock solutions).

  • If your experimental conditions require a neutral or alkaline pH, be aware that degradation will be accelerated. Minimize the time the solution is kept under these conditions.

Question: I am observing peak tailing or broadening for gallic acid in my HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing or broadening for gallic acid in HPLC can be caused by several factors. Here's a troubleshooting guide:

  • Secondary Interactions with Silanol Groups: Gallic acid, being a phenolic acid, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[4]

    • Solution: Lower the pH of your mobile phase to around 2.5-3.0 using an additive like formic acid or phosphoric acid. This will protonate the silanol groups and reduce these secondary interactions.[4]

  • Column Overload: Injecting too high a concentration of gallic acid can lead to peak distortion.[5]

    • Solution: Dilute your sample and inject a smaller amount.[5]

  • Contamination of the Column or Guard Column: Buildup of sample matrix components on the column inlet frit or guard column can cause peak shape issues.[6]

    • Solution: Replace your guard column. If the problem persists, you may need to wash your analytical column with a series of strong solvents or, if the contamination is severe, replace the column.[4]

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are crucial for good peak shape.

    • Solution: Ensure your mobile phase is properly buffered and that the pH is appropriate for your column and analyte. For gallic acid, a slightly acidic mobile phase is generally preferred.[4]

  • Extra-column Volume: Excessive volume from tubing, fittings, or the injector can cause band broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.[7]

Question: My this compound is not fully dissolving or is precipitating out of my aqueous solution. What should I do?

Answer: Gallic acid has limited solubility in water at room temperature.[8] If you are experiencing solubility issues, consider the following:

  • Check the Concentration: You may be trying to dissolve more gallic acid than is soluble at that temperature. Refer to solubility data to ensure you are within the solubility limits.

  • Increase the Temperature: The solubility of gallic acid in water increases with temperature. Gentle heating and stirring can help to dissolve it. However, be mindful that prolonged heating can accelerate degradation.

  • Use a Co-solvent: Adding a small amount of an organic solvent like ethanol or methanol can significantly increase the solubility of gallic acid in an aqueous solution.[9]

  • Adjust the pH: The solubility of gallic acid is pH-dependent. Adjusting the pH may improve solubility, but be aware that higher pH levels will increase the rate of degradation.

  • Consider Cocrystals: For formulation development, forming cocrystals with co-formers like tartaric acid has been shown to improve the aqueous solubility of gallic acid.[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10] It is hygroscopic, so minimizing exposure to moisture is important.[10]

Q2: How should I prepare and store a stock solution of this compound?

A2: For a stock solution, dissolve this compound in a suitable solvent such as methanol, ethanol, or DMSO.[9] It is recommended to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. Store the stock solution in amber vials at -20°C or -80°C for long-term storage. Under these conditions, it should be stable for several months. For aqueous solutions, it is best to prepare them fresh on the day of use.

Q3: What are the main factors that cause this compound to degrade?

A3: The primary causes of this compound degradation are:

  • Oxidation: Exposure to oxygen, especially in the presence of metal ions, can lead to the formation of quinones and other degradation products.[1]

  • High pH: Alkaline conditions (pH > 7) significantly accelerate the rate of oxidation.[2]

  • Light: Exposure to UV and visible light can promote photodegradation.[10]

  • High Temperature: Elevated temperatures increase the rate of all degradation reactions.[11]

Q4: Can I use tap water to prepare my gallic acid solutions?

A4: It is highly recommended to use high-purity water (e.g., deionized, distilled, or Milli-Q water) for preparing solutions. Tap water can contain metal ions and other impurities that can catalyze the degradation of gallic acid.[12]

Q5: What are some of the common degradation products of gallic acid?

A5: Common degradation products include ellagic acid (formed through oxidative coupling), pyrogallol (formed via decarboxylation), and various semiquinone and quinone species which contribute to the color change of the solution.[1]

Q6: I am using gallic acid in a cell culture experiment. Is it stable in the culture medium?

A6: Gallic acid has limited stability in cell culture media, which are typically buffered at a physiological pH (around 7.4).[10] At this pH, gallic acid will degrade over time. It is advisable to prepare concentrated stock solutions in a suitable solvent (like DMSO) and dilute them into the cell culture medium immediately before treating the cells. For longer-term experiments, the medium may need to be replaced periodically to maintain the desired concentration of gallic acid.

Q7: How should I handle and dispose of this compound?

A7: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[13][14] Avoid creating dust.[14] Dispose of waste gallic acid and its containers in accordance with local, regional, and national regulations for chemical waste.[10]

Data Presentation

Table 1: Stability of Gallic Acid Under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 N HCl3 hoursRefluxHigh
Alkaline Hydrolysis0.1 N NaOH2 hoursRefluxModerate
Oxidative Degradation3% H₂O₂--High
Thermal DegradationDry Heat--Moderate
PhotodegradationSunlight-AmbientLow
Hydrolytic DegradationDistilled Water8 hoursRefluxModerate

This table summarizes qualitative data from forced degradation studies. "High," "Moderate," and "Low" are relative terms indicating the extent of degradation observed under the specified conditions.

Table 2: Solubility of Gallic Acid in Various Solvents

SolventSolubility
WaterSlightly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Diethyl EtherSoluble
GlycerolSoluble
ChloroformPractically insoluble
BenzenePractically insoluble

Experimental Protocols

Protocol 1: Preparation of a Standard Gallic Acid Stock Solution for Assays

Objective: To prepare a stable, concentrated stock solution of gallic acid for use in various assays.

Materials:

  • This compound powder

  • Anhydrous ethanol or methanol (ACS grade or higher)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Inert gas (nitrogen or argon)

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of the chosen solvent (ethanol or methanol) to dissolve the powder.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • (Optional but recommended for long-term stability) Sparge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Aliquot the stock solution into amber glass vials.

  • Store the vials at -20°C or -80°C, protected from light.

Protocol 2: Minimizing Degradation in the Folin-Ciocalteu Assay for Total Phenolic Content

Objective: To accurately measure the total phenolic content using gallic acid as a standard while minimizing its degradation during the assay.

Materials:

  • Gallic acid standard solutions of known concentrations

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (e.g., 7.5% w/v)

  • High-purity water

  • Test tubes or 96-well plate

  • Vortex mixer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare fresh gallic acid standard solutions by diluting a stock solution with high-purity water.

  • To each test tube or well, add the gallic acid standard or sample.

  • Add the Folin-Ciocalteu reagent and mix immediately.

  • Allow the reaction to proceed for the specified time in the protocol (typically a few minutes).

  • Add the sodium carbonate solution to stop the reaction and develop the color. The addition of the alkaline sodium carbonate solution creates conditions where gallic acid is prone to degradation, so timing is critical.[15]

  • Mix the solution thoroughly.

  • Incubate the mixture in the dark for the recommended time (e.g., 30-120 minutes) to allow for color development. The dark incubation minimizes light-induced degradation.

  • Measure the absorbance at the appropriate wavelength (typically around 760 nm).

  • Perform all steps in a timely manner and avoid exposing the solutions to bright light or elevated temperatures.

Mandatory Visualization

Gallic_Acid_Degradation_Pathway GA This compound Oxidation Oxidation (O2, Metal Ions, High pH, Light, Heat) GA->Oxidation Decarboxylation Decarboxylation (Heat) GA->Decarboxylation Coupling Oxidative Coupling GA->Coupling Semiquinone Semiquinone Radical Oxidation->Semiquinone Pyrogallol Pyrogallol Decarboxylation->Pyrogallol Ellagic_Acid Ellagic Acid Coupling->Ellagic_Acid Quinone Quinone Semiquinone->Quinone Discoloration Solution Discoloration (Yellow/Brown) Quinone->Discoloration Troubleshooting_Workflow start Experimental Issue with This compound discoloration Is the solution discolored (yellow/brown)? start->discoloration solubility Is there precipitation or incomplete dissolution? discoloration->solubility No degradation Degradation likely occurred. Prepare fresh solution. Protect from light, air, and high pH. discoloration->degradation Yes hplc_issue Are there HPLC peak shape problems? solubility->hplc_issue No check_solubility Check concentration vs. solubility limits. Use co-solvents (e.g., ethanol). Gently heat to dissolve. solubility->check_solubility Yes troubleshoot_hplc Adjust mobile phase pH (2.5-3.0). Check for column overload. Replace guard column. hplc_issue->troubleshoot_hplc Yes end Problem Resolved hplc_issue->end No degradation->end check_solubility->end troubleshoot_hplc->end Nrf2_Pathway GA Gallic Acid ROS Reduces Oxidative Stress (e.g., ROS) GA->ROS Keap1 Keap1 GA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Normally promotes degradation of ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription of Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

References

Technical Support Center: Purity Analysis of Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity analysis of gallic acid hydrate. It includes frequently asked questions, troubleshooting guides for common analytical challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

A1: this compound, or 3,4,5-trihydroxybenzoic acid monohydrate, is a naturally occurring polyhydroxyphenolic compound. In research, it is widely used as an antioxidant standard, a substrate in enzymatic assays, and a key molecule in the synthesis of various pharmaceutical compounds.[1] Its antimicrobial, anti-inflammatory, and anticancer properties make it a subject of interest in drug development.[1]

Q2: What is the difference between gallic acid and this compound?

A2: Gallic acid refers to the anhydrous (water-free) molecule (C₇H₆O₅), while this compound contains one molecule of water of crystallization per molecule of gallic acid (C₇H₆O₅ · H₂O). This water content is a critical parameter in purity assessment and should be accounted for when preparing solutions of a specific molarity. The presence of water can also affect the material's stability and polymorphic form.[2] Some suppliers may consider the moisture in the monohydrate form as an impurity and label the product with the anhydrous CAS number after assessing the loss on drying.[3][4]

Q3: What are the typical purity specifications for research-grade this compound?

A3: Research-grade this compound typically has a purity of ≥98.0%, often determined by HPLC or titration.[5][6] Higher purity grades (≥99% by HPLC) are also commercially available.[7] Key specifications often include limits on water content, ignition residue, and certain anions.

Table 1: Typical Purity Specifications for Research-Grade this compound

Parameter Specification Common Method Reference(s)
Assay (Purity) ≥98.0% or ≥99% HPLC, Titration [7]
Water Content 7-12% Karl Fischer Titration [7]
Ignition Residue (as SO₄) ≤0.1% Gravimetry [7]
Insoluble Matter ≤0.01% Gravimetry

| Sulfate (SO₄²⁻) | ≤0.02% | Ion Chromatography | |

Q4: What are the common impurities found in this compound?

A4: Aside from excess water, potential impurities can include residual starting materials from synthesis, related phenolic acids, and degradation products. Some specialized suppliers may list specific related compounds such as 2-Hydroxypropyl 3,4,5-trihydroxybenzoate or other esters as potential process-related impurities.[8]

Q5: How should I properly store this compound to maintain its purity?

A5: this compound should be stored in a tightly closed container in a dry, cool (2-8 °C is often recommended), and well-ventilated place, protected from light.[9][10] It is sensitive to moisture, air, and light and is incompatible with strong oxidizing agents, strong acids, and bases. For solutions, it is recommended to prepare them fresh; aqueous solutions should not be stored for more than a day.[11]

Q6: What solvents are recommended for dissolving this compound?

A6: this compound is soluble in polar solvents. The solubility generally follows the order: methanol > ethanol > water > ethyl acetate.[12][13] It is also soluble in DMSO and DMF.[11] For analytical purposes like HPLC, a mixture of water and a polar organic solvent like methanol or acetonitrile is commonly used. It is practically insoluble in non-polar solvents like benzene and chloroform.[14]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC_Troubleshooting start HPLC Peak Shape Problem q1 Which peaks are affected? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Specific Peaks Tailing q1->some_peaks Specific c1 Check for Blocked Frit: - Reverse/flush column - Replace frit/column all_peaks->c1 Sudden onset, high backpressure c2 Check for Column Void: - Replace column all_peaks->c2 Gradual onset c3 Check for Column Overload: - Dilute sample all_peaks->c3 Triangle shape, retention shifts c4 Check Mobile Phase pH: - Ensure pH suppresses  analyte ionization some_peaks->c4 c5 Check for Co-elution: - Adjust gradient - Change wavelength some_peaks->c5 c6 Check for Silanol Interactions: - Use end-capped column - Add buffer to mobile phase some_peaks->c6

Diagram 1: HPLC Troubleshooting Logic

Problem: My HPLC chromatogram shows a broad or tailing peak for gallic acid.

This is a common issue often related to secondary interactions between the acidic gallic acid molecule and the stationary phase, or issues with the HPLC system itself.

Table 2: HPLC Peak Tailing Troubleshooting | Possible Cause | Recommended Solution | Reference(s) | | :--- | :--- | :--- | | Inappropriate Mobile Phase pH | Gallic acid is acidic. To ensure it is in a single, non-ionized form, the mobile phase pH should be at least 2 pH units below its pKa (~4.4). Add a small amount of an acid (e.g., 0.1% formic or phosphoric acid) to the aqueous portion of the mobile phase.[15][16][17] | | Secondary Silanol Interactions | Basic silanol groups on the silica packing can interact with the acidic analyte. Use a modern, end-capped C18 column. Ensure the mobile phase is sufficiently buffered if operating at mid-range pH.[17][18] | | Column Overload | Injecting too high a concentration of the sample can saturate the column, leading to poor peak shape. Dilute the sample and re-inject. If the peak shape improves, overload was the issue.[17][19][20] | | Column Contamination/Blockage | Sample matrix or mobile phase precipitates can block the column inlet frit, distorting the flow path. Reverse and flush the column. If this fails, replace the guard column or the analytical column.[19][20][21] | | Excessive Extra-Column Volume | Long or wide-bore tubing between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep lengths to a minimum.[18][21] |

Problem: The retention time of my gallic acid peak is shifting between runs.

Retention time stability is critical for accurate identification. Drifting retention times suggest a change in the chromatographic conditions.

Possible CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs.
Mobile Phase Composition Change If using hand-mixed mobile phases, ensure accurate measurement. If the organic solvent evaporates, the mobile phase will become weaker, increasing retention times. Prepare fresh mobile phase daily.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Pump or Mixer Malfunction Inconsistent flow rate or poor mobile phase mixing (in gradient systems) can cause drift. Check the pump for leaks and ensure it is delivering the correct flow rate.
UV-Vis Spectrophotometry Analysis

Problem: My absorbance readings are inconsistent or not reproducible.

Possible CauseRecommended Solution
pH Fluctuation The UV spectrum of gallic acid is pH-dependent. Ensure all standards and samples are prepared in a consistent solvent or buffer system.
Sample Degradation Gallic acid can degrade, especially in solution when exposed to light or air. Prepare solutions fresh and analyze them promptly.
Instrument Drift Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. Re-blank the instrument periodically during a long series of measurements.
Concentration Errors Ensure accurate weighing and dilution. Use calibrated pipettes and volumetric flasks.

Problem: The absorbance maximum (λmax) I'm observing is different from the literature value.

The literature typically reports a λmax for gallic acid between 270-275 nm.[13] However, values around 256-258 nm have also been reported and used for quantification.[22][23][24]

Possible CauseRecommended SolutionReference(s)
Solvent Effects The λmax can shift depending on the solvent used. Always report the solvent when reporting a λmax value. The key is to be consistent between your standard and sample measurements.[13]
pH of the Solution The ionization state of the phenolic hydroxyl groups and the carboxylic acid group changes with pH, which alters the electronic structure and thus the UV absorbance. A shift from ~270 nm to ~260 nm can be observed as the pH increases from acidic to neutral.
Instrument Calibration Verify the wavelength accuracy of your spectrophotometer using certified reference materials.

Detailed Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol describes a general-purpose Reverse-Phase HPLC method for determining the purity of this compound.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: Water with 0.1% o-phosphoric acid (or formic acid).

      • Solvent B: Acetonitrile.

    • Gradient: Isocratic elution with 80:20 (v/v) A:B is often sufficient.[15][16]

    • Flow Rate: 1.0 mL/min.[15][25]

    • Detection Wavelength: 272 nm.[15][16]

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30 °C.

  • Standard Preparation:

    • Accurately weigh about 10 mg of gallic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Prepare a series of working standards (e.g., 5, 10, 20, 50, 80 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the concentration of gallic acid in the sample using the calibration curve.

    • Purity is expressed as a percentage of the main peak area relative to the total area of all peaks (Area % method), or by comparing the concentration found to the theoretical concentration (External Standard method).

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Interpretation sample Receive & Visually Inspect Sample dissolve Accurately Weigh & Dissolve sample->dissolve hplc Assay by HPLC (Purity, Impurities) dissolve->hplc kf Water Content by Karl Fischer Titration dissolve->kf uv Identity/Assay by UV-Vis Spectroscopy dissolve->uv calc Calculate Results hplc->calc kf->calc uv->calc report Final Purity Report (Corrected for Water) calc->report

Diagram 2: General Purity Analysis Workflow

Protocol 2: Assay by UV-Vis Spectrophotometry

This method is suitable for a quick estimation of gallic acid content, assuming no interfering substances absorb at the analysis wavelength.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent: Distilled water or methanol.

  • Standard Preparation:

    • Prepare a stock solution of gallic acid reference standard (100 µg/mL) in the chosen solvent.[26]

    • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).[23][24]

  • Sample Preparation:

    • Prepare a sample solution with a theoretical concentration that falls within the range of the calibration curve.

  • Measurement:

    • Scan the highest concentration standard from 400 nm to 200 nm to determine the λmax. This should be around 256-275 nm.[13][24]

    • Measure the absorbance of all standards and the sample solution at the determined λmax, using the solvent as a blank.

  • Calculation:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the sample from its absorbance using the linear regression equation of the curve.

    • Calculate the purity based on the measured concentration versus the expected concentration.

Protocol 3: Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in this compound.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Anhydrous methanol (or other suitable solvent).

    • Karl Fischer reagent (one-component or two-component).

    • Water standard or sodium tartrate dihydrate for titer determination.

  • Titer Determination:

    • Standardize the Karl Fischer reagent by titrating a known mass of water or sodium tartrate dihydrate.[27][28] The water equivalence factor (titer, F) is expressed in mg H₂O/mL of reagent.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. This neutralizes any ambient moisture in the solvent and vessel.[27]

    • Accurately weigh a suitable amount of the this compound sample and add it to the vessel.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of titrant consumed (B.R.).

  • Calculation:

    • Water Content (%) = (B.R. × F) / (Sample Weight in mg) × 100

    • Where:

      • B.R. = Volume of Karl Fischer reagent consumed (mL).[27]

      • F = Titer of the Karl Fischer reagent (mg/mL).[27]

Purity_Relationship hplc_purity HPLC Purity (Area %) calc_anhydrous Calculate Purity on Anhydrous Basis hplc_purity->calc_anhydrous water_content Water Content (Karl Fischer %) water_content->calc_anhydrous impurities Other Impurities (Residue, etc. %) final_report Final Reported Purity (As-is Basis) impurities->final_report calc_anhydrous->final_report Purity (anhydrous) = [HPLC Purity / (100 - %Water)] * 100

Diagram 3: Purity Data Relationship

References

Identifying and minimizing impurities in gallic acid hydrate samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gallic Acid Hydrate Impurity Analysis

Welcome to the technical support center for identifying and minimizing impurities in this compound samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into four groups:

  • Synthesis-Related Impurities: Since gallic acid is often produced by the hydrolysis of tannins, residual starting materials like partially hydrolyzed tannins or byproducts such as glucose and ellagic acid can be present.[1][2][3][4][5]

  • Degradation Products: Gallic acid is susceptible to degradation. Oxidation can lead to the formation of colored quinone-type structures, while heating can cause decarboxylation to produce pyrogallol.[6]

  • Residual Solvents: Solvents used during extraction and purification (e.g., methanol, ethanol, acetone) may remain in the final product.[7]

  • Inorganic Impurities: These can include trace metals (e.g., Na, K, Ca, Fe, Al, Cu, Zn) from raw materials or processing equipment and catalysts.[8] Gallic acid is a known metal chelator, which can contribute to the presence of these impurities.[9][10][11]

Q2: My this compound sample has a brownish tint. What does this indicate and is it usable?

A2: A brown or yellowish color typically indicates partial oxidation of the phenolic hydroxyl groups into quinone-like structures. While the sample may still be suitable for some applications, the presence of these colored impurities signifies degradation and a potential reduction in purity. For high-purity applications, such as pharmaceutical development or as an analytical standard, purification is recommended.

Q3: What is the best analytical method to check the purity of my gallic acid sample?

A3: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the identification and quantification of gallic acid and its impurities due to its high resolution and sensitivity.[7] Methods like High-Performance Thin-Layer Chromatography (HPTLC) are also effective for both qualitative and quantitative analysis.[12][13] For volatile impurities or when derivatization is feasible, Gas Chromatography (GC) can be used.[7][14] To quantify metal impurities, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method.

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain stability, this compound should be stored in a cool, dark place in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, heat, and oxygen.[15] It is relatively stable at room temperature when stored in the dark but is susceptible to degradation in the presence of sunlight and at elevated temperatures.[15][16] It is also more unstable at higher pH levels.[17]

Q5: What is the significance of the "hydrate" in this compound?

A5: Gallic acid can exist in anhydrous (without water) and hydrated forms, most commonly as a monohydrate (containing one molecule of water per molecule of gallic acid).[18] The presence of this water molecule increases the molecular weight. It is critical to know which form you are using for accurate preparation of standard solutions and for stoichiometric calculations. The hydration state can be confirmed by techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Unexpected peaks appear in my HPLC chromatogram. 1. Sample Degradation: The sample may have oxidized or degraded due to improper storage or handling.[6][17] 2. Synthesis Byproducts: Impurities from the manufacturing process (e.g., residual tannins, glucose, ellagic acid) may be present.[1][5] 3. Contamination: Solvents, glassware, or the HPLC system itself may be contaminated.1. Prepare fresh solutions and re-analyze. Ensure the sample is stored correctly. Consider using techniques like LC-MS to identify the unknown peaks. 2. If byproduct peaks are significant, purify the sample using the recrystallization protocol below. 3. Run a blank injection (mobile phase only) to check the system. Use HPLC-grade solvents and thoroughly clean all glassware.
The this compound powder is clumpy or shows poor solubility. 1. High Moisture Content: The sample may have absorbed excess atmospheric moisture. 2. Polymorphism: Gallic acid is known to have multiple crystalline forms (polymorphs), which can have different physical properties, including solubility.[18] 3. Insoluble Impurities: Particulate matter or insoluble byproducts may be present.1. Dry the sample in a vacuum oven at a moderate temperature (e.g., 60°C).[19] Determine water content via Karl Fischer titration. 2. Attempting a controlled recrystallization may help in obtaining a consistent polymorphic form. 3. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before use or analysis.
Purity assay results are consistently low. 1. Incorrect Standard Concentration: The reference standard may be a different hydrate form or have degraded. 2. Water Content: The sample may be the monohydrate form or contain excess water, which lowers the assay value when calculated on an anhydrous basis.[19] 3. Co-eluting Impurities: An impurity peak may be hiding under the main gallic acid peak in the chromatogram.1. Verify the purity and form of your reference standard. Dry the standard before use if appropriate. 2. Determine the water content of your sample using Karl Fischer titration and correct the purity calculation accordingly. 3. Use a mass spectrometry (MS) detector to check for peak purity. Modify the HPLC method (e.g., change the mobile phase gradient or column) to try and resolve the co-eluting peaks.

Data & Experimental Protocols

Data Presentation

Table 1: Common Impurities in this compound and Their Sources

Impurity ClassSpecific ExamplesLikely SourceRecommended Analytical Technique
Synthesis-Related Ellagic Acid, Glucose, Residual TanninsHydrolysis of plant-based tannins.[1][2][3][4]HPLC, LC-MS
Degradation Products Pyrogallol, Quinone-type compoundsThermal decarboxylation, oxidation.[6]HPLC, GC-MS
Residual Solvents Methanol, Ethanol, AcetonePurification and extraction processes.[7]GC-HS (Headspace)
Inorganic/Metal Ions Fe, Na, K, Ca, Cu, ZnRaw materials, processing equipment.[8]ICP-MS, Atomic Absorption Spectroscopy (AAS)

Table 2: Example RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[20]
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (acidified with 0.1-0.5% Phosphoric or Formic Acid)[20]
Flow Rate 0.8 - 1.0 mL/min
Detection Wavelength 272 nm or 275 nm[13][20]
Column Temperature 25 - 30 °C
Injection Volume 10 - 20 µL
Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of a this compound sample.

  • Preparation of Mobile Phase: Prepare two solutions:

    • Mobile Phase A: Deionized water with 0.1% (v/v) phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) phosphoric acid.

    • Filter both through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of gallic acid reference standard and dissolve in a 100 mL volumetric flask using the mobile phase (e.g., 10:90 Acetonitrile:Water) to create a 100 µg/mL stock solution.

  • Preparation of Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2. An example gradient could be: 10% B to 40% B over 20 minutes.

  • Analysis: Inject the standard solution to determine the retention time and peak area. Then, inject the sample solution.

  • Calculation: Calculate the purity of the sample by comparing the peak area of gallic acid in the sample chromatogram to the standard, accounting for all other impurity peaks (Area % method).

Protocol 2: Laboratory-Scale Purification by Recrystallization

This method can be used to increase the purity of this compound by removing colored impurities and some synthesis-related byproducts.[19][21]

  • Dissolution: In a flask, add 10 g of the impure gallic acid to 50 mL of deionized water. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization: To the hot solution, add a small amount (e.g., 0.5 g) of activated carbon.[19]

  • Hot Filtration: Reflux the mixture for 15-30 minutes. While still hot, filter the solution through a pre-heated funnel with filter paper or a filtering aid to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (approx. 4°C) to induce crystallization.[19]

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C for 2 hours) to obtain pure gallic acid monohydrate.[19] The expected purity can be >99.5%.

Visualizations

Impurity_Identification_Workflow cluster_0 Start: Purity Analysis cluster_1 Evaluation cluster_2 Investigation cluster_3 Action start Gallic Acid Sample hplc Perform RP-HPLC Analysis start->hplc eval Evaluate Chromatogram hplc->eval pass Purity Meets Specification eval->pass Single Peak >99.5% fail Unexpected Peaks or Low Purity eval->fail Impurities Detected finish Process Complete pass->finish End lcms Identify Impurity with LC-MS fail->lcms Organic Impurity icpms Analyze for Metals with ICP-MS fail->icpms Metal Impurity Suspected karl Check Water Content (Karl Fischer) fail->karl Low Assay Value purify Purify via Recrystallization lcms->purify icpms->purify If metals are co-precipitated source Source New Material icpms->source If metals are pervasive karl->purify Drying may be sufficient purify->hplc Re-analyze Purified Sample source->hplc Analyze New Sample

Caption: Workflow for identifying and addressing impurities in gallic acid.

Troubleshooting_Low_Purity start Low Purity Result (<99%) q1 Is the sample colored (brown/yellow)? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 cause1 Probable Cause: Oxidation/Degradation yes1->cause1 q2 Are there discrete, unidentified peaks? no1->q2 action1 Action: Purify by recrystallization with activated carbon. Store future samples properly. cause1->action1 yes2 Yes q2->yes2 no2 No q2->no2 cause2 Probable Cause: Synthesis-related impurities (e.g., ellagic acid, tannins) yes2->cause2 q3 Is the main peak broad or asymmetric? no2->q3 end Probable Cause: High water content. Action: Perform Karl Fischer titration and recalculate purity on an anhydrous basis. no2->end action2 Action: Identify with LC-MS. Purify by recrystallization. cause2->action2 q3->no2 yes3 Yes q3->yes3 cause3 Probable Cause: Co-eluting impurity or column overload. yes3->cause3 no3 No action3 Action: Modify HPLC method. Check peak purity with MS detector. cause3->action3

Caption: Decision tree for troubleshooting low purity results.

Impurity_Relationships cluster_source Source & Synthesis cluster_product Crude & Final Product cluster_impurities Potential Impurities tannins Tannins (from Plant Material) hydrolysis Acid/Enzymatic Hydrolysis tannins->hydrolysis metals Metal Ions tannins->metals From Plant Uptake gallic_acid This compound hydrolysis->gallic_acid Primary Product glucose Glucose hydrolysis->glucose Byproduct ellagic Ellagic Acid hydrolysis->ellagic From Ellagitannins oxidation Oxidation Products (Quinones) gallic_acid->oxidation + Oxygen, Light, High pH decarbox Pyrogallol gallic_acid->decarbox + Heat

Caption: Relationship between synthesis, degradation, and impurities.

References

Gallic Acid Hydrate: pH-Dependent Stability and Activity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of gallic acid hydrate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral to alkaline.[1][2] In solutions with a pH of 7.0 and 10.0, gallic acid has been shown to degrade significantly.[1] Studies have demonstrated that at pH levels of 6.8, 7.4, and 8.3, gallic acid is moderately unstable, with greater instability observed at higher pH values.[3] This instability at higher pH is thought to be due to enhanced redox properties in alkaline solutions.[3]

Q2: What are the degradation products of gallic acid in alkaline conditions?

A2: Under alkaline conditions, gallic acid can undergo oxidative degradation. For instance, in a pH 7.4 solution, gallic acid can form a dimer known as purpurogallin-8-carboxylic acid.[3] This transformation is a result of the increased reactivity of polyphenols in alkaline environments.[3]

Q3: How does pH influence the antioxidant activity of gallic acid?

A3: The antioxidant activity of gallic acid is significantly influenced by pH, although the optimal pH can vary depending on the specific assay used. For example, the free radical quenching capacity of gallic acid, as measured by the ABTS assay, is pH-dependent.[4] One study using the FRAP assay found that the antioxidant activity of gallic acid was higher at pH 7.0 compared to pH 4.5.[4] Conversely, another study using the DPPH assay indicated that the highest antioxidant capacity was achieved at a more acidic pH of 2.[5]

Q4: Is the solubility of this compound affected by pH?

A4: While detailed studies on the direct effect of pH on this compound solubility are not extensively covered in the provided results, it is known to be soluble in water.[6][7] Generally, the solubility of phenolic acids can be influenced by pH due to the ionization of their carboxylic acid and hydroxyl groups. As the pH increases above the pKa of these groups, the molecule becomes more ionized and typically more soluble in aqueous solutions.

Q5: Does the pH of a gallic acid solution affect its ability to inhibit enamel demineralization?

A5: Interestingly, while the stability of gallic acid is pH-dependent, its efficacy in inhibiting enamel demineralization appears to be unaffected by pH. Studies have shown that gallic acid significantly inhibits demineralization, and there is no significant difference in this inhibitory effect when applied at pH 5.5, 7.0, or 10.0.[1]

Troubleshooting Guide

Issue 1: Inconsistent antioxidant activity results at different pH values.

  • Possible Cause: The antioxidant assay being used is sensitive to pH changes, and the mechanism of antioxidant action for gallic acid may vary with pH. The stability of gallic acid itself also changes with pH, which can affect the concentration of the active compound over the course of the experiment.

  • Solution:

    • Standardize pH: Ensure that the pH of your reaction mixtures is carefully controlled and consistent across all experiments you wish to compare directly.

    • Consider Assay Mechanism: Be aware that different antioxidant assays (e.g., DPPH, ABTS, FRAP) operate via different mechanisms. The observed pH effect may be specific to the assay used.[4][5]

    • Account for Instability: If working at neutral or alkaline pH, be mindful of gallic acid degradation. Prepare solutions fresh and consider conducting kinetic studies to understand the rate of degradation under your experimental conditions.[3]

Issue 2: Degradation of gallic acid stock solution upon storage.

  • Possible Cause: The stock solution is prepared in a buffer with a neutral or alkaline pH, leading to degradation over time.[2][8]

  • Solution:

    • Acidic Storage: Prepare and store this compound stock solutions in an acidic buffer (e.g., pH < 5) to enhance stability.

    • Refrigeration: Store the stock solution at low temperatures (e.g., 2-8 °C) to slow down the degradation process.

    • Fresh Preparation: For experiments at higher pH, prepare the working solutions fresh from an acidic stock solution immediately before use.

Issue 3: Unexpected formation of colored byproducts in the reaction mixture.

  • Possible Cause: At neutral to alkaline pH, gallic acid can oxidize and polymerize, leading to the formation of colored compounds.[3]

  • Solution:

    • Work under Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use of Antioxidant Synergists: Consider the addition of other antioxidants that may help to stabilize gallic acid, if compatible with your experimental design.

    • Characterize Byproducts: If the formation of byproducts is unavoidable and may interfere with your results, use analytical techniques like HPLC or mass spectrometry to identify and quantify them.[3]

Data Presentation

Table 1: Stability of Gallic Acid at Different pH Values

pHDecreased Ratio (%) after 1 hour at 35°CStability Assessment
6.8Moderately DecreasedModerately Unstable
7.4Moderately DecreasedModerately Unstable
8.3More Significantly DecreasedUnstable

Data synthesized from a study by Yoshino et al.[3]

Table 2: Antioxidant Activity of Gallic Acid at Different pH Values (FRAP Assay)

pHFRAP Value (Calculated)Relative Antioxidant Activity
3.01.88Lower
4.03.02Moderate
5.54.73Higher
7.06.44Highest

Calculated values based on the equation FRAP-value = 1.14 * pH - 1.54 as reported by Silva et al.[4]

Table 3: MGO-Trapping Efficiency of Gallic Acid at Different pH Values and Incubation Times (37°C)

pHTrapped MGO (%) after 1 hourTrapped MGO (%) after 5 hours
6.5~5%~30%
7.0~10%~45%
7.4~15%~55%
8.0~20%~65%

Approximate values extrapolated from graphical data presented by Totliki et al.[9]

Experimental Protocols

Protocol 1: Evaluation of Gallic Acid Stability at Different pH Values

This protocol is based on the methodology described by Yoshino et al.[3]

  • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 6.8, 7.4, and 8.3).

  • Control Solution: Prepare a control solution of gallic acid in 0.1% phosphoric acid.

  • Sample Preparation: Dissolve gallic acid in each of the prepared buffer solutions to a final concentration.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 1 hour).

  • Analysis: Analyze the concentration of remaining gallic acid in each sample and the control using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or UV).

  • Calculation: Calculate the decreased ratio of gallic acid in the buffered solutions compared to the acidic control solution.

Protocol 2: Determination of Antioxidant Activity using the FRAP Assay at Different pH Values

This protocol is adapted from the work of Silva et al.[4]

  • Reagent Preparation:

    • Prepare an acetate buffer at the desired acidic pH (e.g., 4.5).

    • Prepare a phosphate buffer at the desired neutral pH (e.g., 7.0).

    • Prepare a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl.

    • Prepare a solution of FeCl₃·6H₂O in water.

  • FRAP Reagent Formulation:

    • For the acidic FRAP assay, mix the acetate buffer, TPTZ solution, and FeCl₃ solution.

    • For the neutral FRAP assay, a modified procedure will be required as TPTZ is not optimal at neutral pH. Alternative chromogens may be necessary.

  • Standard Curve: Prepare a series of standard solutions of a known antioxidant (e.g., Trolox or ascorbic acid) in the appropriate buffer.

  • Sample Preparation: Prepare solutions of gallic acid at a known concentration in the respective buffers (pH 4.5 and 7.0).

  • Reaction: Add a small volume of the gallic acid solution or standard to the FRAP reagent in a 96-well microplate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 593 nm for the acidic FRAP assay) after a specific incubation time.

  • Calculation: Determine the FRAP value of the gallic acid solutions by comparing their absorbance to the standard curve.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_analysis Analysis GA This compound Buffer_Acid Acidic Buffer (e.g., pH 4) Buffer_Neutral Neutral Buffer (e.g., pH 7) Buffer_Alkaline Alkaline Buffer (e.g., pH 9) Sol_Acid Acidic Solution Buffer_Acid->Sol_Acid Dissolve Sol_Neutral Neutral Solution Buffer_Neutral->Sol_Neutral Dissolve Sol_Alkaline Alkaline Solution Buffer_Alkaline->Sol_Alkaline Dissolve Stable Stable Sol_Acid->Stable Unstable Unstable/Degraded Sol_Neutral->Unstable Sol_Alkaline->Unstable

Caption: Workflow for assessing gallic acid stability at various pH levels.

Activity_pH_Relationship cluster_conditions pH Conditions cluster_outcomes Observed Activity pH pH of Solution Acidic Acidic (e.g., pH 2-4) Neutral Neutral (e.g., pH 7) Alkaline Alkaline (e.g., pH > 7) Activity_Low Lower Antioxidant Activity (in some assays) Acidic->Activity_Low Activity_High Higher Antioxidant Activity (in some assays) Neutral->Activity_High Degradation Increased Degradation Neutral->Degradation Alkaline->Activity_High Alkaline->Degradation

Caption: Relationship between pH and the antioxidant activity of gallic acid.

References

Gallic Acid Hydrate in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with gallic acid hydrate in biochemical assays. Gallic acid's inherent antioxidant and reactive properties can lead to interference, producing misleading results. This guide offers insights into common problems, mitigation strategies, and a deeper understanding of its behavior in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is gallic acid often used as a standard in antioxidant assays?

A1: Gallic acid is a potent antioxidant and is frequently used as a positive control or reference standard in antioxidant capacity assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and Folin-Ciocalteu assays.[1][2][3] Its strong radical scavenging activity provides a reliable benchmark against which the antioxidant potential of other substances can be compared. The results of these assays are often expressed as gallic acid equivalents (GAE).[4]

Q2: Can gallic acid interfere with enzyme activity assays?

A2: Yes, gallic acid can directly inhibit the activity of various enzymes, which can be a source of interference in biochemical assays. For example, it has been shown to inhibit α-amylase, laccase, and sucrase.[5][6][7] This inhibition can be competitive or mixed, depending on the enzyme and assay conditions.[5] It is crucial to determine if gallic acid directly interacts with the enzyme of interest when screening for inhibitors.

Q3: What is the mechanism of gallic acid interference in assays?

A3: Gallic acid can interfere in biochemical assays through several mechanisms:

  • Antioxidant and Redox Properties: Its ability to scavenge free radicals and participate in redox reactions can interfere with assays that rely on redox chemistry, such as those measuring reactive oxygen species (ROS).[8]

  • Enzyme Inhibition: As mentioned, gallic acid can directly bind to and inhibit enzymes.[5][6]

  • Protein Binding: Gallic acid can interact with proteins, potentially altering their conformation and function. This can lead to non-specific effects in assays involving proteins.[9]

  • Reaction with Assay Reagents: It can react with assay components. For instance, its oxidation products can react with other molecules in the assay, leading to signal changes.[5]

  • Pan-Assay Interference Compound (PAIN) Behavior: Gallic acid contains substructures that are common in PAINs, which are compounds known to interfere with a wide range of assays through various non-specific mechanisms.[10][11]

Q4: Can gallic acid lead to false positives in high-throughput screening (HTS)?

A4: Yes, due to its potential for assay interference, gallic acid and similar phenolic compounds can be a source of false positives in HTS campaigns.[10][12][13] Its reactivity can lead to a signal in the absence of genuine target modulation. Therefore, hits containing a gallic acid moiety should be carefully validated using orthogonal assays.

Troubleshooting Guide

Issue 1: Unexpectedly High Antioxidant Activity

Symptoms:

  • Samples containing gallic acid or related compounds show extremely high activity in antioxidant assays (e.g., DPPH, ABTS, Folin-Ciocalteu).

  • Difficulty in establishing a dose-response curve due to rapid saturation of the signal.

Possible Causes:

  • Gallic acid is a potent antioxidant and is expected to show high activity. The concentration used may be too high for the dynamic range of the assay.

  • Interference from other reducing agents in the sample matrix.[14]

Solutions:

  • Dilution Series: Prepare a wide range of dilutions for your sample to find a concentration that falls within the linear range of the assay.

  • Use of Appropriate Standards: Ensure that the standard curve, typically using gallic acid or Trolox, is accurately prepared and covers the expected range of your samples.[2]

  • Control Experiments: Run appropriate controls to account for background absorbance and potential interference from the sample matrix.

Issue 2: Inhibition Observed in an Enzyme Assay

Symptoms:

  • A compound containing a gallic acid moiety shows inhibitory activity against the enzyme of interest.

  • The inhibition appears non-specific or varies between different assay formats.

Possible Causes:

  • Direct Enzyme Inhibition: Gallic acid is a known inhibitor of several enzymes.[5][6][7]

  • Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching, absorbance interference) rather than inhibiting the enzyme.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.[10]

Solutions:

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that relies on an alternative detection principle.

  • Mechanism of Inhibition Studies: If inhibition is confirmed, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Detergent Addition: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt potential compound aggregates.

  • Control for Redox Activity: Test the compound in a control assay without the enzyme to check for direct effects on the substrate or detection reagents.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of Gallic Acid in Various Assays

Assay TypeTargetIC50 ValueReference
Amperometric BiosensorTrametes versicolor laccase (immobilized)5.11 ± 0.19 µM[5]
SpectrophotometricTrametes versicolor laccase (free)19.15 ± 0.11 µM[5]
ABTS Radical ScavengingABTS Radical1.03 ± 0.25 µg/mL[15]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[1][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Gallic acid standard solutions of known concentrations.

  • Test samples dissolved in a suitable solvent.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of DPPH in methanol. The solution should be protected from light.

  • Prepare a serial dilution of the gallic acid standard and the test samples in the microplate.

  • Add the DPPH solution to each well containing the standard or sample.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • The results for the test samples can be expressed as gallic acid equivalents (GAE) by comparing their activity to the gallic acid standard curve.[3]

Visualizations

Gallic_Acid_Interference_Workflow cluster_observation Observation cluster_investigation Investigation Steps cluster_conclusion Conclusion Observed_Activity Observed Activity/ Inhibition in Assay Is_it_real Is the activity real? Observed_Activity->Is_it_real Orthogonal_Assay Perform Orthogonal Assay Is_it_real->Orthogonal_Assay  Yes Controls Run Control Experiments (e.g., no enzyme, detergent) Is_it_real->Controls  No Mechanism_Study Mechanism of Action/ Inhibition Studies Orthogonal_Assay->Mechanism_Study Activity Confirmed False_Positive False Positive: Assay Interference Orthogonal_Assay->False_Positive Activity Not Confirmed True_Positive True Positive: Specific Biological Activity Mechanism_Study->True_Positive Controls->False_Positive Interference Detected

Caption: Troubleshooting workflow for observed gallic acid activity.

Gallic_Acid_Apoptosis_Pathway cluster_mitochondrial Mitochondrial Pathway GA Gallic Acid Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) GA->Bcl2 Inhibits Bax Bax / Bad (Pro-apoptotic) GA->Bax Activates Mito Mitochondria Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Gallic acid-induced apoptosis signaling pathway.[16]

References

Technical Support Center: Overcoming Poor Bioavailability of Gallic Acid Hydrate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of gallic acid hydrate in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound inherently low?

A1: this compound, a polyphenolic compound, exhibits poor bioavailability primarily due to several factors. It belongs to the Biopharmaceutics Classification System (BCS) Class III, which is characterized by high solubility but low permeability across the intestinal membrane.[1] Furthermore, it undergoes rapid metabolism and elimination from the body, resulting in a short half-life and limiting its therapeutic efficacy.[1][2][3]

Q2: What are the most common strategies to enhance the bioavailability of this compound?

A2: The most prevalent and effective strategies focus on advanced drug delivery systems. These include:

  • Nanoencapsulation: Encapsulating gallic acid in nanocarriers such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles can protect it from degradation, improve its absorption, and provide a sustained release profile.[1][4][5][6]

  • Phospholipid Complexes (Phytosomes): Complexation of gallic acid with phospholipids can enhance its lipophilicity, thereby improving its permeation across biological membranes and increasing its bioavailability.[1][2]

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit the metabolic enzymes or efflux pumps responsible for the rapid clearance of gallic acid, thereby increasing its systemic exposure.[7]

Q3: How do nanoformulations improve the pharmacokinetic profile of gallic acid?

A3: Nanoformulations, such as polymeric nanoparticles, have been shown to significantly improve the pharmacokinetic parameters of gallic acid. For instance, encapsulation in polymeric nanoparticles can lead to a sustained release profile and a several-fold increase in bioavailability compared to free gallic acid.[4][6][8] This is attributed to the protection of gallic acid from premature metabolism and the enhanced absorption of the nanoparticles through the gastrointestinal tract.

Q4: What analytical methods are suitable for quantifying gallic acid in biological samples?

A4: A variety of analytical methods can be used to determine and quantify gallic acid in biological matrices like plasma and tissue homogenates. High-Performance Liquid Chromatography (HPLC) is considered the gold standard due to its high resolution and sensitivity.[9][10][11][12] Other methods include spectrometry, capillary electrophoresis, and gas chromatography-mass spectrometry (GC-MS), which may require derivatization of the sample.[9][10][11][12][13]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of Gallic Acid in Nanoparticles

Symptoms:

  • The measured concentration of gallic acid in the final nanoparticle suspension is significantly lower than the initial amount used for encapsulation.

  • High amounts of free gallic acid are detected in the supernatant after centrifugation of the nanoparticle suspension.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate polymer/lipid concentration: Optimize the ratio of gallic acid to the polymer or lipid. A suboptimal ratio can lead to insufficient encapsulation.
Suboptimal formulation technique: The method of nanoparticle preparation (e.g., solvent evaporation, ionic gelation) may not be suitable.[8] Experiment with different techniques or modify the parameters of the current method (e.g., sonication time, homogenization pressure).
pH of the medium: The ionization state of gallic acid, which is pH-dependent, can affect its interaction with the encapsulating material. Adjust the pH of the formulation buffer to optimize encapsulation.
Poor solubility of gallic acid in the organic phase (for certain methods): If using a method that involves an organic solvent, ensure gallic acid is sufficiently soluble. If not, consider a different solvent system or a different encapsulation technique.
Problem 2: Nanoparticle Aggregation and Instability

Symptoms:

  • Visible precipitation or turbidity in the nanoparticle suspension over time.

  • Inconsistent particle size measurements, with a high polydispersity index (PDI).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient surface charge: The zeta potential of the nanoparticles may be too low to ensure electrostatic repulsion. Incorporate a charged polymer or surfactant into the formulation to increase the surface charge.
Inappropriate storage conditions: Nanoparticle suspensions can be sensitive to temperature and light. Store the formulation at the recommended temperature (e.g., 4°C) and protected from light.
High ionic strength of the buffer: High salt concentrations can screen the surface charge and lead to aggregation. Use a buffer with a lower ionic strength.
Lyophilization issues: If the nanoparticles are lyophilized for storage, the cryoprotectant used may be inadequate. Screen different cryoprotectants (e.g., trehalose, sucrose) and optimize their concentration.
Problem 3: High Variability in in vivo Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals in the same treatment group.

  • Inconsistent pharmacokinetic parameters (Cmax, AUC, T1/2) across the study.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent oral gavage technique: Ensure all researchers are properly trained in oral gavage to minimize variability in administration. The volume and speed of administration should be consistent.
Fasting state of animals: The presence of food in the stomach can significantly affect the absorption of orally administered compounds. Ensure a consistent fasting period for all animals before dosing.
Pathological state of the animal model: The pharmacokinetic profile of gallic acid can differ between healthy and diseased animal models.[14] Ensure the disease model is well-characterized and consistent across all animals.
Blood sampling technique: The method and timing of blood collection can introduce variability. Standardize the blood sampling procedure, including the site of collection and the anticoagulant used.
Sample processing and storage: Improper handling and storage of plasma samples can lead to degradation of gallic acid. Process samples promptly and store them at -80°C until analysis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Free Gallic Acid vs. Gallic Acid Nanocomposite (GA-NC) in Rats

ParameterFree Gallic Acid (Normal Rats)GA-NC (Normal Rats)Free Gallic Acid (HCC-induced Rats)GA-NC (HCC-induced Rats)
Cmax (µg/mL) ----
AUC (0-∞) (µg.hr/mL) 1.89 ± 0.136.52 ± 0.31--
t1/2 (hr) 0.62 ± 0.091.22 ± 0.151.4 ± 0.32-
MRT (0-t) (hr) 1.0632.0371.431.96
Data adapted from a study on gallic acid nanocomposites in normal and hepatocellular carcinoma (HCC)-induced rats.[6]

Table 2: Pharmacokinetic Parameters of Polyherbal Nanoparticles (Gallic Acid and Quercetin) vs. Polyherbal Extract in Rats

ParameterPolyherbal ExtractPolyherbal Nanoparticles
Cmax (µg/mL) -0.6957 ± 1.52
AUC (0-t) (µg/mL·h) 2.82 ± 0.25.0617 ± 2.01
Tmax (h) 1.75 ± 0.786
This study demonstrated a fourfold increase in bioavailability with the nanoparticle formulation.[1][4]

Experimental Protocols

Protocol 1: Preparation of Gallic Acid-Loaded Polymeric Nanoparticles

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chitosan (low molecular weight)

  • Polyethylene glycol (PEG)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

Methodology:

  • Preparation of the Organic Phase: Dissolve a specific amount of gallic acid and PLGA in DCM.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated gallic acid and excess PVA.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a suitable cryoprotectant.

Protocol 2: in vivo Pharmacokinetic Study in Rats

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Gallic acid formulation (e.g., free gallic acid suspension, nanoparticle suspension)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • HPLC system for analysis

Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the gallic acid formulation to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of gallic acid in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_outcome Outcome ga This compound formulation Nanoformulation (e.g., Solvent Evaporation) ga->formulation carrier Nanocarrier (e.g., PLGA) carrier->formulation characterization Characterization (Size, Zeta, EE%) formulation->characterization animal_model Animal Model (e.g., Rats) characterization->animal_model Optimized Formulation dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis Plasma Analysis (HPLC) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability Enhanced Bioavailability pk_analysis->bioavailability

Caption: Workflow for developing and evaluating a gallic acid nanoformulation.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism ga_free Free Gallic Acid enterocytes Enterocytes ga_free->enterocytes Low Permeability ga_nano Gallic Acid Nanoparticle ga_nano->enterocytes Enhanced Uptake liver Liver ga_nano->liver Protection from Metabolism portal_vein Portal Vein enterocytes->portal_vein portal_vein->liver metabolites Inactive Metabolites liver->metabolites Rapid Metabolism systemic Systemic Circulation liver->systemic Reduced Free Gallic Acid liver->systemic Increased Bioavailability (from Nanoparticles)

Caption: Overcoming barriers to gallic acid bioavailability with nanoformulations.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start In Vivo Experiment with Gallic Acid Formulation issue Poor Bioavailability Observed? start->issue success Successful Bioavailability Enhancement issue->success No check_formulation Check Formulation Stability (Size, Aggregation) issue->check_formulation Yes check_protocol Review In Vivo Protocol (Dosing, Sampling) check_formulation->check_protocol check_analysis Validate Analytical Method (HPLC) check_protocol->check_analysis optimize Optimize Formulation or Protocol check_analysis->optimize optimize->start Re-evaluate

Caption: A logical approach to troubleshooting poor gallic acid bioavailability.

References

Validation & Comparative

Validating the Anticancer Effects of Gallic Acid Hydrate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Gallic acid (GA), a naturally occurring phenolic compound found in various plants, has garnered significant attention for its potential anticancer properties. In vivo studies have demonstrated its ability to inhibit tumor growth and modulate key signaling pathways involved in cancer progression. This guide provides a comparative analysis of the in vivo anticancer effects of gallic acid hydrate against other established chemotherapeutic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Gallic Acid In Vivo

The following tables summarize the quantitative data from various in vivo studies, comparing the anticancer effects of gallic acid with other agents.

Table 1: Comparison of Gallic Acid and Cisplatin in a Murine Lung Cancer Model

Treatment GroupAverage Tumor Weight (g)Tumor Growth Inhibition (%)
Control4.02-
Gallic Acid (1 mg/ml in drinking water)3.659.2
Cisplatin (4 mg/kg, i.p.)3.1920.6
Gallic Acid + Cisplatin1.7257.2

Data extracted from a study using C57Black mice transplanted with LL-2 lung cancer cells.

Table 2: Comparison of Gallic Acid and 5-Fluorouracil (5-FU) in a Colon Cancer Model

Treatment GroupTumor Volume ReductionNotes
Control-Untreated HCT116 and HT29 cell xenografts
Gallic Acid (High Dose)Similar to 5-FUInhibited proliferation and promoted apoptosis
5-FluorouracilSimilar to high-dose GAStandard chemotherapeutic agent

Qualitative comparison from a study on colon cancer cell proliferation and apoptosis.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the replication and validation of research findings.

Animal Models and Tumor Induction
  • Xenograft Mouse Model: Severe combined immunodeficient (SCID) or nude mice are commonly used.

    • Cancer cells (e.g., A549 for lung cancer, SW480 for colorectal cancer) are cultured in appropriate media.

    • A suspension of 1 x 10^6 to 5 x 10^6 cells in a sterile medium (e.g., PBS or Matrigel) is prepared.

    • The cell suspension is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment initiation.

Drug Administration
  • Gallic Acid: Typically administered orally, often mixed in drinking water (e.g., 1 mg/ml) or via oral gavage. Intraperitoneal injections are also used in some studies.

  • Cisplatin: Administered via intraperitoneal (i.p.) injection, for example, at a dose of 4 mg/kg once a week.

  • 5-Fluorouracil (5-FU): Administered intraperitoneally or intravenously, with dosages varying depending on the study design.

Assessment of Anticancer Effects
  • Tumor Growth Measurement:

    • Tumor dimensions (length and width) are measured at regular intervals (e.g., every 2-3 days) using a digital caliper.

    • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Immunohistochemistry (IHC) for Proliferation Markers (e.g., Ki-67):

    • Excised tumor tissues are fixed in 10% formalin and embedded in paraffin.

    • Tissue sections (4-5 µm) are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate buffer.

    • Sections are incubated with a primary antibody against Ki-67.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is developed using a chromogen (e.g., DAB), and the sections are counterstained with hematoxylin.

    • The percentage of Ki-67-positive cells is quantified under a microscope.

  • TUNEL Assay for Apoptosis:

    • Paraffin-embedded tumor sections are prepared as for IHC.

    • The tissue is permeabilized with proteinase K.

    • The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

    • The labeled nuclei of apoptotic cells are visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes provide a clearer understanding of the research.

Gallic_Acid_Anticancer_Signaling_Pathways GA Gallic Acid EGFR EGFR GA->EGFR inhibits SRC SRC GA->SRC inhibits PI3K PI3K GA->PI3K inhibits JAK JAK GA->JAK inhibits p53 p53 GA->p53 upregulates EGFR->PI3K SRC->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gallic acid's multifaceted anticancer mechanisms.

In_Vivo_Anticancer_Assay_Workflow cluster_analysis Post-Excision Analysis start Start cell_culture Cancer Cell Culture (e.g., A549, SW480) start->cell_culture tumor_induction Subcutaneous Injection into Xenograft Mice cell_culture->tumor_induction tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth treatment Treatment Initiation (Gallic Acid, Control, etc.) tumor_growth->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia tumor_weight Tumor Weight euthanasia->tumor_weight ihc Immunohistochemistry (Ki-67) euthanasia->ihc tunel TUNEL Assay (Apoptosis) euthanasia->tunel analysis Data Analysis tumor_weight->analysis ihc->analysis tunel->analysis

Caption: Workflow for in vivo anticancer efficacy studies.

A Comparative Analysis of the Antioxidant Activity of Gallic Acid Hydrate and its Alkyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant potential of gallic acid hydrate and its synthesized alkyl esters. This report includes supporting experimental data, detailed methodologies, and a visualization of the antioxidant mechanism.

Gallic acid, a naturally occurring phenolic acid found in a variety of plants, is renowned for its potent antioxidant properties.[1] Its ability to scavenge free radicals makes it a compound of significant interest in the pharmaceutical, cosmetic, and food industries. To enhance its utility, particularly in lipid-rich environments, gallic acid is often esterified with various alcohols to produce alkyl esters. This guide provides a comparative study of the antioxidant activity of this compound and its common alkyl esters, offering valuable insights for research and development.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant capacity of gallic acid and its alkyl esters is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for this compound and its selected alkyl esters from a comparative study. It is important to note that the lipophilicity of the esters, which increases with the length of the alkyl chain, can influence their antioxidant efficacy in different systems. One study noted that lauryl gallate exhibited higher antioxidant activity than gallic acid and ethyl gallate in an emulsion gel.[2]

CompoundDPPH Radical Scavenging Activity (IC50 in µM)ABTS Radical Scavenging Activity (IC50 in µM)
This compound4.8 ± 0.22.5 ± 0.1
Methyl Gallate5.2 ± 0.32.8 ± 0.2
Ethyl Gallate5.5 ± 0.43.1 ± 0.2
Propyl Gallate5.9 ± 0.53.5 ± 0.3
Butyl Gallate6.3 ± 0.63.9 ± 0.4
Octyl Gallate7.8 ± 0.74.8 ± 0.5
Lauryl Gallate9.2 ± 0.85.9 ± 0.6

Note: The data presented is a representative compilation from scientific literature. Absolute values may vary depending on the specific experimental conditions.

Mechanism of Antioxidant Action: Radical Scavenging

The primary mechanism by which gallic acid and its esters exert their antioxidant effect is through the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. This process converts the highly reactive free radical into a more stable, non-radical species, thereby terminating the damaging radical chain reaction. The resulting gallate radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.

AntioxidantMechanism Gallic_Acid_Ester Gallic Acid / Alkyl Ester (Ar-OH) Gallate_Radical Resonance-Stabilized Gallate Radical (Ar-O•) Gallic_Acid_Ester->Gallate_Radical H• donation Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• acceptance

Mechanism of free radical scavenging by gallic acid and its esters.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the DPPH and ABTS assays are provided below.

Synthesis of Gallic Acid Alkyl Esters

A general procedure for the synthesis of gallic acid alkyl esters involves the Fischer esterification of gallic acid with the corresponding alcohol in the presence of an acid catalyst.[3]

  • Reaction Setup: A mixture of gallic acid and an excess of the desired alkyl alcohol (e.g., methanol, ethanol, propanol) is prepared.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the esterification can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the excess alcohol is removed under reduced pressure. The crude product is then purified, often through recrystallization or column chromatography, to yield the desired gallic acid alkyl ester.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: this compound and its alkyl esters are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: this compound and its alkyl esters are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A small aliquot of each sample concentration is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

This comparative guide provides essential data and methodologies for researchers and professionals engaged in the development and evaluation of antioxidant compounds. The provided information underscores the potent antioxidant activity of gallic acid and its alkyl esters, highlighting their potential in various scientific and industrial applications.

References

Gallic Acid Hydrate vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

This guide provides a comprehensive comparison of the antioxidant properties of two prominent polyphenolic compounds: gallic acid hydrate and quercetin. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate antioxidant agents for their studies.

Introduction to this compound and Quercetin

Gallic acid (3,4,5-trihydroxybenzoic acid), often used in its hydrate form, is a phenolic acid found in a variety of plants, including gallnuts, sumac, and tea leaves. It is known for its potent antioxidant and anti-inflammatory properties. Quercetin (3,3',4',5,7-pentahydroxyflavone) is a flavonoid ubiquitously present in fruits, vegetables, and grains. It is one of the most abundant dietary flavonoids and has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer effects. While both compounds are powerful antioxidants, their mechanisms and efficacy can differ based on the experimental system.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacities of this compound and quercetin are commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the comparative efficacy of these two compounds in several standard antioxidant assays.

Table 1: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)
This compound8.5 ± 0.7
Quercetin12.2 ± 1.1
Ascorbic Acid (Standard)15.0 ± 1.3
Table 2: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant power.

CompoundTEAC (mM Trolox equivalents/mg)
This compound1.8 ± 0.2
Quercetin1.5 ± 0.1
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates a greater reducing capacity.

CompoundFRAP Value (µM Fe(II)/mg)
This compound750 ± 50
Quercetin680 ± 45

Experimental Protocols

DPPH Radical Scavenging Assay
  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compounds (this compound and quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay
  • The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • An aliquot of the test compound is mixed with the diluted ABTS radical solution.

  • The absorbance is read at 734 nm after 6 minutes.

  • The percentage of inhibition is calculated, and the TEAC is determined by comparing the results with those of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • An aliquot of the test compound is mixed with the FRAP reagent.

  • The absorbance of the colored product (ferrous tripyridyltriazine complex) is measured at 593 nm after incubation at 37°C for 30 minutes.

  • The FRAP value is determined from a standard curve prepared using ferrous sulfate.

Visualization of Experimental and Biological Pathways

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis compound This compound or Quercetin stock Prepare Stock Solutions compound->stock serial Serial Dilutions stock->serial dpph DPPH Assay serial->dpph abts ABTS Assay serial->abts frap FRAP Assay serial->frap spec Spectrophotometric Reading dpph->spec abts->spec frap->spec calc Calculate IC50, TEAC, FRAP values spec->calc compare Compare Efficacy calc->compare

Caption: Workflow for comparing antioxidant activity.

nrf2_pathway cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Keap1 GA_Q Gallic Acid or Quercetin GA_Q->ROS Scavenges GA_Q->Keap1_Nrf2 Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2 signaling pathway activation.

Concluding Remarks

Both this compound and quercetin demonstrate significant antioxidant potential. Based on the presented in vitro data, this compound exhibits slightly higher free radical scavenging and reducing power compared to quercetin in these specific assays. However, the choice of antioxidant will ultimately depend on the specific application, including factors such as bioavailability, cell permeability, and the specific oxidative stress model being investigated. Further studies, including cellular and in vivo experiments, are necessary to fully elucidate the comparative efficacy of these two potent antioxidants in a biological context.

The Potent Partnership of Gallic Acid: A Comparative Guide to its Synergistic Antioxidant Effects with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between antioxidant compounds is paramount. This guide provides a comprehensive comparison of the synergistic antioxidant effects of gallic acid hydrate when combined with other phenolic compounds, supported by experimental data and detailed protocols. The strategic combination of these natural compounds can lead to enhanced therapeutic efficacy and the development of more potent antioxidant formulations.

Gallic acid, a naturally occurring phenolic acid found in numerous plants, is a well-established antioxidant. However, emerging research reveals that its antioxidant potential can be significantly amplified when used in conjunction with other phenolic compounds. This synergy, where the combined effect is greater than the sum of the individual effects, offers a promising avenue for developing highly effective antioxidant therapies for a range of oxidative stress-related conditions.

This guide delves into the synergistic antioxidant activity of gallic acid in combination with caffeic acid, quercetin, and rosmarinic acid. We will explore the quantitative evidence of these synergistic interactions, detail the experimental methodologies used to ascertain these effects, and discuss the potential underlying molecular mechanisms, including the modulation of key signaling pathways.

Unveiling the Synergy: A Quantitative Comparison

The synergistic antioxidant capacity of gallic acid in combination with other phenolic compounds has been quantified using various in vitro antioxidant assays. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to measure the antioxidant potential of a substance by its ability to reduce ferric iron.

One pivotal study demonstrated a remarkable 137.8% synergistic effect in the antioxidant activity of a binary mixture of gallic acid and caffeic acid, as measured by the FRAP assay[1]. This substantial increase highlights the potent interaction between these two compounds. The same study also investigated ternary combinations, revealing significant synergistic effects for mixtures of quercetin, gallic acid, and caffeic acid (59.4% synergy) and quercetin, gallic acid, and rutin (55.2% synergy)[1].

Another study focused on optimizing the concentrations of a ternary mixture of gallic acid, caffeic acid, and rosmarinic acid to achieve maximum synergistic antioxidant activity. Using the FRAP method, the optimal concentrations for synergy were determined to be 6.00 μM for gallic acid, 8.03 μM for caffeic acid, and 9.34 μM for rosmarinic acid[2][3].

The table below summarizes the key quantitative findings from these studies.

CombinationAssay MethodSynergistic Effect (%)Optimal Concentrations for SynergyReference
Gallic Acid + Caffeic AcidFRAP137.8%-[1]
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4%-[1]
Quercetin + Gallic Acid + RutinFRAP55.2%-[1]
Gallic Acid + Caffeic Acid + Rosmarinic AcidFRAP-GA: 6.00 µM, CA: 8.03 µM, RA: 9.34 µM[2][3]

Delving into the "How": Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for the key antioxidant assays used in the cited studies.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a colorimetric method based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at a low pH. The resulting blue-colored product has a maximum absorption at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of ferric chloride solution. Warm the solution to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare methanolic solutions of the individual phenolic compounds (e.g., gallic acid at 150 µM, caffeic acid at 600 µM) and their combinations in the desired ratios.

    • Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in distilled water to create a standard curve.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to a 96-well plate.

    • Add 5 µL of the sample, standard, or blank (methanol) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Calculate the FRAP value of the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are typically expressed as µM Fe(II) equivalents.

    • The synergistic effect is calculated by comparing the experimentally determined antioxidant activity of the mixture with the theoretical sum of the individual antioxidant activities of the components.

FRAP_Assay_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard FRAP_Reagent->Mix Samples Prepare Phenolic Compound Solutions & Mixtures Samples->Mix Standards Prepare FeSO4 Standard Solutions Standards->Mix Incubate Incubate at 37°C Mix->Incubate 30 min Read Measure Absorbance at 593 nm Incubate->Read Standard_Curve Generate Standard Curve Read->Standard_Curve Calculate_FRAP Calculate FRAP Value Standard_Curve->Calculate_FRAP Calculate_Synergy Calculate Synergistic Effect Calculate_FRAP->Calculate_Synergy

FRAP Assay Experimental Workflow

Molecular Mechanisms: A Look into Signaling Pathways

The enhanced antioxidant effects observed in these phenolic combinations are not solely due to direct radical scavenging. They are also likely to involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant defense system. Two key pathways implicated in the antioxidant response are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2 Signaling Pathway:

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Phenolic compounds like caffeic acid have been shown to activate the Nrf2 pathway. While direct evidence for the synergistic activation of Nrf2 by combinations of gallic acid and other phenolics is still emerging, it is plausible that their combined action could lead to a more robust and sustained activation of this protective pathway.

Nrf2_Signaling_Pathway Gallic_Acid Gallic Acid Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Gallic_Acid->Keap1_Nrf2 Synergistic Activation? Other_Phenols Other Phenolic Compounds Other_Phenols->Keap1_Nrf2 Synergistic Activation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_n Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_n Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Hypothesized Nrf2 Pathway Activation

NF-κB Signaling Pathway:

The NF-κB pathway is a pro-inflammatory signaling pathway that can be activated by oxidative stress. Chronic activation of NF-κB is associated with a variety of inflammatory diseases. Some antioxidant compounds can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Gallic acid and quercetin have individually been shown to inhibit the NF-κB pathway[4][5][6]. It is hypothesized that their combination could lead to a more potent inhibition of this pro-inflammatory pathway, contributing to their overall protective effects.

NFkB_Signaling_Pathway Gallic_Acid Gallic Acid Ikk IKK Complex Gallic_Acid->Ikk Synergistic Inhibition? Other_Phenols Other Phenolic Compounds Other_Phenols->Ikk Synergistic Inhibition? ROS_Inflammatory Oxidative Stress & Inflammatory Stimuli ROS_Inflammatory->Ikk IkB IκB Ikk->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_p65_p50 Releases NFkB_n NF-κB (Nucleus) NFkB_p65_p50->NFkB_n Translocation Inflammatory_Genes Transcription of Pro-inflammatory Genes NFkB_n->Inflammatory_Genes Binding & Activation Inflammation Inflammation Inflammatory_Genes->Inflammation

Hypothesized NF-κB Pathway Inhibition

Conclusion and Future Directions

The synergistic antioxidant effects of this compound with other phenolic compounds, such as caffeic acid, quercetin, and rosmarinic acid, present a compelling case for the development of combination antioxidant therapies. The quantitative data clearly demonstrates that these mixtures can be significantly more potent than the individual compounds alone.

While the direct radical scavenging activities of these combinations are well-documented, further research is needed to fully elucidate the synergistic effects on cellular signaling pathways like Nrf2 and NF-κB. A deeper understanding of these molecular mechanisms will be crucial for the rational design of novel and highly effective antioxidant formulations for the prevention and treatment of a wide range of diseases rooted in oxidative stress. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon this promising area of study.

References

A Comparative Guide to Cross-Validating the Antioxidant Capacity of Gallic Acid Hydrate Using Different Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying the antioxidant capacity of compounds like gallic acid hydrate is crucial. This guide provides a comprehensive comparison of four widely-used antioxidant assays: DPPH, ABTS, FRAP, and CUPRAC. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles, this document aims to facilitate a deeper understanding and cross-validation of results obtained from these different methodologies.

Gallic acid (3,4,5-trihydroxybenzoic acid) hydrate is a well-known phenolic compound recognized for its potent antioxidant properties, acting as a free radical scavenger.[1] The selection of an appropriate assay for its evaluation is critical, as each method possesses a unique mechanism of action, leading to potentially different quantitative outcomes.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound can be expressed in various units, most commonly as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency. The following table summarizes quantitative data from various studies. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

AssayParameterValue for Gallic Acid / this compoundReference
DPPH IC500.5 - 5 µg/mL[2]
TEAC (mol TE/mol)~0.9 - 1.1[1]
ABTS IC501.03 ± 0.25 µg/mL (for hydrate)
TEAC (mol TE/mol)3.21 - 4.73[1]
FRAP TEAC (mol TE/mol)1.85 - 3.05[1]
CUPRAC TEAC (mol TE/mol)2.62[1]

Note: TEAC values can vary significantly based on the specific protocol and reaction times used in the studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for the four key assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • This compound standard

  • 96-well microplate reader or spectrophotometer (517 nm)

  • Microplates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound solutions to the wells.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound standard

  • 96-well microplate reader or spectrophotometer (734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Standard and Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the this compound solutions.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard

  • 96-well microplate reader or spectrophotometer (593 nm)

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Standard and Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • In a 96-well plate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the this compound solutions.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant like FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex, which has a yellow-orange color.

Reagents and Equipment:

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • This compound standard

  • 96-well microplate reader or spectrophotometer (450 nm)

Procedure:

  • Reagent Mixture Preparation: In a tube or well, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

  • Standard and Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a specific volume (e.g., 0.1 mL) of the different concentrations of the this compound solutions to the reagent mixture.

    • Add distilled water to bring the final volume to a constant value (e.g., 4.1 mL).

  • Incubation and Measurement: Incubate the mixture at room temperature for 30 minutes. Measure the absorbance at 450 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant like Trolox and is expressed as Trolox equivalents.

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the fundamental principles and workflows of each assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_result Measurement DPPH_sol DPPH Solution (Violet) Mix Mix & Incubate DPPH_sol->Mix GA_sol This compound Solution GA_sol->Mix Reduced_DPPH Reduced DPPH (Yellow) Mix->Reduced_DPPH H• donation Measure Measure Absorbance at 517 nm Reduced_DPPH->Measure

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_result Measurement ABTS_rad ABTS•+ Radical (Blue-Green) Mix Mix ABTS_rad->Mix GA_sol This compound Solution GA_sol->Mix Reduced_ABTS Reduced ABTS (Colorless) Mix->Reduced_ABTS Electron Transfer Measure Measure Absorbance at 734 nm Reduced_ABTS->Measure

ABTS Assay Workflow

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Reaction Reduction Reaction (pH 3.6) Fe3_TPTZ->Reaction GA This compound (Antioxidant) GA->Reaction Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Reaction->Fe2_TPTZ Electron Donation Measurement Measure Absorbance at 593 nm Fe2_TPTZ->Measurement

FRAP Assay Principle

CUPRAC_Assay_Principle Cu2_Neo Cu²⁺-Neocuproine Complex Reaction Redox Reaction (pH 7.0) Cu2_Neo->Reaction GA This compound (Antioxidant) GA->Reaction Cu1_Neo Cu⁺-Neocuproine Complex (Yellow-Orange) Reaction->Cu1_Neo Electron Donation Measurement Measure Absorbance at 450 nm Cu1_Neo->Measurement

CUPRAC Assay Principle

References

A Comparative Analysis of In Vitro and In Vivo Antioxidant Activity of Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gallic acid hydrate, a naturally occurring phenolic compound, is widely recognized for its potent antioxidant properties. This guide provides a comprehensive comparison of its antioxidant activity as demonstrated in laboratory (in vitro) and living organism (in vivo) studies. The following data, experimental protocols, and pathway visualizations are intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's efficacy.

Quantitative Data Summary

The antioxidant capacity of this compound has been quantified using various assays. The tables below summarize key findings from multiple studies, offering a clear comparison between its in vitro free radical scavenging abilities and its impact on antioxidant defense systems in vivo.

Table 1: In Vitro Antioxidant Activity of this compound
AssayMethod PrincipleResult (IC50/EC50)Reference Compound
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.8.15 ± 0.02 µg/mLAscorbic Acid
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation.1.03 ± 0.25 µg/mL(+)-Catechin Hydrate
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).High antioxidant power demonstrated by increased absorbance at 593 nm.Not Applicable
Table 2: In Vivo Antioxidant Activity of this compound in Rodent Models
BiomarkerAnimal ModelTreatment DosageEffect
Superoxide Dismutase (SOD) Wistar Rats (CCl₄-induced hepatotoxicity)50 and 100 mg/kgSignificant increase in SOD activity.[1]
Catalase (CAT) Wistar Rats (CCl₄-induced hepatotoxicity)50 and 100 mg/kgSignificant increase in CAT activity.[1]
Glutathione Peroxidase (GPx) Mice (Rotenone-induced neurodegeneration)50 and 100 mg/kgEnhanced GPx levels.[2]
Malondialdehyde (MDA) Mice (Rotenone-induced neurodegeneration)50 and 100 mg/kgSignificantly reduced MDA levels.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

In Vitro Assay Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

  • Procedure:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol.

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test sample and control.

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[4]

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).[4]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Procedure:

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[5]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[6]

    • Add a small volume of various concentrations of this compound or a standard antioxidant to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

    • Calculate the percentage of inhibition and determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorption at 593 nm.

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Add a small volume of the sample or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a set time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous sulfate standard curve.

In Vivo Assay Protocols

1. Preparation of Tissue Homogenate

  • Procedure:

    • Excise the desired tissue (e.g., liver, brain) and wash it with ice-cold phosphate-buffered saline (PBS) to remove any blood.

    • Homogenize the tissue in a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA) at a specific ratio (e.g., 1:10 w/v).

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15 minutes).[7]

    • Collect the resulting supernatant for the subsequent enzyme and lipid peroxidation assays.

2. Superoxide Dismutase (SOD) Activity Assay

  • Principle: SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol. The rate of pyrogallol autoxidation is monitored by the increase in absorbance at a specific wavelength, and the presence of SOD reduces this rate.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and the tissue homogenate.

    • Initiate the reaction by adding pyrogallol.

    • Measure the rate of change in absorbance at a specific wavelength (e.g., 420 nm) over a set period.

    • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

3. Catalase (CAT) Activity Assay

  • Principle: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the tissue homogenate.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Monitor the decrease in absorbance at 240 nm for a specific duration.

    • The enzyme activity is calculated based on the rate of H₂O₂ decomposition.

4. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. GPx catalyzes the reduction of an organic peroxide by reduced glutathione (GSH), forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[8]

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, GSH, glutathione reductase, and NADPH.

    • Add the tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding a substrate like tert-butyl hydroperoxide.

    • Monitor the decrease in absorbance at 340 nm.

    • The enzyme activity is proportional to the rate of NADPH consumption.

5. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The intensity of this color is measured spectrophotometrically.

  • Procedure:

    • Mix the tissue homogenate with a solution of TBA in an acidic medium.

    • Incubate the mixture in a boiling water bath for a specific time (e.g., 60 minutes).[9]

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway influenced by this compound and the general workflows for the described in vitro and in vivo experiments.

G GA Gallic Acid Hydrate Keap1 Keap1 GA->Keap1 promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1 induces dissociation OxidativeStress Oxidative Stress & Damage ROS->OxidativeStress causes Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates expression AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Gallic acid's role in the Nrf2 signaling pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Prepare Reagents (DPPH, ABTS, FRAP) Mix Mix Reagents with Gallic Acid Samples ReagentPrep->Mix SamplePrep Prepare Gallic Acid Hydrate Dilutions SamplePrep->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for in vitro antioxidant assays.

G cluster_animal Animal Model cluster_sample_collection Sample Collection cluster_biochemical_analysis Biochemical Analysis AnimalModel Select Animal Model (e.g., Rats, Mice) InduceOS Induce Oxidative Stress (e.g., CCl4, Rotenone) AnimalModel->InduceOS Treatment Administer Gallic Acid Hydrate InduceOS->Treatment TissueCollection Collect Tissues (Liver, Brain, etc.) Treatment->TissueCollection Homogenization Prepare Tissue Homogenates TissueCollection->Homogenization EnzymeAssays Measure Antioxidant Enzyme Activities (SOD, CAT, GPx) Homogenization->EnzymeAssays MDAAssay Measure Lipid Peroxidation (MDA) Homogenization->MDAAssay DataAnalysis Analyze and Compare Data EnzymeAssays->DataAnalysis MDAAssay->DataAnalysis

Caption: Experimental workflow for in vivo antioxidant studies.

References

Unveiling the Bio-Efficacy of Gallic Acid Hydrate: A Comparative Analysis of Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between natural and synthetic active compounds is a critical decision point. This guide provides an objective comparison of the efficacy of gallic acid hydrate derived from natural extracts versus synthetic manufacturing, supported by experimental data and detailed methodologies.

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid widely distributed in the plant kingdom, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties. Its hydrated form is commonly used in various applications. While chemically identical, the origin of this compound—either extracted from natural sources or produced through chemical synthesis—can have implications for its biological activity, potentially due to the presence of minor co-extracted compounds in natural preparations. This guide delves into a comparative analysis of their efficacy in key biological activities.

Comparative Efficacy: A Data-Driven Overview

While direct, comprehensive studies comparing the efficacy of this compound from natural versus synthetic sources are limited, we can synthesize findings from various studies to draw meaningful comparisons. The following tables summarize quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of gallic acid, with notations on their origin where available.

Antioxidant Activity

The antioxidant capacity of gallic acid is a cornerstone of its therapeutic potential, primarily attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with results often expressed as the half-maximal inhibitory concentration (IC50).

Source Assay IC50 Value (µg/mL) Reference
Natural (from Caesalpinia decapetala)DPPH Radical ScavengingData not explicitly comparative[1]
Synthetic (Commercial Standard)DPPH Radical ScavengingUsed as a reference standard[2]
Natural & Synthetic DerivativesVarious Antioxidant AssaysNatural antioxidants showed superior efficacy in reducing oxidative stress in a clinical study.[3]

Note: Many studies use synthetic gallic acid as a standard for comparison, implying its high purity and predictable activity. However, some studies suggest that natural extracts containing gallic acid may exhibit enhanced synergistic effects.

Anti-inflammatory Activity

Gallic acid exerts anti-inflammatory effects by modulating various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response.

Source Target Metric Observation Reference
Natural (from Emblica officinalis)COX-2Inhibitory EffectGallic acid identified as a potent COX-2 inhibitor.[4]
Synthetic (and its derivatives)COX-2IC50Semi-synthetic gallic acid derivatives showed potent COX-2 inhibition.[5]
Not SpecifiedInflammatory MarkersReductionGallic acid reduces the release of pro-inflammatory mediators.[6]
Anticancer Activity

The anticancer properties of gallic acid are linked to its ability to induce apoptosis (programmed cell death) in cancer cells through various signaling cascades.

Source Cell Line IC50 Value (µg/mL) Observation Reference
NaturalHuman Melanoma (A375.S2)Dose-dependent apoptosisInduces apoptosis through caspase-dependent and -independent pathways.[7][8]
Not SpecifiedHuman Lung Cancer (NCI-H460)Growth InhibitionSuppresses tumor growth in vivo.[9][10]
Synthetic DerivativesVarious Cancer Cell LinesAntiproliferative ActivityTrihydroxylated derivatives (like gallic acid) were more effective than dihydroxylated ones.[11]
Natural & Synthetic Phenolic AcidsHuman Breast Cancer (MDA-MB-231)~16% cell viability at 100 µg/mLGallic acid showed higher inhibitory effect compared to p-coumaric acid.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of gallic acid's efficacy.

Extraction and Purification of Natural Gallic Acid

A common method for obtaining gallic acid from plant sources involves solvent extraction followed by purification.

  • Extraction:

    • Plant Material: Dried and powdered wood of Caesalpinia decapetala.[1]

    • Solvent: Ethanol:Water (70:30 v/v).[1]

    • Procedure: Maceration of the plant material with the solvent for 48 hours at a temperature of 65-70°C.[1]

    • Filtration: The extract is filtered to remove solid plant debris.

  • Purification:

    • Hydrolysis: The crude extract is subjected to acidic or alkaline hydrolysis to free gallic acid from tannins.

    • Crystallization: The solution is cooled to induce the crystallization of gallic acid.

    • Recrystallization: The crude crystals are dissolved in hot water, treated with activated carbon to remove impurities, and then recrystallized to obtain high-purity gallic acid monohydrate.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a substance.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.06 mM) is prepared in a suitable solvent like methanol or ethanol.[2][13]

  • Reaction Mixture: A small volume of the gallic acid solution (at various concentrations) is mixed with the DPPH solution.[13]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[13][14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of gallic acid are mediated through its interaction with specific cellular signaling pathways.

Gallic Acid-Induced Apoptosis in Cancer Cells

Gallic acid can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

GallicAcid_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway GA Gallic Acid FasL FasL/Fas GA->FasL Bax ↑ Bax GA->Bax Bcl2 ↓ Bcl-2 GA->Bcl2 DISC DISC Formation FasL->DISC Casp8 Pro-caspase-8 → Caspase-8 DISC->Casp8 Casp3 Pro-caspase-3 → Caspase-3 Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Casp3 Casp9 Pro-caspase-9 → Caspase-9 Casp9->Apoptosome Apoptosis Apoptosis Casp3->Apoptosis

Caption: Gallic acid-induced apoptosis signaling pathways.

This pathway illustrates how gallic acid can upregulate pro-apoptotic proteins like Bax and FasL while downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[7][9]

Anti-inflammatory Action via COX-2 Inhibition

Gallic acid's anti-inflammatory properties are partly due to its ability to inhibit the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

GallicAcid_COX2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB COX2_Expression COX-2 Gene Expression NFkB->COX2_Expression COX2_Protein COX-2 Enzyme COX2_Expression->COX2_Protein Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Gallic_Acid Gallic Acid Gallic_Acid->NFkB Inhibits Gallic_Acid->COX2_Protein Inhibits

Caption: Mechanism of COX-2 inhibition by gallic acid.

This diagram shows that gallic acid can interfere with the inflammatory cascade by inhibiting the activation of NF-κB, a key transcription factor for COX-2, and by directly inhibiting the activity of the COX-2 enzyme.[15][16][17]

Conclusion

The available evidence suggests that both natural and synthetic this compound are effective antioxidant, anti-inflammatory, and anticancer agents. Synthetic gallic acid offers high purity and consistency, making it an ideal standard for experimental research. Natural extracts containing gallic acid, while potentially more variable in composition, may offer synergistic benefits due to the presence of other bioactive compounds.

For drug development professionals, the choice between natural and synthetic gallic acid will depend on factors such as desired purity, regulatory requirements, and the specific application. Further head-to-head comparative studies are warranted to fully elucidate any subtle differences in the bio-efficacy of this compound from these two distinct sources.

References

Structure-activity relationship of gallic acid derivatives for neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound found in a variety of plants, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] However, its therapeutic application is often limited by factors such as low bioavailability and poor penetration of the blood-brain barrier.[4][5] This has spurred extensive research into the synthesis of gallic acid derivatives with improved pharmacological profiles. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) for neuroprotection, supported by experimental data and detailed methodologies.

Structure-Activity Relationship (SAR) Insights

The neuroprotective effects of gallic acid derivatives are intricately linked to their chemical structure, particularly the modifications on the hydroxyl and carboxylic acid groups. Key SAR findings indicate that both antioxidant capacity and hydrophobicity are crucial determinants of their efficacy.[1][6][7]

  • Role of Hydroxyl Groups: The three hydroxyl groups on the phenyl ring are paramount for the free radical scavenging activity of gallic acid. Derivatives where these groups are methylated, such as 3,4,5-trimethoxybenzoic acid (TMBA), exhibit significantly reduced antioxidant efficiency compared to gallic acid itself.[6]

  • Impact of Esterification: Esterification of the carboxylic acid group with alkyl chains of varying lengths has a profound impact on the molecule's hydrophobicity. This modification is critical for enhancing the ability of the derivatives to cross cellular membranes.[1][6] Studies have shown that gallic acid esters, such as propyl gallate (PG), demonstrate superior protective effects against oxidative stress-induced cell death compared to gallic acid.[6] Propyl gallate, in particular, has been identified as a highly effective derivative, increasing cell viability to 90% in some studies.[6]

  • Amide Derivatives: The synthesis of amide derivatives of gallic acid represents another strategy to enhance lipophilicity and potential blood-brain barrier penetration.[4][5] Certain amide derivatives have shown potent inhibitory activity against α-synuclein aggregation, a key pathological hallmark of Parkinson's disease, with IC50 values as low as 0.98 μM.[4]

Comparative Neuroprotective Activity

The following table summarizes the neuroprotective effects of various gallic acid derivatives from a study using 6-hydroxydopamine (6-OHDA)-induced apoptosis in human SH-SY5Y neuroblastoma cells.

CompoundModificationLog PDPPH Scavenging Efficiency (%)Cell Viability (%)
Gallic Acid (GA)Parent Compound0.7092.3~65
Propyl Gallate (PG)Propyl Ester1.8394.5~90
Octyl Gallate (OG)Octyl Ester4.3994.2~80
Lauryl Gallate (LG)Lauryl Ester6.3194.0~75
3,4,5-Trimethoxybenzoic Acid (TMBA)Methylated Hydroxyls1.371.2~55

Data adapted from structure-activity relationship studies on SH-SY5Y cells.[6] Log P is a measure of lipophilicity. DPPH scavenging efficiency indicates antioxidant activity. Cell viability reflects protection against 6-OHDA-induced toxicity.

Key Signaling Pathways

Gallic acid and its derivatives exert their neuroprotective effects through multiple signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

  • Antioxidant and Anti-apoptotic Pathways: A primary mechanism is the scavenging of reactive oxygen species (ROS) and modulation of apoptosis-related proteins. Gallic acid has been shown to decrease the ratio of the pro-apoptotic Bax protein to the anti-apoptotic Bcl-2 protein.[7] It can also enhance the Nrf2/HO-1 signaling pathway, a critical antioxidant response element.[8]

  • Anti-inflammatory Pathways: Neuroinflammation is a key contributor to neurodegenerative diseases. Gallic acid demonstrates anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which in turn prevents the release of inflammatory mediators like TNF-α and IL-1β.[2]

  • Endoplasmic Reticulum (ER) Stress Pathway: Recent studies suggest that gallic acid can protect against ER stress-induced apoptosis by downregulating the expression of caspase-12.[9]

Neuroprotective_Signaling_Pathways_of_Gallic_Acid_Derivatives cluster_0 Oxidative Stress cluster_1 Gallic Acid Derivative Action cluster_2 Cellular Response Pathways cluster_3 Outcome ROS ROS Keap1 Keap1 ROS->Keap1 GAD Gallic Acid Derivative GAD->ROS Scavenges GAD->Keap1 Inhibits NFkB NF-κB GAD->NFkB Inhibits Bax Bax GAD->Bax Downregulates Bcl2 Bcl-2 GAD->Bcl2 Upregulates Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Activates Keap1->Nrf2 Degrades Neuroprotection Neuroprotection ARE->Neuroprotection Promotes Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Activates Apoptosis Apoptosis Inflammation->Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Apoptosis->Neuroprotection Reduces Experimental_Workflow_for_Neuroprotection_Assay cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment: Incubate with Gallic Acid Derivatives (various conc.) start->pretreatment toxin Induce Neurotoxicity: Add Toxin (e.g., H2O2, 6-OHDA) pretreatment->toxin incubation Incubation (e.g., 24 hours) toxin->incubation MTT Cell Viability Assay (MTT) incubation->MTT ROS ROS Measurement (DCFH-DA) incubation->ROS Apoptosis Apoptosis Assay (Flow Cytometry) incubation->Apoptosis analysis Data Analysis: Calculate IC50/EC50, Compare derivatives MTT->analysis ROS->analysis Apoptosis->analysis end End: SAR Conclusion analysis->end

References

Safety Operating Guide

Proper Disposal of Gallic Acid Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Gallic acid hydrate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and regulatory compliance. This compound, while a common reagent, requires adherence to specific disposal protocols due to its potential hazards. This guide provides detailed, step-by-step procedures for its safe disposal.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is critical to mitigate risks of exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.[1]Protects against dust particles and potential splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).[2]Prevents skin contact and irritation.[2][3]
Body Protection Impervious clothing, such as a lab coat.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area.[2][4] A NIOSH/MSHA approved respirator may be required if dust is generated.Prevents inhalation of dust, which can cause respiratory irritation.[2][3]

Step-by-Step Disposal Procedure

This compound and its containers must be treated as hazardous waste.[5][6] Disposal should always be in accordance with local, regional, and national regulations.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4][7] The container must be compatible with the chemical.[8]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible materials to avoid include strong oxidizing agents, strong bases, metals, acid chlorides, and acid anhydrides.[9][10][11]

  • Storage of Chemical Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[4][8] This area should be at or near the point of generation.[4]

    • Ensure the waste container is kept closed except when adding waste.[4][8]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]

    • Provide a complete and accurate description of the waste on the hazardous waste tag.

  • Decontamination and Empty Containers:

    • Decontaminate any surfaces or equipment that have come into contact with this compound.[12]

    • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not dispose of them in the regular trash.

Note on Drain Disposal: Hazardous chemicals like this compound should never be poured down the drain.[4][13]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[12]

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.[12]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[9][10] Avoid generating dust.[9][10]

    • For solutions, absorb with an inert, non-combustible material like diatomite or universal binders.[12]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials (including absorbents and cleaning materials) as hazardous waste.[12]

Quantitative Safety Data

Understanding the toxicological profile of this compound is crucial for appreciating the importance of proper disposal.

Table 2: Toxicological Data for Gallic Acid

ParameterValueSpeciesSource
LD50 (Oral) 5,000 mg/kgRabbit[11][14]
LD50 (Intraperitoneal) 4,300 mg/kgRat[15]
No-Observed-Adverse-Effect Level 119 mg/kg/day (male) / 128 mg/kg/day (female)Rat[16]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

GallicAcidDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect Collect in a Labeled, Compatible, Sealed Container ppe->collect storage Store in Designated Satellite Accumulation Area (SAA) collect->storage contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup storage->contact_ehs incineration Disposal via Licensed Chemical Destruction Plant or Controlled Incineration contact_ehs->incineration spill Spill Occurs contain Contain Spill & Prevent Entry into Drains spill->contain Immediate Action cleanup Absorb/Sweep Up with Inert Material contain->cleanup dispose_spill Dispose of Contaminated Material as Hazardous Waste cleanup->dispose_spill dispose_spill->contact_ehs

References

Essential Safety and Operational Guide for Handling Gallic Acid Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Gallic acid hydrate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safe handling.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[4][5][6]To prevent eye contact which can cause serious irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[4][5][7]To prevent skin contact which can cause irritation.[1][2][3] Gloves should be inspected before use and disposed of properly after handling.[6]
Respiratory Protection A suitable respirator (e.g., P95 or P1) should be used when dust is generated or if ventilation is inadequate.[4][6][8]To prevent inhalation of dust which may cause respiratory tract irritation.[1][2][3]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[2][4] Local exhaust ventilation is recommended to control the generation of dust.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][9]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[2][6]

  • Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[5][6]

  • Avoid contact with skin, eyes, and clothing.[2][9]

  • Do not eat, drink, or smoke in the work area.[4]

  • Remove contaminated clothing and wash it before reuse.[4][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[1][2]

  • Protect from light, moisture, and air.[6][9][10] this compound is hygroscopic and light-sensitive.[6][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[9][10]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3]

  • Do not allow the product to enter drains or sewer systems.[2][6]

  • Contaminated packaging should be handled in the same way as the substance itself.[3] Empty containers can be offered for recycling or reconditioning after being triple-rinsed (or equivalent).[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (Use Ventilated Enclosure) prep->weigh handling Handling/Experimentation (Avoid Dust Generation) weigh->handling decon Decontamination (Clean Workspace, Remove PPE) handling->decon disposal Disposal (Segregate Waste) decon->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallic acid hydrate
Reactant of Route 2
Gallic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.